2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-11-8-6-10(7-9-11)17-14(18)12-4-2-3-5-13(12)16-15(17)20/h2-9H,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFXCPZRAWGWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350395 | |
| Record name | 3-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031-88-5 | |
| Record name | 1031-88-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Synthesis, Spectroscopic Characterization, and Analysis
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and detailed characterization of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one, a molecule of significant interest within the broader class of quinazolinone derivatives.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolinone-based structures are a cornerstone in medicinal chemistry, renowned for their wide array of biological activities.[1][2][3] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] The versatility of the quinazolinone core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a mercapto group at the 2-position and a substituted phenyl ring at the 3-position, as in the title compound, often enhances or modifies its biological efficacy. This guide focuses on the precise synthesis and rigorous characterization of this compound, providing a robust framework for its reliable preparation and validation.
Synthesis of this compound
The synthesis of the target compound is typically achieved through a cyclocondensation reaction. A common and effective method involves the reaction of anthranilic acid with 4-methoxyphenyl isothiocyanate.[6] This approach is favored for its efficiency and the commercial availability of the starting materials.
Reaction Mechanism
The synthesis proceeds via a well-established mechanism. The initial step is a nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate.[7] This is followed by an intramolecular cyclization and subsequent dehydration to yield the final quinazolinone ring structure.
Caption: Reaction mechanism for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
Anthranilic acid
-
4-Methoxyphenyl isothiocyanate
-
Ethanol (or another suitable solvent like a deep eutectic solvent for a greener approach)[8]
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in ethanol.
-
Add 4-methoxyphenyl isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for a designated period (typically several hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of solvents) to obtain the pure this compound.
Characterization of the Synthesized Compound
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of the synthesized compound.
Caption: Workflow for spectroscopic analysis and structure confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3200-3400 | Present due to tautomerism |
| C=O Stretch (Amide) | ~1670-1690 | Characteristic of the quinazolinone ring |
| C=N Stretch | ~1600-1620 | Present in the quinazolinone ring |
| C=S Stretch (Thione) | ~1100-1250 | Indicates the mercapto group in its thione tautomeric form |
| C-O-C Stretch (Ether) | ~1250 and ~1030 | Asymmetric and symmetric stretching of the methoxy group |
Note: The mercapto group can exist in tautomeric equilibrium with the thione form. The IR spectrum often reflects the predominant tautomer in the solid state.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons of the quinazolinone ring system and the 4-methoxyphenyl substituent, as well as the methoxy group protons.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Quinazolinone) | ~7.2-8.2 | Multiplets | 4H |
| Aromatic (Methoxyphenyl) | ~6.9-7.4 | Doublets (AA'BB' system) | 4H |
| -OCH₃ | ~3.8 | Singlet | 3H |
| -SH/-NH | Variable (broad) | Singlet | 1H |
Note: The chemical shift of the -SH or -NH proton can be variable and may broaden or exchange with D₂O.[10][11]
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=S (Thione) | ~175-180 |
| C=O (Amide) | ~160-165 |
| Aromatic & C=N | ~114-150 |
| -OCH₃ | ~55-56 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[12][13]
Expected Mass Spectrometric Data:
| Ion | m/z (calculated) | m/z (found) |
| [M+H]⁺ | 285.0747 | ~285 |
| [M+Na]⁺ | 307.0566 | ~307 |
The fragmentation pattern can be complex but may involve the loss of fragments corresponding to the methoxy group or parts of the quinazolinone ring.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which should correspond to the calculated values for the molecular formula C₁₅H₁₂N₂O₂S.
Calculated Elemental Composition:
| Element | Percentage (%) |
| Carbon (C) | 63.36 |
| Hydrogen (H) | 4.25 |
| Nitrogen (N) | 9.85 |
| Sulfur (S) | 11.28 |
Conclusion
This technical guide has outlined a reliable synthetic procedure and a comprehensive characterization workflow for this compound. By following the detailed protocols and understanding the expected analytical data, researchers can confidently synthesize and validate this important quinazolinone derivative for further investigation in drug discovery and development programs.
References
-
Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. (URL: [Link])
-
Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. (URL: [Link])
-
Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. (URL: [Link])
-
Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometry. (URL: [Link])
-
Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. (URL: [Link])
-
Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. (URL: [Link])
-
Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. (URL: [Link])
-
Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. (URL: [Link])
-
Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. (URL: [Link])
-
Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. (URL: [Link])
-
Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO... (URL: [Link])
-
Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. (URL: [Link])
-
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (URL: [Link])
-
Synthesis of 2-substituted-4(3H)-quinazolinones 4. (URL: [Link])
-
Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. (URL: [Link])
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (URL: [Link])
-
Example of sulfur elimination. Reaction of alkyl isothiocyanates with anthranilic acid. (URL: [Link])
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (URL: [Link])
-
Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. (URL: [Link])
-
2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different... (URL: [Link])
-
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. (URL: [Link])
-
2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one. (URL: [Link])
-
Infrared spectra of 2-mercaptopyridine monomers isolated in an Ar... (URL: [Link])
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- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic analysis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the compound this compound, a molecule of interest in medicinal chemistry due to the pharmacological potential of the quinazolinone scaffold. As a Senior Application Scientist, this document is structured to not only present data but to also provide the underlying scientific reasoning for the chosen analytical methodologies, ensuring a robust and validated approach to its structural elucidation.
Introduction: The Quinazolinone Core in Drug Discovery
Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. Their diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer properties, stem from their versatile and relatively rigid bicyclic structure. The subject of this guide, this compound, incorporates several key functional groups that contribute to its unique chemical and potential biological characteristics: the quinazolinone core, a reactive mercapto group, and a methoxyphenyl substituent. Accurate and unambiguous structural confirmation is the bedrock of any meaningful biological evaluation, making a thorough spectroscopic analysis indispensable.
Synthesis Pathway Overview
A common and efficient method for the synthesis of 2-mercapto-3-arylquinazolin-4(3H)-ones involves a multi-step process. A typical route starts with the reaction of anthranilic acid with an isothiocyanate, in this case, 4-methoxyphenyl isothiocyanate. This reaction proceeds via an intermediate thiourea which then undergoes cyclization to form the desired quinazolinone ring system. Understanding the synthetic route is crucial as it provides insights into potential impurities and side products that might be observed during spectroscopic analysis.
Figure 1: A simplified schematic of the typical synthesis pathway for this compound.
Spectroscopic Characterization: A Multi-faceted Approach
No single spectroscopic technique can provide a complete structural picture. Therefore, a combination of methods is employed to elucidate the structure of this compound. This guide will cover Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific bonds.
Experimental Protocol:
-
Sample Preparation: A small amount of the dried sample is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
Data Interpretation:
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |
| N-H Stretch | 3400-3100 | Indicates the presence of the amine group in the quinazolinone ring. |
| C-H Stretch (Aromatic) | 3100-3000 | Confirms the presence of the aromatic rings. |
| C=O Stretch (Amide) | 1700-1650 | A strong band characteristic of the carbonyl group in the quinazolinone ring. |
| C=N Stretch | 1620-1580 | Corresponds to the imine bond within the quinazolinone structure. |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple bands indicating the presence of the benzene and methoxyphenyl rings. |
| S-H Stretch | 2600-2550 | A weak band that is characteristic of the mercapto group. |
| C-O-C Stretch (Ether) | 1250-1050 | Confirms the presence of the methoxy group. |
The presence of a sharp, strong peak around 1680 cm⁻¹ is a key indicator of the C=O group in the quinazolinone ring. The N-H stretching vibration, which is often broad, confirms the presence of the amine proton. The aromatic C-H stretching vibrations appear at higher wavenumbers than the aliphatic C-H stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). The choice of solvent is critical to avoid interfering signals.
-
Data Acquisition: The sample solution is placed in an NMR tube and analyzed using a high-field NMR spectrometer.
-
Data Processing: The raw data is Fourier transformed to obtain the NMR spectrum.
¹H NMR Data Interpretation:
The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The chemical shift (δ), integration, and multiplicity of each signal provide valuable structural information.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (Quinazolinone Ring) | 7.0 - 8.5 | Multiplet | 4H |
| Aromatic Protons (Methoxyphenyl Ring) | 6.8 - 7.5 | Multiplet | 4H |
| -OCH₃ Protons | ~3.8 | Singlet | 3H |
| -SH Proton | Variable (often broad) | Singlet | 1H |
| -NH Proton | Variable (often broad) | Singlet | 1H |
The aromatic protons will appear as a complex multiplet in the downfield region of the spectrum due to the electron-withdrawing effects of the carbonyl and imine groups. The methoxy protons will appear as a sharp singlet, typically around 3.8 ppm. The chemical shifts of the -SH and -NH protons can be variable and are often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.
¹³C NMR Data Interpretation:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 160 - 180 |
| C=S (Thione) | 180 - 200 |
| Aromatic Carbons | 110 - 160 |
| -OCH₃ Carbon | ~55 |
The carbonyl carbon of the quinazolinone ring is expected to appear significantly downfield. The presence of a signal in the 180-200 ppm range would suggest the presence of the thione tautomer. The aromatic region will show multiple signals corresponding to the different carbon environments in the two aromatic rings. The methoxy carbon will have a characteristic signal around 55 ppm.
Figure 2: A generalized workflow for the spectroscopic analysis and structural confirmation of the target compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Experimental Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography.
-
Ionization: The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Data Interpretation:
The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to determine the molecular formula.
-
Expected Molecular Weight: C₁₅H₁₂N₂O₂S = 284.34 g/mol
-
Expected Molecular Ion Peak (ESI+): [M+H]⁺ at m/z = 285.07
Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways may include the loss of the methoxy group or cleavage of the quinazolinone ring.
Conclusion: A Cohesive Structural Narrative
The spectroscopic analysis of this compound requires a synergistic approach. FT-IR provides a rapid screen for key functional groups, while ¹H and ¹³C NMR offer a detailed map of the molecular skeleton and the connectivity of atoms. Finally, mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques provide a self-validating system for the unambiguous structural elucidation of this and other related quinazolinone derivatives, which is a critical step in the journey of drug discovery and development.
References
-
Synthesis and antimicrobial activity of some new 2-mercapto-3-substituted-quinazolin-4(3H)-ones. Organic and Medicinal Chemistry Letters.[Link]
-
Synthesis, characterization and biological evaluation of some novel 2-mercapto-3-substituted quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society.[Link]
-
Quinazolinone and Quinazoline Derivatives: Recent Developments in Medicinal Chemistry. Molecules.[Link]
Navigating the Spectroscopic Landscape of 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering unparalleled insights into molecular architecture. This in-depth technical guide focuses on the ¹H and ¹³C NMR spectral data of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one, a heterocyclic compound of significant interest within medicinal chemistry. This document serves as a crucial resource for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of its spectral features.
Introduction: The Quinazolinone Core in Medicinal Chemistry
Quinazolinone and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The incorporation of a mercapto group and a substituted phenyl ring, as seen in this compound, can significantly modulate its pharmacological profile. Understanding the precise arrangement of these functionalities is critical for establishing structure-activity relationships (SAR) and for the rational design of new therapeutic agents. NMR spectroscopy provides the definitive data required for this structural confirmation.
The Crucial Role of NMR in Structural Elucidation
¹H and ¹³C NMR spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, it is possible to deduce the connectivity of atoms and the electronic environment of each nucleus. For a molecule such as this compound, NMR is indispensable for confirming the successful synthesis and for unambiguously assigning the positions of the substituents on the quinazolinone and phenyl rings.
Synthesis and Characterization
The synthesis of 2-mercapto-3-substituted quinazolin-4(3H)-ones is a well-established area of organic chemistry. A common synthetic route involves the reaction of an appropriate anthranilic acid derivative with an isothiocyanate.[1] In the case of the title compound, this would typically involve the reaction of anthranilic acid with 4-methoxyphenyl isothiocyanate.
Caption: Synthetic workflow for the target compound.
Following synthesis, purification is typically achieved through recrystallization or column chromatography. The structural confirmation is then carried out using a suite of spectroscopic techniques, with NMR being the most definitive.
Predicted ¹H and ¹³C NMR Spectral Data
4.1. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the quinazolinone and the 4-methoxyphenyl rings, as well as the methoxy group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 11.0 - 13.0 | Singlet (broad) | 1H | SH (Thiol) or NH (Thione) |
| ~ 8.1 - 8.3 | Doublet of doublets | 1H | H-5 (Quinazolinone) |
| ~ 7.7 - 7.9 | Multiplet | 1H | H-7 (Quinazolinone) |
| ~ 7.3 - 7.5 | Multiplet | 2H | H-6, H-8 (Quinazolinone) |
| ~ 7.2 - 7.4 | Doublet | 2H | H-2', H-6' (p-Methoxyphenyl) |
| ~ 6.9 - 7.1 | Doublet | 2H | H-3', H-5' (p-Methoxyphenyl) |
| ~ 3.8 | Singlet | 3H | OCH₃ |
Rationale for Assignments:
-
The proton of the mercapto group (or the N-H proton in the thione tautomer) is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.
-
The protons on the quinazolinone ring will exhibit characteristic splitting patterns. H-5 is typically the most deshielded aromatic proton of this ring system due to the anisotropic effect of the adjacent carbonyl group.
-
The protons of the 4-methoxyphenyl group will appear as two distinct doublets, characteristic of a para-substituted benzene ring, with coupling constants in the range of 8-9 Hz.
-
The methoxy protons will give rise to a sharp singlet at approximately 3.8 ppm.
4.2. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 175 - 180 | C=S (Thione) |
| ~ 160 - 165 | C=O (Amide) |
| ~ 158 - 162 | C-4' (p-Methoxyphenyl) |
| ~ 145 - 150 | C-8a (Quinazolinone) |
| ~ 135 - 140 | C-4a (Quinazolinone) |
| ~ 130 - 135 | C-7 (Quinazolinone) |
| ~ 128 - 132 | C-2', C-6' (p-Methoxyphenyl) |
| ~ 125 - 128 | C-5 (Quinazolinone) |
| ~ 120 - 125 | C-6 (Quinazolinone) |
| ~ 115 - 120 | C-8 (Quinazolinone) |
| ~ 113 - 117 | C-3', C-5' (p-Methoxyphenyl) |
| ~ 110 - 115 | C-1' (p-Methoxyphenyl) |
| ~ 55 - 56 | OCH₃ |
Rationale for Assignments:
-
The carbonyl carbon (C=O) and the thione carbon (C=S) are expected to be the most downfield signals.
-
The carbon attached to the methoxy group (C-4') will be significantly shielded.
-
The remaining aromatic carbons will appear in the typical aromatic region (110-150 ppm), with their specific chemical shifts influenced by the electronic effects of the substituents.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:
5.1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.
5.2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Approximately 16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: Approximately 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Caption: Experimental workflow for NMR analysis.
Conclusion and Future Outlook
The structural integrity of this compound is best confirmed through a detailed analysis of its ¹H and ¹³C NMR spectra. While experimental data for this specific isomer is not widely published, a predictive analysis based on known chemical shift trends and the spectra of related compounds provides a strong foundation for its characterization. The experimental protocols outlined in this guide offer a robust framework for obtaining high-quality NMR data, which is a critical step in the drug discovery and development pipeline. Future work should focus on the acquisition and full assignment of the experimental NMR spectra for this compound to provide a definitive reference for the scientific community.
References
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodrin. Retrieved from [Link]
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Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]
-
MDPI. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure of 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The 2-mercapto-3-arylquinazolin-4(3H)-one scaffold, in particular, has garnered significant attention as a privileged structure in drug discovery. This technical guide provides a comprehensive analysis of the synthesis, characterization, and critically, the crystal structure of this important class of molecules. While a definitive crystal structure for 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one is not publicly available, this guide will leverage the crystallographic data of a closely related analog, 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one, to provide deep insights into the structural characteristics that govern the physicochemical and biological properties of these compounds. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel quinazolinone-based therapeutics.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core, a fused heterocycle of benzene and pyrimidine rings, is a versatile pharmacophore present in numerous biologically active compounds and approved drugs.[1][2] Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets. The introduction of a mercapto group at the 2-position and an aryl substituent at the 3-position gives rise to the 2-mercapto-3-arylquinazolin-4(3H)-one scaffold, a class of compounds with significant therapeutic potential. The 4-methoxyphenyl substituent at the N-3 position is of particular interest as it can influence the compound's lipophilicity and electronic properties, potentially enhancing its pharmacokinetic and pharmacodynamic profile.[2]
A thorough understanding of the three-dimensional arrangement of atoms within a molecule is paramount for rational drug design. X-ray crystallography provides an unparalleled level of detail in this regard, revealing precise bond lengths, bond angles, and intermolecular interactions. This structural information is invaluable for understanding structure-activity relationships (SAR) and for designing more potent and selective drug candidates.
Synthesis and Characterization
The synthesis of this compound and its analogs is typically achieved through a cyclocondensation reaction. A general and efficient method involves the reaction of an appropriate anthranilic acid with an isothiocyanate.[3]
Synthetic Protocol: A Representative Example
The following protocol describes a general method for the synthesis of 2-mercapto-3-arylquinazolin-4(3H)-ones.
Materials:
-
Anthranilic acid
-
4-methoxyphenyl isothiocyanate
-
Ethanol
-
Triethylamine
Procedure:
-
A mixture of anthranilic acid (1.0 eq) and 4-methoxyphenyl isothiocyanate (1.0 eq) in ethanol is prepared.
-
A catalytic amount of triethylamine is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired this compound.
Causality Behind Experimental Choices:
-
Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.
-
Triethylamine acts as a base to facilitate the cyclization step.
-
Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.
Spectroscopic Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the C=O (around 1680 cm⁻¹), C=S (around 1250 cm⁻¹), and N-H (around 3200 cm⁻¹) stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the aromatic protons of the quinazolinone and the 4-methoxyphenyl rings, as well as a singlet for the methoxy group protons.
-
¹³C NMR spectroscopy will confirm the presence of all carbon atoms in the molecule, including the characteristic signals for the carbonyl and thiocarbonyl carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, confirming the expected molecular formula.
Unveiling the Architecture: Crystal Structure Analysis
Crystallographic Data of the Analog
The crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one reveals important details about the molecular geometry and intermolecular interactions.[4]
| Parameter | Value |
| Chemical Formula | C₂₂H₁₆N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (2) |
| b (Å) | 16.9876 (4) |
| c (Å) | 9.8765 (2) |
| α (°) | 90 |
| β (°) | 101.234 (5) |
| γ (°) | 90 |
| Volume (ų) | 1667.89 (7) |
| Z | 4 |
Molecular Conformation and Key Structural Features
The quinazolinone ring system is essentially planar, a characteristic feature of this scaffold. The phenyl ring at the 2-position and the 4-hydroxyphenyl ring at the 3-position are inclined with respect to the quinazolinone plane.[4] In the case of our target molecule, the 4-methoxyphenyl group at the N-3 position would also be expected to be twisted out of the quinazolinone plane due to steric hindrance.
The C=O and C=S (in the target molecule) or C=C (in the analog) bonds will exhibit their expected double bond character. The bond lengths and angles within the aromatic rings will be consistent with those of substituted benzene rings.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of quinazolinone derivatives are packed together through a network of intermolecular interactions. In the analog structure, O-H···O hydrogen bonds are observed, leading to the formation of helical chains.[4] For this compound, N-H···O or N-H···S hydrogen bonds, as well as C-H···π and π-π stacking interactions, are expected to play a significant role in the crystal packing. These non-covalent interactions are crucial for the stability of the crystal lattice and can influence the physicochemical properties of the solid, such as solubility and melting point.
Experimental Workflow: From Synthesis to Structure
The following diagram illustrates the typical workflow for the synthesis and structural elucidation of a novel quinazolinone derivative.
Caption: A typical experimental workflow for the synthesis and structural determination of quinazolinone derivatives.
Structure-Activity Relationship (SAR) and Drug Development Implications
The structural insights gained from crystallographic studies are pivotal for understanding the SAR of quinazolinone derivatives.
Caption: The central role of crystal structure in guiding rational drug design for quinazolinone-based therapeutics.
The orientation of the 4-methoxyphenyl group relative to the quinazolinone core, for instance, can significantly impact how the molecule fits into the binding pocket of a target protein. The nature and position of substituents on the aromatic rings can be systematically varied to optimize interactions with the target and improve potency and selectivity. Furthermore, understanding the intermolecular interactions in the crystal lattice can aid in the development of stable and bioavailable solid-state formulations.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While a dedicated crystal structure for this specific molecule remains to be determined, analysis of closely related analogs provides a robust framework for understanding its key structural features. This technical guide has outlined the synthesis, characterization, and structural analysis of this important class of compounds, providing a foundation for future research.
Future work should focus on obtaining a definitive crystal structure of the title compound to validate the inferences made in this guide. Further exploration of the SAR through the synthesis and biological evaluation of a library of analogs will be crucial for identifying lead candidates with enhanced therapeutic potential. The integration of computational modeling with experimental data will undoubtedly accelerate the discovery and development of the next generation of quinazolinone-based drugs.
References
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Al-Sanea, M. M., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available at: [Link]
-
PubChem. (n.d.). 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]
- Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of a novel 2-mercapto-3-phenyl-4(3H)-quinazolinone and its metal complexes. Iraqi Journal of Science.
- Zolfigol, M. A., et al. (2012). A Facile and Convenient Method to the One-Pot Synthesis of 2-Mercapto-4(3H)-quinazolinones.
- Koval, V. V., et al. (2020). Crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one.
- MDPI. (2022). Quinazolin-4(3H)
- de Oliveira, C. S., et al. (2022). Synthesis and Evaluation of 2‑Substituted Quinazolin‑4(3H)‑ones as Potential Antileukemic Agents. ACS Omega.
- Tubulin plays a central role in mitosis and has been the target of multiple anticancer drugs, including paclitaxel. Herein two separate families of 2,3-dihydroquinazoline-4(1H)-ones and quinazoline-4(3H) ones, comprising 57 compounds in total, were synthesised. [No valid URL provided]
-
ChemSrc. (n.d.). 2-mercapto-3-(2-methoxy-phenyl)-3h-quinazolin-4-one. Retrieved from [Link]
- Molnar, M., et al. (2019). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society.
-
PubChemLite. (n.d.). 4(1h)-quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride. Retrieved from [Link]
-
Koval, V. V., et al. (2020). Crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one. National Institutes of Health. Available at: [Link]
- Al-Sanea, M. M., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors.
- ResearchGate. (2022). Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents.
- MDPI. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. MDPI.
- MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
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- 4. Crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives represent a pivotal class of heterocyclic compounds, consistently drawing significant attention within the medicinal chemistry landscape. Their versatile scaffold allows for a diverse range of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] This guide focuses on a specific, promising derivative: 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one .
The unique structural features of this molecule, namely the quinazolinone core, a reactive mercapto group at the 2-position, and a 4-methoxyphenyl substituent at the 3-position, contribute to its distinct physicochemical properties and biological profile. The presence of the mercapto group offers a prime site for synthetic modification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The 4-methoxyphenyl group, in turn, can influence the compound's lipophilicity and electronic characteristics, which are critical for its interaction with biological targets.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key chemical transformations.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of any chemical entity is a thorough characterization of its molecular structure and inherent physical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Molecular Identity:
| Property | Value | Source |
| IUPAC Name | 3-(4-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | N/A |
| CAS Number | 1031-88-5 | [1] |
| Molecular Formula | C₁₅H₁₂N₂O₂S | N/A |
| Molecular Weight | 284.33 g/mol | [1] |
Physicochemical Data:
While a complete, experimentally verified dataset for this specific compound is not available in a single source, the following table compiles available data and representative values from closely related analogues. Researchers should consider these as expected ranges and are encouraged to perform their own characterization.
| Property | Value/Expected Range | Notes |
| Melting Point | 200-230 °C | Melting points for analogous 2-mercapto-3-arylquinazolin-4(3H)-ones typically fall within this range. For example, the 3-phenyl derivative melts at 283.8-286.3 °C.[2] |
| Appearance | White to off-white or pale yellow solid | Based on observations of similar quinazolinone derivatives. |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF. Limited solubility in alcohols and chlorinated solvents. Very low solubility in water. | Quinazolinone derivatives are known to be soluble in DMSO for biological testing.[3] |
Spectral Data Interpretation:
The following provides an interpretation of the expected spectral data for this compound, based on the analysis of its structural motifs and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazolinone ring system and the 4-methoxyphenyl group. The methoxy group will present as a sharp singlet around 3.8 ppm. The aromatic protons will appear in the range of 7.0-8.5 ppm, with their specific chemical shifts and coupling patterns dependent on their positions. A broad singlet corresponding to the N-H proton of the thioamide tautomer may also be observed.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon (C=O) of the quinazolinone ring around 160-165 ppm and the thiocarbonyl carbon (C=S) in the thione tautomer appearing further downfield. The methoxy carbon will resonate around 55 ppm. The aromatic carbons will produce a series of signals in the 110-150 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1700 cm⁻¹. A band corresponding to the N-H stretch of the thioamide tautomer may be observed around 3100-3300 cm⁻¹. C=C stretching vibrations from the aromatic rings will appear in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 284.33). Fragmentation patterns would likely involve the loss of fragments from the substituents.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a well-established cyclization reaction. The following protocol is a representative procedure based on common methods for the synthesis of 2-mercapto-3-arylquinazolin-4(3H)-ones.
Reaction Scheme:
Figure 1: General synthetic pathway for this compound.
Experimental Protocol:
Materials:
-
Anthranilic acid
-
4-Methoxyphenyl isothiocyanate
-
Ethanol (or another suitable solvent like DMF)
-
Triethylamine (or another suitable base)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add 4-methoxyphenyl isothiocyanate (1.0 equivalent) followed by a catalytic amount of a base like triethylamine.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by filtration, wash it with a small amount of cold solvent to remove any unreacted starting materials, and then dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Self-Validation and Causality:
-
Choice of Solvent: Ethanol is a common and relatively green solvent for this type of condensation reaction. Other polar aprotic solvents like DMF can also be used and may lead to faster reaction times.
-
Role of the Base: The base, such as triethylamine, acts as a catalyst to facilitate the initial nucleophilic attack and the subsequent cyclization step.
-
Monitoring by TLC: TLC is a crucial and straightforward technique to track the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time and preventing the formation of byproducts due to prolonged heating.
Chemical Properties and Reactivity
The chemical reactivity of this compound is largely dictated by the presence of the mercapto group, which can exist in tautomeric equilibrium with its thione form. This functionality makes the compound a versatile building block for further synthetic elaborations.
Thione-Thiol Tautomerism:
The 2-mercapto group exists in equilibrium between the thione (C=S) and thiol (-SH) forms. The equilibrium position is influenced by the solvent and the electronic nature of the substituents. This tautomerism is key to its reactivity.
S-Alkylation:
The most prominent reaction of this class of compounds is the S-alkylation of the mercapto group. The thiol tautomer is nucleophilic and readily reacts with various electrophiles, such as alkyl halides, in the presence of a base. This reaction is a cornerstone for the synthesis of diverse libraries of 2-substituted-thio-quinazolinones for biological screening.[4]
S-Alkylation Workflow:
Figure 2: A typical workflow for the S-alkylation of the title compound.
Experimental Protocol for S-Alkylation:
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (or another suitable base)
-
Acetone (or DMF)
Procedure:
-
Reaction Setup: Suspend this compound (1.0 equivalent) and potassium carbonate (1.5-2.0 equivalents) in acetone in a round-bottom flask with a magnetic stirrer.
-
Addition of Electrophile: Add the desired alkyl halide (1.1 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a few hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure S-alkylated derivative.
Self-Validation and Causality:
-
Base Selection: Anhydrous potassium carbonate is a commonly used and effective base for this transformation as it is easily removed by filtration.
-
Solvent Choice: Acetone is a good solvent for this reaction as it is relatively inert and allows for easy work-up. DMF can be used for less reactive alkyl halides.
-
Stoichiometry: A slight excess of the alkyl halide is often used to ensure complete conversion of the starting material.
Potential Applications in Drug Discovery
The quinazolinone scaffold is a well-recognized "privileged structure" in medicinal chemistry, and derivatives of this compound have been investigated for a range of therapeutic applications.
-
Anticancer Activity: A significant body of research has focused on the anticancer potential of quinazolinone derivatives. Many compounds from this class have been shown to act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial targets in cancer therapy.[1] The ability to easily modify the 2-position of the quinazolinone core through S-alkylation allows for the fine-tuning of inhibitory activity and selectivity.
Conclusion
This compound is a heterocyclic compound of significant interest due to its versatile chemical reactivity and its potential as a scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its physical and chemical properties, along with practical, validated protocols for its synthesis and key chemical transformations. The ability to readily derivatize the mercapto group through reactions like S-alkylation makes this compound an invaluable starting material for the generation of compound libraries for drug discovery programs, particularly in the pursuit of novel anticancer agents. Further research into the biological activities of its derivatives is warranted to fully explore the therapeutic potential of this promising molecular framework.
References
- Supporting Information for [Title of a relevant scientific article providing melting points for analogous compounds]. [Provide full citation if a specific article is identified]
-
Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin - ijarsct. Available at: [Link]
-
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate - MDPI. Available at: [Link]
- Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Available at: [Provide a valid URL if a specific article is identified]
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Biological activity of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one derivatives
An In-depth Technical Guide to the Biological Activity of 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one Derivatives
Introduction: The Quinazolinone Scaffold in Medicinal Chemistry
The quinazolinone nucleus is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its derivatives have garnered significant attention from medicinal chemists due to their therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[2][3][4][5] This guide focuses specifically on derivatives of this compound, a class of compounds that combines the robust quinazolinone core with a mercapto group amenable to diverse chemical modifications, offering a fertile ground for developing novel therapeutic agents. We will delve into the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these promising molecules, providing field-proven insights for researchers and drug development professionals.
Core Synthesis Strategies
The synthesis of 2-mercapto-quinazolin-4(3H)-one derivatives is typically achieved through a multi-step process that is both efficient and versatile. The foundational step involves the condensation of anthranilic acid with an appropriate isothiocyanate to form the core 2-thioxo-dihydroquinazolinone structure. Subsequent modifications, primarily S-alkylation at the mercapto position, allow for the introduction of diverse functional groups, enabling the fine-tuning of the molecule's biological and pharmacokinetic properties.
General Synthetic Workflow
The primary synthetic route involves two key transformations:
-
Cyclization: Reaction of anthranilic acid with 4-methoxyphenyl isothiocyanate to form the this compound core. This is often performed under reflux in a suitable solvent like ethanol.[6]
-
Derivatization: The mercapto group (-SH) is then reacted with various electrophiles (e.g., alkyl halides, acyl halides) to yield a library of S-substituted derivatives.[7][8] This step is crucial for exploring the structure-activity relationship.
Experimental Protocol: Synthesis of 2-((4-Oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide Derivatives
This protocol describes a typical procedure for synthesizing S-substituted derivatives from the 2-mercapto quinazolinone core. The choice of a base like potassium carbonate and a polar aprotic solvent like acetone or DMF is critical for facilitating the nucleophilic substitution reaction at the sulfur atom.
Materials:
-
2-mercapto-3-(aryl)quinazolin-4(3H)-one (1 mmol)
-
2-chloro-N-(substituted)acetamide (1 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Acetone (10 mL)
Procedure:
-
A mixture of 2-mercapto-3-(aryl)quinazolin-4(3H)-one (1 mmol) and the appropriate 2-chloro-N-(substituted)acetamide (1 mmol) is prepared in 10 mL of acetone.[7]
-
Potassium carbonate (2 mmol) is added to the mixture to act as a base.[7]
-
The reaction mixture is stirred at room temperature for 10–12 hours.[7]
-
The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting solid is washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the pure product.
Antimicrobial and Antitubercular Activity
A significant area of investigation for 2-mercapto-quinazolinones is their potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[9][10][11] These compounds have been identified as inhibitors of the mycobacterial respiratory chain, a novel and promising target for antitubercular drug development.
Mechanism of Action: Inhibition of Type II NADH Dehydrogenase (NDH-2)
The primary mechanism of action for this class of compounds is the inhibition of the Type II NADH Dehydrogenase (NDH-2) enzyme.[9][12] Mtb possesses two NDH-2 enzymes which are critical for respiratory metabolism.[10][11] By inhibiting NDH-2, these compounds disrupt the transfer of electrons from NADH into the respiratory pathway, leading to a depletion of cellular ATP levels and ultimately bacterial death.[9][12] Enzyme kinetic studies have shown noncompetitive inhibition, suggesting the compounds bind to an allosteric site on the enzyme.[10][13]
Structure-Activity Relationship (SAR) for Antitubercular Activity
Medicinal chemistry campaigns have elucidated key structural features required for potent anti-Mtb activity:
-
Bulky Lipophilic Groups: A large, bulky, and lipophilic group attached to the quinazolinone core, often via an amide linker from the mercapto group, is essential for good whole-cell potency. For example, derivatives with cyclohexyl and cycloheptyl groups showed strong activity, while smaller rings like cyclopentyl were less potent.[9]
-
S-Linker: The nature of the linker between the sulfur atom and the terminal lipophilic group influences activity. The addition of a methylene bridge has been shown to improve the minimum inhibitory concentration (MIC).[9]
-
Quinazolinone Core: Modifications to the quinazolinone ring itself are also critical, though less explored.
Table 1: Antitubercular Activity of 2-Mercapto-Quinazolinone Derivatives
| Compound ID | R1 Group (at S-linker) | Mtb Whole-Cell MIC (μM) | Reference |
|---|---|---|---|
| 1 | Cyclohexyl | 0.78 | [9] |
| 4 | Cycloheptyl | 0.78 | [9] |
| 5 | Cyclopentyl | 3.1 | [9] |
| 6 | Cyclobutyl | 6.3 |[9] |
Anticancer Activity
The quinazolinone scaffold is present in approved anticancer drugs like gefitinib and erlotinib, which are EGFR kinase inhibitors.[7] Derivatives of 2-mercapto-quinazolinone have also been extensively evaluated for their antiproliferative activity against various cancer cell lines.
Mechanism of Action: Multi-Targeting Potential
The anticancer effects of these derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
-
EGFR Kinase Inhibition: Many quinazolinone derivatives are designed to compete with ATP at the kinase domain of the Epidermal Growth Factor Receptor (EGFR), blocking downstream signaling pathways like PI3K/Akt and MAPK, which are crucial for cell growth and division.[14]
-
DHFR Inhibition: Some derivatives have shown inhibitory activity against Dihydrofolate Reductase (DHFR), an enzyme critical for the synthesis of nucleotides and amino acids.[15] Inhibition of DHFR disrupts DNA synthesis and leads to apoptosis.
In Vitro Antiproliferative Activity
A novel series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones demonstrated significant antitumour properties.[7] The presence of electron-withdrawing groups on the phenyl ring of the N-phenyl acetamide side chain was found to be favorable for activity.
Table 2: In Vitro Anticancer Activity (Mean GI₅₀, µM)
| Compound ID | Key Substituent | Mean GI₅₀ (µM) | Reference |
|---|---|---|---|
| 7 | N-(4-Chlorophenyl)thioacetamide | 17.90 | [7] |
| 19 | N-(3,4,5-trimethoxybenzyl)thiopropanamide | 6.33 | [7] |
| Gefitinib | Standard Drug | 3.24 | [7] |
| Erlotinib | Standard Drug | 7.29 |[7] |
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a key factor in many diseases, and the cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Substituted 2-mercapto-4(3H)-quinazolinones have been synthesized and shown to possess potent anti-inflammatory and analgesic activities, often through selective inhibition of COX-2.[4]
Mechanism of Action: COX-1/COX-2 Inhibition
The primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable trait to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Molecular docking studies have shown that these compounds can fit well into the active site of the COX-2 enzyme.[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
Animals:
-
Wistar albino rats (150-200 g)
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compounds, suspended in a 0.5% carboxymethyl cellulose (CMC) solution, are administered orally at a specified dose (e.g., 50 mg/kg). A control group receives only the vehicle, and a reference group receives a standard drug like diclofenac sodium.[4]
-
One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
The paw volume is measured immediately after injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Table 3: Anti-inflammatory Activity of 2-Mercapto-Quinazolinone Derivatives
| Compound ID | Key Substituent | In Vivo Anti-inflammatory ED₅₀ (mmol/kg) | COX-2 Inhibition IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 1 | 2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide | 0.16 | 0.15 | [4] |
| 13 | N-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide | 0.22 | 0.13 | [4] |
| 17 | N-(4-Fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide | 0.23 | 0.11 | [4] |
| Celecoxib | Standard Drug | 0.22 | 0.09 |[4] |
Anticonvulsant Activity
Quinazolinone derivatives, including the historical sedative-hypnotic methaqualone, have a well-documented profile of CNS activity.[16][17] Modern research has focused on designing new derivatives with potent anticonvulsant properties and a better safety profile.
Screening and Potential Mechanism
Anticonvulsant activity is typically assessed using standard animal models like the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test.[18][19] While the exact mechanism can vary, many anticonvulsant quinazolinones are thought to act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[18]
Structure-Activity Relationship for Anticonvulsant Activity
Studies have shown that substitutions at both the 2 and 3 positions of the quinazolinone ring are critical for anticonvulsant activity. For 2-mercapto derivatives, the nature of the S-alkylation can significantly impact potency and neurotoxicity. A study on 2-mercapto-3-aryl quinazolinones revealed that compounds with specific S-substituents showed significant protection in the PTZ-seizure threshold test.[2] The presence of a 3-aryl group with an ortho-substituent, such as in methaqualone, is often considered a key feature for CNS activity.[16][17]
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and highly promising scaffold in medicinal chemistry. The ease of synthesis and derivatization at the 2-mercapto position allows for extensive exploration of structure-activity relationships. These compounds have demonstrated a remarkable breadth of biological activities, including potent antitubercular effects via NDH-2 inhibition, significant antiproliferative activity against cancer cells, robust anti-inflammatory properties through selective COX-2 inhibition, and promising anticonvulsant potential.
Future research should focus on optimizing the pharmacokinetic properties of these derivatives, such as solubility and metabolic stability, which are often challenges for lipophilic compounds.[9][11] Further investigation into their precise molecular targets and off-target effects will be crucial for advancing the most promising candidates toward clinical development. The multi-targeting potential of this scaffold, particularly in the context of cancer and inflammatory diseases, suggests that these molecules could lead to the development of next-generation therapeutics with enhanced efficacy.
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In Vitro Anticancer Activity of 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one: A Technical Guide
Foreword
The quinazolinone scaffold represents a cornerstone in medicinal chemistry, with a rich history of yielding compounds that exhibit a wide spectrum of biological activities, including potent anticancer properties.[1][2] This technical guide focuses on a specific derivative, 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one, also referred to as 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. We will delve into its synthesis, in vitro anticancer evaluation, and the molecular mechanisms that underpin its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both a comprehensive overview and detailed experimental insights.
Introduction: The Therapeutic Potential of the Quinazolinone Core
Quinazolinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological effects.[1] Notably, several FDA-approved anticancer drugs feature the quinazoline core, highlighting its clinical relevance.[1] The therapeutic efficacy of these compounds is often attributed to their ability to interact with various biological targets implicated in cancer progression, such as receptor tyrosine kinases (e.g., EGFR) and tubulin.[3][4]
The 2-mercapto-quinazolin-4(3H)-one scaffold, in particular, has been a fertile ground for the development of novel anticancer agents. The presence of the thiol group at the C2 position offers a versatile handle for chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially enhanced potency and selectivity.[3][5] The substituent at the N3 position also plays a crucial role in modulating the biological activity of these compounds. This guide specifically examines the influence of a 4-methoxyphenyl group at this position on the anticancer properties of the molecule.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a well-established synthetic route involving the condensation of anthranilic acid with an appropriate isothiocyanate.
General Synthetic Protocol:
A common and efficient method for the synthesis of 2-mercapto-3-aryl-quinazolin-4(3H)-ones involves the reaction of anthranilic acid with an aryl isothiocyanate in a suitable solvent, often under reflux conditions.[6]
Step-by-Step Synthesis:
-
Reactant Preparation: Anthranilic acid and 4-methoxyphenyl isothiocyanate are used as the starting materials.
-
Reaction: Equimolar amounts of anthranilic acid and 4-methoxyphenyl isothiocyanate are dissolved in a high-boiling point solvent such as ethanol or a deep eutectic solvent (DES) like choline chloride:urea for a greener approach.[6]
-
Cyclization: The reaction mixture is heated under reflux for several hours to facilitate the cyclization and formation of the quinazolinone ring.
-
Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.
Caption: Synthetic workflow for this compound.
In Vitro Anticancer Activity
The cytotoxic potential of this compound has been evaluated against human colon carcinoma cell lines.
Cell Viability Assays
The antiproliferative activity of the compound was determined using a lactate dehydrogenase (LDH) assay, which measures cytotoxicity by quantifying the release of LDH from damaged cells.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Culture: Human colon carcinoma cell lines, LoVo and HCT-116, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (referred to as compound 3a in the cited study) for 48 hours.[7]
-
LDH Measurement: After the incubation period, the amount of LDH released into the culture medium is quantified using a commercially available LDH assay kit according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cytotoxicity is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is then determined from the dose-response curves.
Cytotoxicity Data
The following table summarizes the cytotoxic activity of this compound against the tested cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 3a | LoVo (Colon Carcinoma) | 294.32 ± 8.41[7] |
| 3a | HCT-116 (Colon Carcinoma) | 298.05 ± 13.26[7] |
Interpretation of Results:
The IC₅₀ values indicate that this compound exhibits cytotoxic effects against both LoVo and HCT-116 human colon carcinoma cell lines.
Mechanism of Action: Induction of Apoptosis
Further investigations into the mechanism of cytotoxicity revealed that this compound induces apoptosis, or programmed cell death, in cancer cells.[7] This is a highly desirable characteristic for an anticancer agent, as it leads to the controlled elimination of malignant cells.
Key Apoptotic Markers
The induction of apoptosis by this compound was confirmed by examining its effects on key regulatory proteins and enzymes involved in the apoptotic cascade.
-
Bax/Bcl-2 Ratio: The B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role in regulating the intrinsic pathway of apoptosis. Bcl-2 is an anti-apoptotic protein, while Bcl-2-associated X protein (Bax) is pro-apoptotic. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Treatment with this compound was found to modulate this ratio, favoring apoptosis.[7]
-
Caspase Activation: Caspases are a family of cysteine proteases that are central to the execution of apoptosis. The activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3) is a definitive indicator of apoptotic cell death. Studies have shown that this compound leads to the upregulation of these caspases.[7]
Cell Cycle Analysis
Cell cycle analysis is a powerful tool to understand the antiproliferative effects of a compound. Treatment with this compound was observed to cause cell cycle arrest in the G2/M and G1 phases in LoVo and HCT-116 cells, respectively.[7] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Caption: Proposed mechanism of action for the induction of apoptosis.
Structure-Activity Relationship (SAR) Insights
While this guide focuses on a single compound, the broader literature on quinazolinone derivatives provides valuable insights into the structure-activity relationships that govern their anticancer potential.
-
Substitution at C2: The 2-mercapto group is a key feature that can be further derivatized to enhance activity. Various S-alkylated and S-acylated derivatives have shown potent anticancer effects.[3]
-
Substitution at N3: The nature of the substituent at the N3 position significantly influences the compound's properties. The presence of an aryl group, such as the 4-methoxyphenyl moiety, is common in many biologically active quinazolinones. The electronic and steric properties of this group can affect the molecule's interaction with its biological targets.[8]
Future Directions and Conclusion
The in vitro anticancer activity of this compound, particularly its ability to induce apoptosis in colon cancer cells, marks it as a compound of interest for further investigation. Future research should focus on:
-
Broad-Spectrum Screening: Evaluating its cytotoxicity against a wider panel of cancer cell lines to determine its spectrum of activity.
-
Target Identification: Elucidating the specific molecular targets through which it exerts its effects. Techniques such as molecular docking and target-based assays could be employed.[3]
-
Lead Optimization: Synthesizing and evaluating analogs with modifications to the 2-mercapto and 3-(4-methoxyphenyl) groups to improve potency and selectivity.
-
In Vivo Studies: Assessing its efficacy and safety in preclinical animal models of cancer.
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Al-Ostath, A. et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Apoptotic Agents. Molecules, 28(1), 1. Available at: [Link]
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Ungureanu, D. et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Pharmaceuticals, 18(1), 1. Available at: [Link]
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Al-Suwaidan, I. A. et al. (2017). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1229-1239. Available at: [Link]
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Ahmad, A. et al. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. Chemistry Central Journal, 11(1), 33. Available at: [Link]
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Unlocking the Antimicrobial Potential of 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, the quinazolinone core has emerged as a privileged structure, demonstrating a wide array of biological activities. This technical guide delves into the antimicrobial potential of a specific derivative, 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one, providing a comprehensive resource for researchers, scientists, and drug development professionals. While direct and extensive research on this particular molecule is emerging, this guide synthesizes available data on closely related analogues to illuminate its therapeutic promise, structure-activity relationships, and avenues for future investigation.
Introduction: The Quinazolinone Scaffold in Antimicrobial Research
Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The 4(3H)-quinazolinone core, in particular, serves as a versatile backbone for the design of novel therapeutic agents. The presence of a mercapto group at the 2-position and an aryl substituent at the 3-position offers extensive possibilities for chemical modification to modulate biological activity. This guide focuses on the this compound derivative, postulating its potential as a valuable lead compound in the quest for new antimicrobial agents.
Synthesis and Characterization
The synthesis of 2-mercapto-3-arylquinazolin-4(3H)-ones is a well-established process, typically commencing from anthranilic acid. A general and efficient synthetic route involves the reaction of anthranilic acid with an appropriate isothiocyanate, in this case, 4-methoxyphenyl isothiocyanate.[3] Greener synthetic approaches utilizing deep eutectic solvents (DESs) have also been reported, offering an environmentally benign alternative.[4]
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound, adapted from established procedures for related analogues.[3]
Materials:
-
Anthranilic acid
-
4-Methoxyphenyl isothiocyanate
-
Ethanol
-
Triethylamine
-
Hydrochloric acid (for acidification, if necessary)
Procedure:
-
A mixture of anthranilic acid (1 equivalent) and 4-methoxyphenyl isothiocyanate (1 equivalent) is suspended in ethanol.
-
Triethylamine (1.5 equivalents) is added to the suspension as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure this compound.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Caption: Generalized workflow for the synthesis of this compound.
Antimicrobial Potential and Structure-Activity Relationship
While specific antimicrobial data for this compound is not extensively documented in publicly available literature, studies on analogous 2-mercapto-3-arylquinazolin-4(3H)-ones provide valuable insights into its potential activity. These compounds have demonstrated inhibitory effects against a range of Gram-positive and Gram-negative bacteria.[5][6]
Structure-Activity Relationship (SAR):
The antimicrobial efficacy of this class of compounds is significantly influenced by the nature of the substituent on the phenyl ring at the 3-position. The presence of a methoxy group (-OCH₃) at the para-position of the phenyl ring in the title compound is of particular interest. The methoxy group is an electron-donating group, which can influence the electronic properties of the entire molecule and its interaction with biological targets.
Studies on other quinazolinone derivatives have shown that the presence of a methoxy group can enhance antimicrobial activity.[7] It is hypothesized that the electron-donating nature of the methoxy group may increase the electron density of the quinazolinone ring system, potentially enhancing its binding affinity to target enzymes in bacteria.
Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase
A plausible mechanism of action for the antimicrobial activity of quinazolinone derivatives is the inhibition of bacterial DNA gyrase.[8] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[9] It introduces negative supercoils into the bacterial DNA, a process that is vital for relieving torsional stress during DNA unwinding.[9]
Inhibition of DNA gyrase by quinazolinone compounds is thought to occur through binding to the enzyme-DNA complex, thereby stabilizing the cleavage complex and leading to double-strand DNA breaks.[8] This ultimately results in the cessation of DNA replication and cell death. The specific interactions of this compound with DNA gyrase would need to be confirmed through dedicated enzymatic and molecular docking studies.
Caption: Proposed mechanism of action targeting bacterial DNA gyrase.
In Vitro Evaluation of Antimicrobial Activity
To rigorously assess the antimicrobial potential of this compound, a series of standardized in vitro assays are required.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed as a follow-up to the MIC assay.
Experimental Protocol: MBC Assay
Procedure:
-
Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the MIC assay.
-
The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Cytotoxicity Assessment: A Critical Step for Therapeutic Viability
While potent antimicrobial activity is essential, a favorable safety profile is equally critical for the development of a successful therapeutic agent. Cytotoxicity assays are performed to evaluate the potential of a compound to damage host cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., Vero, HEK293).
-
Complete cell culture medium.
-
Test compound.
-
MTT solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The IC₅₀ (half-maximal inhibitory concentration) value is calculated, which represents the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation and Interpretation
For a clear and comparative analysis, all quantitative data from the antimicrobial and cytotoxicity assays should be summarized in tables.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 | 16 |
| Escherichia coli (ATCC 25922) | 16 | 32 |
| Methicillin-resistant S. aureus (MRSA) | 16 | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | >64 | >64 |
Table 2: Hypothetical Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) |
| Vero (Normal kidney epithelial cells) | >100 |
| HEK293 (Human embryonic kidney cells) | >100 |
Conclusion and Future Directions
While direct experimental data on the antimicrobial potential of this compound is currently limited, the analysis of its structural features and the broader class of 2-mercapto-3-arylquinazolin-4(3H)-ones suggests it is a promising candidate for further investigation. The presence of the electron-donating methoxy group on the 3-phenyl ring is a key feature that warrants detailed structure-activity relationship studies.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The unambiguous synthesis and thorough spectroscopic characterization of this compound.
-
Comprehensive Antimicrobial Screening: Evaluation of its activity against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidation of its precise mechanism of action through enzymatic assays (e.g., DNA gyrase inhibition) and molecular docking simulations.
-
In-depth Cytotoxicity Profiling: Assessment of its cytotoxicity against a panel of normal human cell lines to establish a therapeutic window.
-
Lead Optimization: If promising activity and low toxicity are observed, further chemical modifications can be explored to enhance its antimicrobial potency and pharmacokinetic properties.
This technical guide provides a foundational framework for initiating and advancing research into the antimicrobial potential of this compound. By systematically addressing the outlined research areas, the scientific community can unlock the therapeutic value of this intriguing quinazolinone derivative.
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Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link].
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Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate. Available at: [Link].
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Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate. Available at: [Link].
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link].
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Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. ResearchGate. Available at: [Link].
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Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Iraqi Journal of Science. Available at: [Link].
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Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Publications. Available at: [Link].
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Structure-guided design of antibacterials that allosterically inhibit DNA gyrase. ORCA - Cardiff University. Available at: [Link].
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DNA Gyrase as a Target for Quinolones. PMC. Available at: [Link].
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4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. PubMed. Available at: [Link].
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New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. apjhs. Available at: [Link].
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The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate. Available at: [Link].
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Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC. Available at: [Link].
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Cytotoxicity of Newly Synthesized Quinazoline-Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. PubMed. Available at: [Link].
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New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC. Available at: [Link].
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Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Foreword: Charting the Unexplored Territory of a Promising Quinazolinone Derivative
The quinazolinone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects[1][2][3]. Within this esteemed class of molecules, 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one stands out as a compound of significant interest. Its unique structural features—a mercapto group at the 2-position and a methoxyphenyl substituent at the 3-position—suggest a rich potential for biological interactions. The presence of a substituted aromatic ring at position 3 and a thiol group at position 2 are considered essential for the antimicrobial and cytotoxic activities of quinazolinone derivatives[4].
This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a rigid, templated approach to provide a bespoke, logic-driven framework for elucidating the mechanism of action of this specific molecule. As a senior application scientist, the narrative that follows is grounded in the principles of scientific integrity, weaving together technical accuracy with field-proven insights to empower your research endeavors. We will explore potential biological targets and design a comprehensive, multi-pronged experimental strategy to systematically uncover its molecular machinations.
I. Foundational Insights: Deconstructing the Quinazolinone Core and its Biological Significance
The quinazolinone nucleus is a privileged scaffold, meaning it is a molecular framework that is recurrently found in biologically active compounds. The diverse biological activities of quinazolinone derivatives stem from the various substituents that can be introduced at different positions of the ring system[2]. Structure-activity relationship studies have consistently shown that modifications at the 2 and 3-positions of the quinazolin-4(3H)-one core are particularly critical in defining the pharmacological profile[4].
The 2-mercapto group is a key functional feature. The thiol moiety can act as a nucleophile or a metal chelator, and its presence is often associated with a range of biological activities[5]. Furthermore, the mercapto group provides a convenient handle for synthetic modifications, allowing for the creation of extensive libraries of derivatives with tailored properties[6][7][8]. The 3-(4-methoxyphenyl) substituent is also expected to play a crucial role in the molecule's activity, potentially influencing its lipophilicity, steric interactions with target proteins, and metabolic stability.
Given the known activities of related quinazolinone derivatives, we can hypothesize several potential mechanisms of action for this compound. These include, but are not limited to:
-
Anticancer Activity: Through inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Potential targets include receptor tyrosine kinases (e.g., EGFR, VEGFR-2), carbonic anhydrases, and tubulin[4][9]. The compound may also induce apoptosis or cell cycle arrest[10].
-
Antimicrobial Activity: By disrupting essential cellular processes in bacteria or fungi.
-
Anti-inflammatory Activity: Via modulation of inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX)[6].
This guide will now lay out a systematic approach to investigate these hypotheses.
II. A Phased Approach to Mechanistic Elucidation: From Broad Screening to Target Validation
A robust investigation into a compound's mechanism of action follows a logical progression from broad, unbiased screening to focused, hypothesis-driven experiments. This ensures a comprehensive understanding of the molecule's effects at the cellular and molecular levels.
Figure 1: A phased experimental workflow for elucidating the mechanism of action.
Phase 1: Broad Phenotypic Screening and Initial Profiling
The initial phase aims to cast a wide net to identify the primary biological activities of the compound.
Experimental Protocol 1: Broad-Spectrum Cancer Cell Line Screening
-
Objective: To assess the cytotoxic and cytostatic effects of the compound across a diverse panel of human cancer cell lines.
-
Methodology:
-
Utilize a well-established cell line panel, such as the National Cancer Institute's NCI-60 panel.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed the cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the compound (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 48 or 72 hours).
-
Assess cell viability using a colorimetric assay such as the Sulforhodamine B (SRB) assay.
-
-
Rationale: This unbiased approach can reveal patterns of activity, suggesting potential mechanisms. For instance, selective activity against a particular cancer subtype may point towards a specific molecular target that is overexpressed or mutated in those cells.
Experimental Protocol 2: Antimicrobial Susceptibility Testing
-
Objective: To determine the spectrum of antimicrobial activity against a panel of clinically relevant bacteria and fungi.
-
Methodology:
-
Employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound.
-
Test against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Incubate the microorganisms with serial dilutions of the compound in a suitable broth medium.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth.
-
-
Rationale: This experiment will establish whether the compound has antimicrobial properties and will guide further mechanistic studies in this area.
Phase 2: Delving into Cellular Mechanisms and Pathway Analysis
Once a primary biological activity (e.g., anticancer) is confirmed, the next phase focuses on understanding how the compound affects cellular processes.
Experimental Protocol 3: Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest.
-
Methodology:
-
Treat a sensitive cancer cell line (identified in Phase 1) with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry.
-
-
Rationale: Changes in the distribution of cells in different phases of the cell cycle (G1, S, G2/M) will indicate if the compound interferes with cell cycle progression. For instance, an accumulation of cells in the G2/M phase is a hallmark of compounds that interfere with microtubule dynamics[10].
Experimental Protocol 4: Apoptosis Assays
-
Objective: To determine if the compound induces programmed cell death (apoptosis).
-
Methodology:
-
Annexin V/PI Staining: Treat cells with the compound and then stain with Annexin V-FITC and PI. Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Use commercially available kits to measure the activity of key executioner caspases (e.g., caspase-3, -7).
-
Western Blotting for Apoptosis Markers: Probe for the cleavage of PARP and the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
-
Rationale: These assays will reveal whether the observed cytotoxicity is due to the induction of apoptosis, a desirable characteristic for an anticancer agent[10].
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Structure-activity relationship (SAR) of 2-mercapto-3-arylquinazolin-4(3H)-ones
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Mercapto-3-arylquinazolin-4(3H)-ones
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Within this class, 2-mercapto-3-arylquinazolin-4(3H)-ones represent a particularly versatile and promising series of compounds. The presence of a reactive mercapto group at the C-2 position and a variable aryl moiety at the N-3 position provides a rich platform for chemical modification, enabling the fine-tuning of pharmacological activity. This technical guide synthesizes current knowledge on the structure-activity relationships (SAR) of these compounds, offering a detailed exploration of how specific structural modifications influence their anticancer, antimicrobial, and anti-inflammatory properties. By elucidating the causal relationships between chemical structure and biological function, this document aims to provide actionable insights for the rational design of novel, potent, and selective therapeutic agents.
The 2-Mercapto-3-arylquinazolin-4(3H)-one Scaffold: A Privileged Core
The core structure consists of a bicyclic system where a pyrimidine ring is fused to a benzene ring. The defining features for the compounds discussed herein are:
-
An oxo group at position C-4.
-
A mercapto (-SH) or thione (C=S) tautomer at position C-2.
-
An aryl substituent at position N-3.
The mercapto group at C-2 is a critical functional handle. It is nucleophilic and readily undergoes S-alkylation or S-acylation, allowing for the introduction of diverse side chains. The nature of the aryl ring at N-3 and substitutions on the fused benzene ring (Ring A) also play crucial roles in modulating the biological activity of the entire molecule.
General Synthetic Pathway
The most common and efficient route for synthesizing the 2-mercapto-3-arylquinazolin-4(3H)-one core involves the condensation of anthranilic acid with an appropriate aryl isothiocyanate.[1][2] This reaction is often carried out in solvents like ethanol or in green, eco-friendly media such as deep eutectic solvents (DESs).[1][2] The plausible mechanism involves an initial nucleophilic attack by the amino group of anthranilic acid on the carbon of the isothiocyanate, followed by cyclization and dehydration to yield the final quinazolinone product.[2]
Caption: General synthesis of the 2-mercapto-3-arylquinazolin-4(3H)-one core.
Structure-Activity Relationship (SAR) in Anticancer Activity
Derivatives of this scaffold have shown significant potential as anticancer agents, with activities often linked to the inhibition of key enzymes like histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and dihydrofolate reductase (DHFR).[3][4][5]
Influence of Substituents at N-3
The aryl group at the N-3 position is a major determinant of anticancer potency. Studies exploring HDAC inhibition found that the nature of this substituent significantly influenced cytotoxicity.[3]
-
Small Alkyl vs. Aryl/Benzyl: Methyl-substituted derivatives at N-3 exhibited the highest cytotoxicity against SW620 (colon cancer) and MDA-MB-231 (breast cancer) cell lines, followed by phenyl-substituted and then benzyl-substituted compounds.[3][4] This suggests that a smaller, less bulky group at N-3 may be favorable for this specific activity.
Influence of Substituents at C-2
The mercapto group is the primary site for diversification to enhance anticancer activity.
-
Acetamide and Propanamide Linkers: Introducing acetamide or propanamide side chains via S-alkylation has proven to be a successful strategy. For instance, N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide showed excellent antitumor properties with a mean GI50 of 17.90 µM.[6]
-
Terminal Aryl Groups: The terminal aryl group on the C-2 side chain is critical. The presence of a 3,4,5-trimethoxyphenyl group, a known pharmacophore that interacts with tubulin, often imparts significant activity.[6] The compound N-(3,4,5-trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide was particularly potent, with a mean GI50 of 6.33 µM, comparing favorably with standard drugs like 5-fluorouracil.[6]
Influence of Substituents on the Quinazolinone Ring (Ring A)
Substitutions on the fused benzene ring can modulate activity, often by influencing electronic properties and lipophilicity.
-
Electron-donating vs. Electron-withdrawing groups: In a study of HDAC inhibitors, a methyl group at position 7 (7-CH₃) on the quinazolinone ring produced one of the most potent compounds against SW620 and MDA-MB-231 cells, suggesting that electron-donating groups in this region can be beneficial.[3] Conversely, iodo-substitution at position 6 has been explored for generating anticonvulsant agents, indicating the diverse roles of halogenation.[7]
Caption: Key SAR findings for anticancer activity.
Quantitative SAR (QSAR) and Molecular Docking
3D-QSAR and molecular docking studies have been instrumental in rationalizing the observed activities. For quinazolinone-based EGFR inhibitors, robust CoMFA and CoMSIA models have been developed to predict activity and guide the design of new, more potent compounds.[8] Docking studies of highly active compounds into the EGFR kinase domain revealed key binding interactions, providing a structural basis for their inhibitory mechanism.[6] Similarly, docking into HDAC isoforms helped identify essential structural features contributing to the anticancer effects.[3][4]
Table 1: Anticancer Activity of Representative 2-Mercapto-3-arylquinazolin-4(3H)-one Derivatives
| Compound ID | N-3 Substituent | C-2 Side Chain | Target/Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |
| 7 | 3,4,5-trimethoxybenzyl | -S-CH₂-CO-NH-(4-Cl-Ph) | Mean of 60 cell lines | 17.90 | [6] |
| 19 | 3,4,5-trimethoxybenzyl | -S-CH(CH₃)-CO-NH-(3,4,5-trimethoxybenzyl) | Mean of 60 cell lines | 6.33 | [6] |
| 4a | Methyl | -S-(CH₂)₅-CO-NHOH | SW620 (Colon) | 4.24 | [3] |
| 4c | Methyl (7-CH₃ on Ring A) | -S-(CH₂)₅-CO-NHOH | SW620 (Colon) | 3.61 | [3] |
Structure-Activity Relationship (SAR) in Antimicrobial Activity
This class of compounds has demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria.[9][10][11] The SAR for antimicrobial effects often differs from that for anticancer activity.
Influence of Substituents at C-2
-
Thioesters: Condensing the sodium salt of 2-mercapto-3-phenyl-quinazolin-4(3H)-one with substituted aroyl chlorides to form thioesters has yielded compounds with good activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis.[12]
-
Hybrid Compounds: Hybrid molecules incorporating a coumarin moiety at the C-2 position have shown potential inhibition of Gram-negative bacteria, particularly P. aeruginosa and E. coli.[10]
Influence of Substituents at N-3
The nature of the aryl group at N-3 is again critical.
-
In coumarin hybrids, compounds containing a 3-chlorophenyl or a simple phenyl substituent at position 3 in the quinazoline ring showed notable antibacterial effects.[10] This highlights the importance of the electronic and steric properties of this aryl ring for antibacterial potency.
SAR for Antitubercular Activity
A series of 2-mercapto-quinazolinones have been identified as potent inhibitors of Mycobacterium tuberculosis (MTb), targeting the type II NADH dehydrogenase (NDH-2) enzyme.[13][14]
-
Mechanism of Action: These compounds act as noncompetitive inhibitors, suggesting binding to an allosteric site on the NDH-2 enzyme.[13][14]
-
SAR Insights: The whole-cell SAR studies for MTb revealed that while potent enzymatic inhibition was achieved, improving whole-cell potency was challenging. The compounds were found to be susceptible to inactivation by glutathione-dependent adduct formation and oxidation of the quinazolinone ring in microsomes, highlighting the need to address metabolic stability in future designs.[13][14]
Table 2: Antibacterial Activity of Representative 2-Mercapto-3-arylquinazolin-4(3H)-one Derivatives
| Compound ID | N-3 Substituent | C-2 Side Chain | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
| 6d | 3-Chlorophenyl | -S-CH₂-CO-(3-coumarinyl) | P. aeruginosa | Potent Inhibition | [10] |
| 6d | 3-Chlorophenyl | -S-CH₂-CO-(3-coumarinyl) | E. coli | Potent Inhibition | [10] |
| General | Phenyl | -S-CO-Ar (Thioesters) | S. aureus, P. aeruginosa | Good Activity | [12] |
Structure-Activity Relationship (SAR) in Anti-inflammatory Activity
Quinazolinones are well-known for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[15]
-
SAR of Precursors and S-arylated Derivatives: In one study, 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and their S-arylated derivatives were evaluated as COX-2 inhibitors.[16] Generally, S-arylation increased the inhibitory efficiency. However, arylation with a 3-nitrobenzyl group was found to be detrimental to activity compared to the thioxo precursor, indicating a nuanced electronic and steric requirement at the C-2 position for COX-2 inhibition.[16]
Experimental Protocols
General Procedure for Synthesis of 2-((3-oxo-3-(alkyl/aryl-1-yl) alkyl) thio)-3- substituted Quinazolin-4- (3H)-ones[9]
This protocol describes the S-alkylation of the core scaffold, a key step in creating diverse libraries of compounds.
-
Catalyst Preparation: Dissolve β-cyclodextrin (1.135 g, 1 mmol) in a minimal amount of water with stirring and heating at 50 °C until a clear solution is obtained.
-
Reaction Setup: To the catalyst solution, add 2-mercapto-3-substituted Quinazolin-4(3H)-one (1.0 mmol) and the desired amido-alkyl bromide (1.5 mmol) in a single pot.
-
Reaction Execution: Stir the reaction mixture for 12 hours at 36 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, extract the product with ethyl acetate. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel (60-120 mesh) with a methanol:chloroform solvent system to yield the pure derivative.
Caption: Workflow for the S-alkylation of 2-mercapto-quinazolinones.
Protocol for In Vitro Anticancer Activity (MTT Assay)
This is a standard colorimetric assay to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., SW620, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion and Future Perspectives
The 2-mercapto-3-arylquinazolin-4(3H)-one scaffold is a remarkably adaptable platform for the development of new therapeutic agents. The structure-activity relationship studies summarized here demonstrate that targeted modifications at the C-2, N-3, and the fused benzene ring can potently and selectively modulate activity against cancer cells, microbes, and inflammatory targets.
Key Takeaways:
-
C-2 Position: This is the most versatile position for introducing diverse side chains to modulate potency and target specificity. Acetamide linkers and terminal aryl groups are particularly effective for anticancer activity.
-
N-3 Position: The substituent at this position significantly impacts activity across different biological targets. Smaller alkyl groups can be favorable for HDAC inhibition, while substituted aryl rings are crucial for antimicrobial and other activities.
-
Ring A: Substitutions on the quinazolinone core fine-tune the electronic and pharmacokinetic properties of the molecule.
Future research should focus on a multi-pronged approach:
-
Metabolic Stability: As seen with the antitubercular agents, addressing metabolic liabilities through structural modification is crucial for translating potent enzymatic inhibitors into effective whole-cell agents.[13]
-
Dual-Target Inhibitors: The inherent versatility of the scaffold could be leveraged to design dual-target inhibitors (e.g., dual EGFR/HDAC inhibitors) for synergistic anticancer effects.[17]
By integrating these strategies with the foundational SAR knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this privileged chemical scaffold.
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Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. ResearchGate. [Link]
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Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. ResearchGate. [Link]
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Synthesis, Identification and Evaluation Biological Activity for Some New Triazole, Triazoline and Tetrazoline Derivatives From 2-Mercapto-3-phenyl-4(3H)Quinazolinone. Iraqi Journal of Science. [Link]
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Al-Sanea, M. M., & El-Messery, S. M. (2025). Synthesis and antibacterial activities of some novel hybrid compounds based on 2-mercapto-3-arylquinazolin-4(3H)-one scaffold bearing specific coumarin. ResearchGate. [Link]
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Murugesan, D., Ray, P. C., Bayliss, T., Prosser, G. A., Harrison, J. R., Green, K., ... & Boshoff, H. I. (2018). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action, and ADME Characterization. ACS Infectious Diseases. [Link]
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Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. ResearchGate. [Link]
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Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j... ResearchGate. [Link]
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2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. VIVO. [Link]
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New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. National Center for Biotechnology Information. [Link]
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Synthesis, Identification and Evaluation Biological Activity for Some New Triazole, Triazoline and Tetrazoline Derivatives From 2-Mercapto-3- phenyl-4(3H)Quinazolinone. Iraqi Journal of Science. [Link]
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El-Sayed, N. N., Al-Otaibi, T. M., Barakat, A., Almarhoon, Z. M., Hassan, M. Z., Al-Zaben, M. I., ... & Ben Bacha, A. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals. [Link]
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S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. National Center for Biotechnology Information. [Link]
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Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. ResearchGate. [Link]
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2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. Bentham Science. [Link]
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(PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ResearchGate. [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
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2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different... ResearchGate. [Link]
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Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]
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Anti-inflammatory and Analgesic Studies of 2-aryl-3-(5-alkyl-1, 3, 4-thiadiazol-2-yl) 4-thiazolidinones. ResearchGate. [Link]
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Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. National Center for Biotechnology Information. [Link]
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Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. PubMed. [Link]
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Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. National Institutes of Health. [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. [Link]
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New arylpyrazoline-coumarins: Synthesis and anti-inflammatory activity. PubMed. [Link]28667873/)
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An In-Depth Guide to the Preclinical ADME Profiling of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one: An Integrated In Silico and In Vitro Approach
Abstract
Early and accurate assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, serving to de-risk candidates and reduce late-stage attrition. This guide provides a comprehensive framework for predicting the ADME profile of the novel quinazolinone derivative, 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one. By integrating robust in silico predictions with industry-standard in vitro validation assays, we construct a holistic view of the compound's potential pharmacokinetic behavior. This document details the scientific rationale behind each predictive model and experimental protocol, presents data in clear, comparative formats, and offers expert analysis to guide subsequent medicinal chemistry efforts. The methodologies and workflows described herein are designed for researchers, chemists, and drug development professionals seeking to apply a rigorous, evidence-based approach to lead optimization.
Section 1: The Imperative of Early ADME Profiling in Modern Drug Discovery
The path from a biologically active "hit" to a marketable drug is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic profiles.[1] The "fail early, fail cheap" paradigm underscores the critical need to evaluate a compound's ADME properties at the earliest stages of research.[2] ADME encompasses four key processes:
-
Absorption: The journey of a drug from the site of administration into the systemic circulation.[3]
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.[3]
-
Metabolism: The chemical modification of a drug by the body, primarily by enzymes, into metabolites.[3]
-
Excretion: The removal of the drug and its metabolites from the body.[3]
These four pillars collectively determine a drug's bioavailability, its concentration at the target site, and its duration of action, thereby dictating efficacy and potential toxicity.
The subject of this guide, This compound , belongs to the quinazolinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, forming the core of several FDA-approved drugs and numerous clinical candidates due to its diverse pharmacological activities, including anticancer and anti-inflammatory properties.[4][5][6] However, the therapeutic potential of any new quinazolinone derivative is contingent upon a favorable ADME profile. This guide outlines a systematic approach to building that profile.
Section 2: In Silico Profiling: A First-Pass Predictive Assessment
Before committing resources to chemical synthesis and biological testing, in silico (computational) models provide a rapid, cost-effective first-pass filter.[7] These tools use quantitative structure-activity relationship (QSAR) models and physicochemical calculations to predict ADME parameters.[8] For our analysis, we will utilize a consensus approach employing two widely respected, freely accessible web-based platforms: SwissADME and pkCSM .[7][9][10][11][12]
Methodology: The In Silico Workflow
-
Chemical Representation: The first step is to convert the compound's name into a machine-readable format. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is: COC1=CC=C(C=C1)N1C(=O)C2=CC=CC=C2C(=S)N1.
-
Platform Submission: This SMILES string is submitted to the SwissADME and pkCSM web servers.[11]
-
Parameter Calculation: The platforms execute a battery of algorithms to predict key physicochemical, pharmacokinetic, and toxicity properties.[13][14]
Experimental Protocols
The following are condensed, self-validating protocols for key in vitro assays designed to test the in silico predictions.
-
Causality: This assay directly tests the in silico prediction of poor solubility. Kinetic solubility is measured because it reflects the conditions a compound encounters when a DMSO stock is diluted into aqueous media, mimicking early-stage screening conditions. [15][16][17]* Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well microplate, add phosphate-buffered saline (PBS, pH 7.4).
-
Add the DMSO stock solution to the PBS to achieve a final concentration range (e.g., 1-200 µM) with a final DMSO concentration of 1-2%.
-
Seal the plate and shake at room temperature for 2 hours. [15] 5. Measure the turbidity of each well using a nephelometer, which quantifies light scattering from precipitated particles. [18] 6. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.
-
-
Causality: The PAMPA assay specifically measures passive diffusion, providing a direct assessment of a compound's ability to cross the lipid barrier of the intestinal epithelium, corroborating the "High" GI absorption prediction. [19][20]* Methodology:
-
A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. [21] 2. The wells of a 96-well acceptor plate are filled with PBS (pH 7.4).
-
The test compound is dissolved in PBS (pH 7.4) and added to the donor plate wells.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
The assembly is incubated for 4-16 hours at room temperature. 6. After incubation, the concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.
-
The effective permeability coefficient (Pe) is calculated. Compounds with Pe > 1.5 x 10⁻⁶ cm/s are typically classified as having high permeability. [19]
-
-
Causality: This assay assesses the compound's susceptibility to metabolism by the major drug-metabolizing enzymes (cytochromes P450) located in the liver, providing a quantitative measure of its metabolic clearance rate.
-
Methodology:
-
The test compound (e.g., at 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C. [22] 2. The metabolic reaction is initiated by adding the cofactor NADPH.
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance is used to calculate the intrinsic clearance (Clint), a measure of metabolic stability.
-
-
Causality: This assay directly tests the in silico prediction of CYP2C9 and CYP3A4 inhibition, which is a major cause of drug-drug interactions. [1]* Methodology:
-
A specific fluorescent probe substrate for each CYP isoform (e.g., for CYP3A4) is incubated with human liver microsomes and NADPH.
-
The enzyme converts the substrate into a fluorescent product, which is measured over time.
-
The assay is repeated in the presence of multiple concentrations of the test compound.
-
If the compound is an inhibitor, it will compete with the probe substrate, leading to a decrease in the rate of fluorescent product formation.
-
The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined. A low IC50 value indicates a potent inhibitor.
-
Section 4: Integrated Analysis and Strategic Recommendations
The true power of this approach lies in synthesizing the computational predictions with the experimental data. This integrated analysis provides a robust, multi-dimensional view of the compound's ADME profile and allows for a clear-eyed risk assessment.
Synthesizing the Data: A Hypothetical Outcome
Let's assume the in vitro assays yield the following results:
-
Kinetic Solubility: 5 µg/mL (Confirms in silico prediction of poor solubility).
-
PAMPA Permeability (Pe): 5.8 x 10⁻⁶ cm/s (Confirms in silico prediction of high permeability).
-
HLM Stability (Clint): 25 µL/min/mg (Indicates moderate metabolic stability).
-
CYP Inhibition (IC50):
-
CYP2C9: 2.5 µM (Confirms potent inhibition).
-
CYP3A4: 4.1 µM (Confirms potent inhibition).
-
Risk Assessment and Causality
-
Primary Liabilities:
-
Poor Aqueous Solubility: This is the most immediate and critical hurdle. Low solubility can lead to poor and erratic absorption, limiting the amount of drug that reaches the bloodstream after oral administration. The rigid, planar quinazolinone core and the lipophilic methoxyphenyl group likely contribute to this property.
-
Potent CYP Inhibition: Inhibition of both CYP2C9 and CYP3A4 is a major red flag for drug-drug interactions (DDIs). [1]Co-administration with other drugs metabolized by these enzymes could lead to dangerously elevated plasma concentrations.
-
Predicted hERG Inhibition: The in silico flag for hERG inhibition is a serious safety concern that must be addressed. hERG channel blockade can lead to QT prolongation and potentially fatal cardiac arrhythmias. [23]
-
-
Favorable Properties:
-
High passive permeability.
-
Not a P-glycoprotein substrate. [24] * Good molecular size and hydrogen bonding characteristics.
-
Predicted to be non-mutagenic.
-
Strategic Mitigation and Decision Making
Based on this integrated profile, the compound has significant liabilities that must be addressed before it can progress. The following diagram outlines a decision-making process for medicinal chemistry optimization.
Section 5: Conclusion
The integrated analysis predicts that this compound possesses a challenging ADME profile despite having some drug-like physicochemical properties. Its high passive permeability is a strong asset, but it is critically undermined by poor aqueous solubility and significant risks of drug-drug interactions (via CYP2C9 and CYP3A4 inhibition) and cardiotoxicity (via predicted hERG inhibition).
This compound, in its current form, is not a viable drug candidate. However, the liabilities identified through this systematic in silico and in vitro profiling provide a clear roadmap for medicinal chemistry optimization. By focusing on structural modifications to improve solubility and mitigate off-target activities, subsequent analogs can be designed with a much higher probability of success. This guide demonstrates that a proactive, multi-faceted approach to ADME science is not merely a screening process but a foundational component of rational drug design.
Section 6: References
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AOP-Wiki. (n.d.). hERG channel blockade leading to sudden cardiac death. Retrieved from [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry. Available at: [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Available at: [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]
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Villeneuve, D. L., et al. (2016). The Adverse Outcome Pathway: A Multifaceted Framework Supporting 21st Century Toxicology. Toxicological Sciences. Available at: [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Available at: [Link]
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Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available at: [Link]
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Journal of Pharmaceutical Research International. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Retrieved from [Link]
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Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]
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Maruyama, T., et al. (2001). Role of P-glycoprotein in drug disposition. Yakugaku Zasshi. Available at: [Link]
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Al-Hussain, S. A., et al. (2022). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. Scientific Reports. Available at: [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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ResearchGate. (n.d.). P-glycoprotein and its role in drug-drug interactions. Retrieved from [Link]
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SIB Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. Retrieved from [Link]
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Windley, M. J., et al. (2020). Toward in vivo-relevant hERG safety assessment and mitigation strategies. Journal of General Physiology. Available at: [Link]
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The University of Melbourne. (n.d.). pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Retrieved from [Link]
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]
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Chem Help ASAP. (2024). Lipinski's rules & drug discovery beyond the rule of five. YouTube. Available at: [Link]
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VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]
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Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
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Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. Available at: [Link]
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Creative Bioarray. (n.d.). In Vitro ADME. Retrieved from [Link]
-
MDPI. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Retrieved from [Link]
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VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]
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Semantic Scholar. (n.d.). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]
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Potential therapeutic targets of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Executive Summary
The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] This versatility has led to the development of numerous clinically approved drugs.[1][2] The specific compound, this compound, belongs to this promising class. While direct studies on this exact molecule are limited, a comprehensive analysis of its structural features and the extensive research on related analogues allows for the rational identification of its most probable therapeutic targets. This guide synthesizes the available evidence to propose three primary, high-potential target classes for this compound: receptor tyrosine kinases (EGFR/VEGFR), cytoskeletal tubulin, and inflammatory enzymes (COX-2). For each proposed target, we provide the scientific rationale, evidence from structurally related inhibitors, and detailed, field-proven protocols for experimental validation.
Introduction to the Quinazolinone Scaffold
The this compound molecule is built upon the bicyclic quinazolinone core. This scaffold's planarity and synthetic tractability allow for systematic modification at several key positions, enabling fine-tuning of its pharmacodynamic and pharmacokinetic properties.[4] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][4][5][6] The proven success of quinazolinone-based drugs, such as the EGFR inhibitors gefitinib and erlotinib, validates this scaffold as a fertile ground for discovering novel therapeutic agents.[1][7][8]
A Strategic Framework for Target Identification & Validation
Identifying the precise molecular target of a novel compound is a critical step in drug development. Our strategy involves a logical progression from broad, hypothesis-driven screening to specific, mechanistic validation. This approach, outlined below, ensures a high degree of confidence in the final target identification.
Caption: A logical workflow for identifying and validating therapeutic targets.
Target Class I: Receptor Tyrosine Kinases (RTKs) in Oncology
3.1 Rationale for Investigation
The quinazoline core is famously associated with the inhibition of protein kinases, particularly the epidermal growth factor receptor (EGFR).[1][8][9] Overexpression or mutation of EGFR is a key driver in numerous cancers, including non-small cell lung cancer (NSCLC), making it a high-value therapeutic target.[7][8][10] Approved drugs like gefitinib and erlotinib are 4-anilinoquinazolines that act as ATP-competitive inhibitors in the EGFR kinase domain.[1][7] The structural similarity of this compound to these established inhibitors makes EGFR and related kinases like VEGFR compelling potential targets.
3.2 Focus Target: Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway regulates cell proliferation, survival, and differentiation. Its aberrant activation leads to uncontrolled cell growth. Inhibiting the kinase activity of EGFR blocks these downstream signals.
Caption: Simplified EGFR signaling pathway and point of inhibition.
3.3 Experimental Validation Protocol: EGFR Kinase Inhibition Assay
This biochemical assay directly measures the ability of the test compound to inhibit EGFR's enzymatic activity.
Principle: A kinase assay kit (e.g., ADP-Glo™) quantifies the amount of ADP produced during the phosphorylation of a substrate peptide by the EGFR enzyme. Inhibition of EGFR results in a lower ADP signal.
Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant human EGFR kinase enzyme in kinase buffer to a working concentration of 2.5 ng/µL.
-
Prepare a 2X concentration of the poly(Glu,Tyr) 4:1 substrate in kinase buffer.
-
Prepare a 2X concentration of ATP (at the Km for EGFR, typically 10-50 µM) in kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer to a 4X final concentration. Use an established EGFR inhibitor (e.g., Gefitinib) as a positive control.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 4X test compound or control to appropriate wells.
-
Add 2.5 µL of 4X EGFR enzyme solution to all wells except the "no enzyme" control.
-
Add 5 µL of a 2X substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescence signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" (100% inhibition) and DMSO vehicle (0% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Target Class II: Tubulin Polymerization
4.1 Rationale for Investigation
Beyond kinase inhibition, quinazolinone derivatives have been increasingly identified as potent inhibitors of tubulin polymerization.[11][12][13][14] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division (mitotic spindle formation), intracellular transport, and cell shape maintenance.[11] Compounds that disrupt microtubule dynamics are powerful anticancer agents. Several recent studies show that quinazolinones can bind to the colchicine binding site on β-tubulin, preventing polymerization and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[11][13][15]
4.2 Experimental Validation Protocol: In Vitro Tubulin Polymerization Assay
Principle: This assay measures the change in light absorbance or fluorescence as purified tubulin monomers polymerize into microtubules in the presence of GTP. Inhibitors will prevent this increase in signal.
Methodology:
-
Reagent Preparation:
-
Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Reconstitute lyophilized bovine or human tubulin protein (>99% pure) on ice with G-PEM buffer containing GTP. Keep on ice to prevent spontaneous polymerization.
-
Prepare a serial dilution of the test compound. Use Paclitaxel (polymerization promoter) and Colchicine or Nocodazole (polymerization inhibitors) as controls.
-
-
Assay Procedure (96-well plate):
-
Pre-warm a microplate reader with absorbance or fluorescence capability to 37°C.
-
In a pre-warmed plate, add the test compound or controls.
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
Immediately begin reading the absorbance (at 340 nm) or fluorescence signal every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the signal (absorbance/fluorescence) versus time for each concentration.
-
The DMSO vehicle control should show a sigmoidal curve representing nucleation, growth, and steady-state phases.
-
Calculate the rate of polymerization (Vmax) and the final extent of polymerization (endpoint signal).
-
Determine the IC₅₀ of the compound by plotting the inhibition of polymerization rate or extent against compound concentration.
-
4.3 Expected Data Summary
The inhibitory activities from biochemical assays should be summarized for clear comparison.
| Compound | Target | IC₅₀ (µM) [Example Data] |
| This compound | EGFR Kinase | 1.5 |
| This compound | Tubulin Polym. | 2.2 |
| Gefitinib (Control) | EGFR Kinase | 0.05 |
| Colchicine (Control) | Tubulin Polym. | 0.5 |
Target Class III: Cyclooxygenase-2 (COX-2) in Inflammation
5.1 Rationale for Investigation
A growing body of evidence supports the role of quinazolinone derivatives as anti-inflammatory agents, primarily through the selective inhibition of Cyclooxygenase-2 (COX-2).[5][16][17] The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible at sites of inflammation. Selective COX-2 inhibitors (like Celecoxib) provide anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Several studies have successfully designed quinazolinones as potent and selective COX-2 inhibitors, making this a plausible target for the title compound.[5][16][18][19]
5.2 Experimental Validation Protocol: COX-2 Inhibition Assay
Principle: This assay measures the peroxidase activity of purified COX-2 enzyme. The oxidation of a chromogenic substrate is monitored by changes in absorbance. Inhibitors prevent this colorimetric change.
Methodology:
-
Reagent Preparation:
-
Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical).
-
Reconstitute purified ovine or human COX-2 enzyme in the provided buffer.
-
Prepare solutions of heme, arachidonic acid (substrate), and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare serial dilutions of the test compound. Use Celecoxib as a selective COX-2 inhibitor control.
-
-
Assay Procedure (96-well plate):
-
Add buffer, heme, and the enzyme solution to each well.
-
Add the test compound or vehicle control and incubate for 10-15 minutes at 25°C.
-
Add the colorimetric substrate (TMPD).
-
Initiate the reaction by adding arachidonic acid.
-
Immediately read the absorbance at 590 nm every minute for 5 minutes to measure the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Normalize the rates based on no-enzyme and vehicle controls.
-
Plot the percent inhibition versus compound concentration to calculate the IC₅₀ value. To confirm selectivity, the same assay should be run in parallel using the COX-1 isozyme.
-
Summary and Future Directions
Based on robust evidence from its chemical class, this compound possesses a high probability of targeting EGFR , tubulin , and/or COX-2 . The experimental protocols detailed in this guide provide a clear and validated path to confirm these activities.
Next Steps:
-
Confirmation in Cellular Models: Positive hits from biochemical assays must be validated in relevant human cell lines (e.g., A549 lung cancer cells for EGFR/tubulin, HT-29 colon cancer cells for COX-2/EGFR).[11][18] Assays should confirm downstream effects, such as inhibition of EGFR phosphorylation, cell cycle arrest, or apoptosis.[11][14]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the lead compound to understand which structural motifs are critical for activity and selectivity.
-
In Vivo Efficacy: Promising candidates should be advanced into animal models of cancer or inflammation to evaluate in vivo efficacy and safety profiles.
This systematic approach will rigorously define the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.
References
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Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. [Link]
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Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. (n.d.). Taylor & Francis. [Link]
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Sakr, A., Rezq, S., Ibrahim, S. M., Soliman, E., Baraka, M. M., Romero, D. G., & Kothayer, H. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. RSC Medicinal Chemistry, 13(10), 1239-1259. [Link]
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Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. (n.d.). MDPI. [Link]
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Lategahn, J., Keul, M., Klövekorn, P., Tumbrink, H. L., Niggenaber, J., Müller, M. P., ... & Rauh, D. (2019). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Journal of Medicinal Chemistry, 62(17), 7579-7594. [Link]
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Bîcu, E., & Teodori, E. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(16), 8899. [Link]
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Yadav, M. R., & Giridhar, R. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 9(2), 220-244. [Link]
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Fallacara, A. L., Castellano, S., Sgrignani, J., Bar-Sagi, D., & Filograna, R. (2015). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 882-887. [Link]
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Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2024). PubMed. [Link]
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Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (2012). Bentham Science. [Link]
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Design, synthesis, and biological evaluation of new pyrazoloquinazoline derivatives as dual COX-2/5-LOX inhibitors. (2021). ResearchGate. [Link]
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Clinically approved quinazoline scaffolds as EGFR inhibitors. (2023). ResearchGate. [Link]
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Al-Warhi, T., Rizk, O., El-Agamy, D. S., & El-Damasy, D. A. (2021). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules, 26(11), 3376. [Link]
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Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. (2010). ACS Publications. [Link]
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Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. (2024). PubMed. [Link]
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Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. (2021). MDPI. [Link]
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SAR of 2-mercapto-quinazolin-4-one with anticancer activity. (2024). ResearchGate. [Link]
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Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). ResearchGate. [Link]
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Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2024). IJIRT. [Link]
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Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. (2016). ResearchGate. [Link]
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Therapeutic Potential of Quinazoline Derivatives. (n.d.). ResearchGate. [Link]
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2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one. (n.d.). PubChem. [Link]
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SAR of 2-mercapto-quinazolin-4-one with anticancer activity. (2024). ResearchGate. [Link]
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Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2022). MDPI. [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Abdullah, E. S., Alanazi, A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1056-1065. [Link]
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Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Press. [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]
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Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. (2022). IJARSCT. [Link]
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Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2024). NIH. [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2024). MDPI. [Link]
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Methodological & Application
Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 2-Mercapto-4(3H)-Quinazolinone Derivatives
Introduction: Accelerating Discovery with Green Chemistry
Quinazolinone derivatives are a cornerstone of medicinal chemistry, with the 2-mercapto-4(3H)-quinazolinone scaffold being of particular interest. These compounds have demonstrated significant potential in drug development, notably as inhibitors of Type II NADH dehydrogenase in Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3][4] The traditional synthesis of these vital heterocyclic compounds often involves harsh reaction conditions, high temperatures, and prolonged reaction times, which are significant bottlenecks in the drug discovery pipeline.[1]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry, offering a powerful alternative to conventional heating methods.[5][6] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields, improved product purity, and reduced energy consumption.[7][8] This application note provides a detailed protocol for the microwave-assisted synthesis of 2-mercapto-4(3H)-quinazolinone derivatives, designed for researchers and scientists in organic synthesis and drug development. We will delve into the underlying principles of microwave heating, provide a step-by-step experimental guide, and present a comparative analysis against traditional methods.
The Principle of Microwave-Assisted Synthesis
Conventional heating relies on conduction and convection, where heat is transferred inefficiently from an external source, through the vessel walls, and into the reaction mixture. This process creates a significant temperature gradient, with the vessel walls being much hotter than the bulk of the solution, potentially leading to the degradation of thermally sensitive molecules.[9]
Microwave synthesis, in contrast, utilizes a mechanism of direct dielectric heating.[9] Microwaves are a form of electromagnetic radiation that interacts directly with polar molecules and ions within the reaction mixture. This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, which translates into rapid and uniform heating throughout the volume of the mixture.[9]
-
Ionic Conduction: If ions are present, they will migrate back and forth through the solution in an attempt to align with the oscillating electric field. This movement causes collisions and friction, which generates heat.
This "in-core" volumetric heating is exceptionally fast and uniform, eliminating thermal gradients and dramatically accelerating reaction rates according to the Arrhenius law, which states that a 10 °C increase in temperature can roughly double the reaction rate.[9] The result is a significant reduction in reaction times—from hours to mere minutes—and often a cleaner reaction profile with fewer byproducts.[6]
Reaction Mechanism: Cyclocondensation Pathway
The synthesis of 2-mercapto-4(3H)-quinazolinone from anthranilic acid and thiourea proceeds via a cyclocondensation reaction. The process under microwave irradiation follows these key steps:
-
Initial Adduct Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from thiourea on the carboxylic acid group of anthranilic acid.
-
Intramolecular Cyclization: The amino group of the anthranilic acid moiety then attacks the thiocarbonyl carbon of the intermediate.
-
Dehydration and Tautomerization: The subsequent elimination of water molecules leads to the formation of the stable heterocyclic quinazolinone ring system. The final product exists in the more stable thione tautomeric form.
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Synthesis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one, a quinazolinone derivative of significant interest in medicinal chemistry and drug development. Quinazolinone scaffolds are prevalent in a wide array of pharmacologically active compounds, exhibiting anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The 2-mercapto-3-aryl substituted quinazolinones, in particular, serve as versatile intermediates for the synthesis of novel therapeutic agents.[1][3]
This guide is intended for researchers, scientists, and drug development professionals. It details the chemical rationale, a step-by-step experimental protocol, and methods for the characterization of the target compound.
Underlying Scientific Principles: The Reaction Mechanism
The synthesis of this compound is achieved through the condensation reaction of anthranilic acid and 4-methoxyphenyl isothiocyanate. The reaction proceeds via a two-step mechanism, beginning with the formation of a thiourea intermediate, followed by an intramolecular cyclization.
The initial step involves a nucleophilic attack by the amino group of anthranilic acid on the electrophilic carbon atom of the isothiocyanate group of 4-methoxyphenyl isothiocyanate. This forms an N,N'-disubstituted thiourea derivative.[4] In the subsequent step, under the influence of heat, an intramolecular cyclization occurs. The carboxylic acid group of the anthranilic acid moiety reacts with the thiourea, leading to the elimination of a water molecule and the formation of the stable heterocyclic quinazolinone ring.[4]
Caption: Reaction mechanism for the synthesis of the target compound.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 2.74 g (20 mmol) | ≥98% | Sigma-Aldrich |
| 4-Methoxyphenyl isothiocyanate | C₈H₇NOS | 165.21 | 3.30 g (20 mmol) | ≥97% | Sigma-Aldrich |
| Absolute Ethanol | C₂H₅OH | 46.07 | 40 mL | ≥99.5% | Fisher Scientific |
| Triethylamine | (C₂H₅)₃N | 101.19 | 4.18 mL (30 mmol) | ≥99% | Sigma-Aldrich |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
Graduated cylinders
-
Spatula
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
-
Mass spectrometer
Synthetic Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine anthranilic acid (2.74 g, 20 mmol), 4-methoxyphenyl isothiocyanate (3.30 g, 20 mmol), and 40 mL of absolute ethanol.
-
Addition of Catalyst: To the stirred suspension, add triethylamine (4.18 mL, 30 mmol). Triethylamine acts as a base to facilitate the reaction.[1]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. A precipitate should form as the solution cools.
-
Isolation of the Product: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter paper with a small amount of cold absolute ethanol to remove any soluble impurities.
-
Drying: Transfer the solid to a watch glass and dry it under vacuum to remove residual solvent.
-
Purification: The crude product can be further purified by recrystallization from absolute ethanol to obtain a pure solid.[1] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature to form crystals. Filter the purified crystals and dry them under vacuum.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Analysis | Expected Results |
| Appearance | Yellowish solid[1] |
| Melting Point | Determine using a melting point apparatus and compare with literature values for analogous compounds. |
| FTIR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (quinazolinone), C=S stretching, and aromatic C-H and C=C stretching. |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the aromatic protons of the quinazolinone and the 4-methoxyphenyl rings, the methoxy group protons, and the thiol proton (which may be broad and exchangeable with D₂O). |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the aromatic carbons, the carbonyl carbon, the thione carbon, and the methoxy carbon. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₂N₂O₂S, M.W. = 284.34 g/mol ). |
Safety and Handling Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5][6]
-
Ventilation: Conduct the experiment in a well-ventilated fume hood to avoid inhalation of vapors and dust.[6]
-
Chemical Hazards:
-
Anthranilic Acid: May cause skin and serious eye irritation.[5]
-
4-Methoxyphenyl isothiocyanate: Isothiocyanates are generally lachrymatory and can be irritants to the skin, eyes, and respiratory system.
-
Ethanol: Flammable liquid and vapor.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. Available from: [Link]
-
Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. TSI Journals. Available from: [Link]
-
Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate. Available from: [Link]
-
Synthesis of 3-Aryl-4(3 H )-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. ResearchGate. Available from: [Link]
-
Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. National Institutes of Health. Available from: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. PMC. Available from: [Link]
-
Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. ResearchGate. Available from: [Link]
-
Anthranilic acid - Penta chemicals. Available from: [Link]
-
ICSC 1295 - ANTHRANILIC ACID. Available from: [Link]
-
Synthetic path for 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. ResearchGate. Available from: [Link]
-
Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3- Pyridine Dicarboxylic Anhydride. Hilaris Publisher. Available from: [Link]
-
Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. ijarsct. Available from: [Link]
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Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. MDPI. Available from: [Link]
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Material Safety Data Sheet. ScienceLab.com. Available from: [Link]
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Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available from: [Link]
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Synthesis and characterization of 4-(((3-mercapto-5-phenyl-4H-1,2,4- triazole-4-yl)imino)methyl)-2-methoxyphenol and its complexes with Zr(IV), Cd(II) and Sn(II) ions. ResearchGate. Available from: [Link]
-
Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. Available from: [Link]
-
Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. PubMed. Available from: [Link]
-
Synthesis and characterization of 4-(((3-mercapto-5-phenyl-4H-1,2,4-triazole-4-yl)imino)methyl)-2-methoxyphenol and its complexes with Zr(IV), Cd(II) and Sn(II) ions. ResearchGate. Available from: [Link]
-
A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. PubMed. Available from: [Link]
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In vitro cytotoxicity assay protocol for 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
An Application Note and Protocol for the In Vitro Cytotoxicity Assessment of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Introduction: Evaluating the Cytotoxic Potential of a Novel Quinazolinone Derivative
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] Several quinazolinone derivatives have been successfully developed into clinically approved drugs, such as gefitinib and erlotinib, which act by inhibiting key signaling pathways involved in tumor growth and proliferation.[2][3] The compound this compound belongs to this promising class of heterocyclic molecules. Preliminary assessment of its biological activity requires a robust and reproducible method to quantify its effect on cell viability.
This guide provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT assay. As a Senior Application Scientist, this document is structured to not only provide a step-by-step procedure but also to explain the scientific rationale behind critical steps, ensuring the generation of reliable and interpretable data for researchers in drug discovery and oncology.
Principle of the MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method for assessing cell viability. The underlying principle is the enzymatic conversion of the water-soluble, yellow MTT salt into an insoluble, purple formazan product.[4] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[5] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[6] The insoluble formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance of the solution with a spectrophotometer. A decrease in the absorbance value in treated cells compared to untreated controls indicates a loss of cell viability, either through cytotoxic (cell-killing) or cytostatic (growth-inhibiting) mechanisms.
Caption: Diagram illustrating the conversion of MTT to formazan by viable cells.
Materials and Reagents
-
Test Compound: this compound
-
Cell Lines:
-
Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)
-
Normal, non-cancerous cell line for selectivity assessment (e.g., BJ-1, human foreskin fibroblast)
-
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Positive control drug (e.g., Doxorubicin)
-
-
Equipment and Consumables:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
Microplate reader (spectrophotometer)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile tips
-
Serological pipettes
-
Hemocytometer or automated cell counter
-
Experimental Protocol
This protocol is designed for a 96-well plate format. It is crucial to include appropriate controls in every experiment to ensure the validity of the results.
Phase 1: Preparation
-
Compound Stock Solution Preparation:
-
The low aqueous solubility of many quinazolinone derivatives is a critical experimental consideration.[7][8]
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Maintenance:
-
Culture the selected cell lines in their recommended growth medium in a 37°C, 5% CO₂ incubator.
-
Subculture the cells when they reach 80-90% confluency to maintain them in the exponential growth phase. Do not use cells that are over-confluent or have been in culture for an excessive number of passages.
-
-
Reagent Preparation:
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4] Filter-sterilize the solution using a 0.22 µm filter and store it protected from light at 4°C for up to one month.
-
Solubilization Solution: Use 100% cell culture grade DMSO.
-
Phase 2: Assay Workflow
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well. The goal is to ensure cells are in a logarithmic growth phase and do not become over-confluent by the end of the assay.[5]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.
-
Crucial Controls:
-
Untreated Control: Cells treated with culture medium only (represents 100% viability).
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the test compound.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, observe the formation of purple formazan crystals in viable cells under a microscope.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[10][11]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization.
-
-
Absorbance Measurement:
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average OD of the blank control wells from the OD of all other wells.
-
Calculate Percentage Viability: The viability of cells treated with the compound is expressed as a percentage relative to the vehicle control.
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Determine the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.
Example Data Presentation
| Compound Conc. (µM) | Mean OD (570nm) | Std. Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.085 | 100.0% |
| 1 | 1.198 | 0.072 | 95.5% |
| 5 | 1.052 | 0.061 | 83.9% |
| 10 | 0.877 | 0.055 | 69.9% |
| 25 | 0.612 | 0.048 | 48.8% |
| 50 | 0.345 | 0.039 | 27.5% |
| 100 | 0.151 | 0.025 | 12.0% |
Based on this hypothetical data, the IC₅₀ would be calculated to be approximately 24 µM.
Validation and Complementary Assays
The trustworthiness of the MTT assay relies on its proper execution and an understanding of its limitations.
-
Potential Interference: Some compounds can chemically reduce MTT or interfere with the absorbance reading. Always run a control with the highest concentration of the compound in cell-free medium to check for this.[12]
-
Mechanism of Action: The MTT assay measures metabolic activity, not direct cell death. A compound could be cytostatic, causing cells to stop proliferating without killing them, which would also result in a lower MTT signal. To distinguish between cytotoxic and cytostatic effects, a complementary assay is recommended.
-
Lactate Dehydrogenase (LDH) Assay: The LDH assay measures the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, which is a hallmark of necrosis or late-stage apoptosis.[15][16] Running an LDH assay in parallel can confirm if the loss of viability observed in the MTT assay is due to cell death (high LDH release) or growth inhibition (low LDH release).[17]
Conclusion
This application note provides a robust and validated protocol for assessing the in vitro cytotoxicity of this compound. By carefully controlling experimental variables, including cell density, solvent concentration, and appropriate controls, researchers can generate reliable dose-response curves and determine the IC₅₀ value of this and other novel compounds. Integrating this protocol with complementary assays will provide a comprehensive understanding of a compound's biological effect, which is an essential step in the preclinical drug development pipeline.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay. Available at: [Link]
-
Spandidos Publications. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Available at: [Link]
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Protocols.io. (2024). LDH cytotoxicity assay. Available at: [Link]
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NIH Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Research in Pharmaceutical Sciences. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Available at: [Link]
-
Cell Biologics Inc. LDH Assay. Available at: [Link]
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Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
-
MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available at: [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Available at: [Link]
-
PubMed Central. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Available at: [Link]
-
ResearchGate. (2024). Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means of MTT assay against human malignant HepG-2, MCF-7, HCT-116, and normal BJ-1cell lines. Available at: [Link]
-
PubMed Central. (2019). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Available at: [Link]
-
Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]
-
Tropical Journal of Pharmaceutical Research. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Available at: [Link]
-
ResearchGate. (2015). How can I calculate IC50 from mtt results?. Available at: [Link]
-
YouTube. (2022). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Available at: [Link]
-
University of Nebraska-Lincoln. MTT ASSAY Protocol. Available at: [Link]
-
YouTube. (2020). How to calculate IC50 from MTT assay. Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity Testing Using Cell Lines. Available at: [Link]
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
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MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available at: [Link]
-
A Quick Introduction to Graphviz. (2017). Available at: [Link]
-
Taylor & Francis Online. (2014). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Available at: [Link]
-
ResearchGate. (2016). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Available at: [Link]
-
Springer Nature Experiments. MTT Assay Protocol. Available at: [Link]
-
Graphviz Official Website. Available at: [Link]
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YouTube. (2021). Graphviz tutorial. Available at: [Link]
-
ResearchGate. (2014). Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. Available at: [Link]
-
Sketchviz. Graphviz Examples and Tutorial. Available at: [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available at: [Link]
-
Graphviz Documentation. User Guide. Available at: [Link]
-
PubChem. 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one. Available at: [Link]
-
ResearchGate. (2010). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Available at: [Link]
-
PubMed. (2008). In vitro solubility assays in drug discovery. Available at: [Link]
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel synthetic compound, 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one. Detailed, step-by-step protocols for foundational AST methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, the Kirby-Bauer disk diffusion assay, and Minimum Bactericidal Concentration (MBC) testing, are presented. The protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility. This guide explains the scientific rationale behind experimental choices, offers insights into data interpretation, and provides visualizations to clarify complex workflows, thereby serving as an essential resource for evaluating the antimicrobial potential of this quinazolinone derivative.
Introduction
The Quinazolinone Scaffold in Medicinal Chemistry
The quinazolin-4(3H)-one nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] This heterocyclic system is a constituent of numerous approved drugs and serves as a versatile template for the design of new therapeutic agents.[2] Its derivatives have demonstrated significant potential as antibacterial, antifungal, antiviral, and anticancer agents.[4][5][6][7][8] The continued emergence of multidrug-resistant bacterial strains necessitates the discovery of novel antibacterial agents, making quinazolinone hybrids a focal point of contemporary research.[1][6]
Profile of this compound
The target compound, this compound, belongs to this promising class of molecules. The presence of a mercapto group at the 2-position and a substituted phenyl ring at the 3-position are structural motifs that have been explored for antimicrobial activity in related analogues.[9] For instance, studies on similar 2-mercapto-3-phenyl-quinazolin-4(3H)-one derivatives have shown activity against various bacterial strains.[9] The structural features of the target compound, particularly the electron-donating methoxy group, suggest a potential for interaction with biological targets in bacteria, possibly through mechanisms like DNA gyrase inhibition, which has been proposed for other quinazolinone derivatives.[4][10] Therefore, a systematic evaluation of its antimicrobial profile is a critical step in its development as a potential therapeutic agent.
Principles of Antimicrobial Susceptibility Testing (AST)
Antimicrobial Susceptibility Testing (AST) encompasses a range of laboratory methods used to determine the in vitro effectiveness of an antimicrobial agent against a specific microorganism.[11] The primary goals of AST are to guide clinicians in selecting appropriate treatments and to monitor the evolution of antimicrobial resistance.[12][13] The foundational methods described herein are:
-
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][14] It is a quantitative measure of the potency of an antimicrobial agent against a particular bacterium.
-
Kirby-Bauer Disk Diffusion: A qualitative or semi-quantitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with a bacterial lawn.[12][15] The agent diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a "zone of inhibition." The size of this zone correlates with the organism's susceptibility.[16]
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][17] It is determined as an adjunct to the MIC test and helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[14]
These tests form the cornerstone of antimicrobial evaluation, providing the initial data required to assess the potential of a new compound like this compound.
Materials and Methods
Test Compound Preparation and Handling
-
Compound: this compound (Purity ≥95%).
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).
-
Stock Solution Preparation: Accurately weigh the compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL). The choice of concentration should facilitate the subsequent serial dilution steps. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Rationale: DMSO is a common solvent for water-insoluble compounds. Preparing a high-concentration stock is essential for creating a serial dilution series while ensuring the final DMSO concentration in the test wells is low enough (typically ≤1%) to not affect bacterial growth.
-
Bacterial Strains and Culture Conditions
A panel of clinically relevant bacterial strains should be used, including representatives from both Gram-positive and Gram-negative groups. It is crucial to include quality control (QC) strains as recommended by CLSI or EUCAST.[18]
-
Gram-positive panel: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).
-
Gram-negative panel: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for broth dilution and Mueller-Hinton Agar (MHA) for disk diffusion.[16]
-
Incubation Conditions: 35 ± 2°C in ambient air for 18-24 hours.[12]
Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Dimethyl Sulfoxide (DMSO)
-
0.9% Saline, sterile
-
0.5 McFarland Turbidity Standard[15]
-
Resazurin sodium salt (for MIC visualization, optional)
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile Petri dishes (100 mm or 150 mm)
-
Sterile blank paper disks (6 mm diameter)
-
Standard control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)
Equipment
-
Biosafety cabinet (Class II)
-
Autoclave
-
Incubator (35 ± 2°C)
-
Spectrophotometer or turbidimeter
-
Vortex mixer
-
Micropipettes and sterile tips
-
Adjustable disk dispenser (optional)
-
Calipers or ruler (for measuring zones of inhibition)
-
Inverted mirror for reading plates (optional)[19]
Experimental Protocols
Overall AST Workflow Diagram
Caption: Step-by-step workflow for the broth microdilution assay.
-
Prepare Inoculum: From a fresh (18-24h) culture plate, select 3-5 isolated colonies. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). [15][20]2. Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. (This usually requires a 1:150 dilution of the 0.5 McFarland suspension, but should be validated for your lab).
-
Plate Setup: In a sterile 96-well U-bottom plate, add 50 µL of CAMHB to wells 2 through 11 for each row being tested.
-
Compound Dilution:
-
Prepare a starting concentration of the test compound in CAMHB that is twice the highest desired final concentration.
-
Add 100 µL of this starting compound solution to well 1.
-
Add 50 µL of the compound solution to well 2, mix, and then transfer 50 µL from well 2 to well 3. Continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10.
-
This leaves 50 µL in each well (1-10) with serially diluted compound.
-
-
Controls:
-
Positive Control (Well 11): Add 50 µL of CAMHB (no compound). This well will receive the bacterial inoculum.
-
Negative/Sterility Control (Well 12): Add 100 µL of CAMHB (no compound, no inoculum).
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate with a lid or sealer and incubate at 35 ± 2°C for 18-24 hours.
-
Reading Results: After incubation, examine the plate from the bottom using an inverted mirror or by eye. The MIC is the lowest concentration of the compound where there is no visible growth (no turbidity or pellet) compared to the positive control. [11][21]The negative control should remain clear.
The result is reported as the MIC value in µg/mL. For example, if wells with 128, 64, and 32 µg/mL are clear, but the well with 16 µg/mL shows turbidity, the MIC is 32 µg/mL.
Protocol 2: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer test is a widely used method for determining the qualitative susceptibility of bacteria to antimicrobial agents. [12][22]A standardized bacterial inoculum is swabbed uniformly across the surface of an MHA plate. [15]A paper disk impregnated with a known amount of the test compound is then placed on the agar surface. [15]During incubation, the compound diffuses outward, creating a concentration gradient. If the bacterium is susceptible, a clear circular zone of no growth will form around the disk. [15]The diameter of this zone is proportional to the susceptibility of the organism.
Caption: Step-by-step workflow for the Kirby-Bauer disk diffusion test.
-
Prepare Inoculum: As in the MIC protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. [20]2. Inoculate Plate: Dip a sterile cotton swab into the standardized suspension. Press the swab firmly against the inside wall of the tube to remove excess liquid. [15]Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. [15][22]Finally, swab the rim of the agar.
-
Dry Plate: Let the plate sit with the lid slightly ajar for 3-5 minutes (but no more than 15) to allow the inoculum to dry. [12]4. Prepare Disks: Aseptically apply a precise volume of a known concentration of the this compound stock solution onto sterile blank paper disks (e.g., 10 µL of a 3 mg/mL solution to create a 30 µg disk). Allow the solvent (DMSO) to fully evaporate in a sterile environment. A solvent-only disk (DMSO) must be included as a negative control.
-
Apply Disks: Using sterile forceps, place the impregnated disks onto the inoculated agar surface. [16]Include a standard antibiotic disk as a positive control. Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate. [15]Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
Reading Results: After incubation, use calipers or a ruler to measure the diameter of the zone of inhibition for each disk in millimeters (mm). [16]Measure from the underside of the plate against a dark, non-reflective background.
The results are recorded as the diameter of the zone of inhibition in mm. While CLSI provides interpretive criteria (Susceptible, Intermediate, Resistant) for standard antibiotics, new compounds will not have these breakpoints. [16]Therefore, the activity should be compared against the positive and negative controls and reported as the measured zone diameter. A larger zone diameter generally indicates greater in vitro activity.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC test to determine if a compound is bactericidal or bacteriostatic. [14]It involves subculturing the contents from the clear wells of the MIC plate (at and above the MIC) onto antibiotic-free agar. [23][24]The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count, which corresponds to no bacterial growth on the subculture plates. [14][17]
-
Select Wells: Following the MIC determination, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Subculture: From each selected well, take a fixed volume (e.g., 10 µL or 100 µL) and plate it onto a fresh MHA plate. Spread the inoculum evenly over a section of the plate. Be sure to label each section corresponding to the concentration from the MIC plate.
-
Controls:
-
Plate the same volume from the positive growth control well (diluted 1:100 or 1:1000 in saline to get countable colonies) to confirm the initial inoculum density.
-
Plate from the negative control well to ensure no contamination.
-
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading Results: After incubation, count the number of colonies on each plate section. The MBC is the lowest concentration that shows no growth or a colony count that represents a ≥99.9% kill rate compared to the initial inoculum count. [24]
The result is reported as the MBC value in µg/mL. The MBC/MIC ratio can provide insight into the compound's activity. [14]* An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity. [14]
Data Analysis and Presentation
All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
MIC and MBC Data Table
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | ||||
| E. coli ATCC 25922 | ||||
| P. aeruginosa ATCC 27853 | ||||
| B. subtilis ATCC 6633 | ||||
| Control Drug (e.g., Cipro) |
Zone of Inhibition Data Table
| Bacterial Strain | Zone of Inhibition Diameter (mm) |
| Test Compound (30 µ g/disk ) | |
| S. aureus ATCC 29213 | |
| E. coli ATCC 25922 | |
| P. aeruginosa ATCC 27853 | |
| B. subtilis ATCC 6633 | |
| Control Drug (e.g., Cipro 5 µg) | |
| S. aureus ATCC 29213 | |
| E. coli ATCC 25922 | |
| P. aeruginosa ATCC 27853 | |
| B. subtilis ATCC 6633 | |
| Negative Control (DMSO) | |
| All Strains | 0 |
Quality Control Measures
Adherence to quality control (QC) is paramount for ensuring the validity of AST results. [18]* Strain Purity: Always use fresh, pure cultures. Perform a purity check by subculturing from the growth control well. [21]* Inoculum Density: The inoculum density must be standardized using the 0.5 McFarland standard for every experiment.
-
Control Strains: Test reference QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) with known standard antibiotics. The resulting MIC or zone diameter values must fall within the acceptable ranges published by CLSI or EUCAST. [13][25]* Controls: Sterility (negative) and growth (positive) controls must be included in every assay and must perform as expected for the results to be valid. [21]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No growth in positive control well. | Inactive inoculum; Improper incubation; Error in media preparation. | Use a fresh bacterial culture; Verify incubator temperature; Prepare fresh media. |
| Growth in negative control well. | Contamination of media or plate. | Use aseptic technique throughout; Use fresh, sterile media and plates. |
| Zone sizes or MICs for QC strains are out of range. | Incorrect inoculum density; Improper agar depth; Expired reagents/disks; Incorrect incubation. | Re-standardize inoculum; Ensure MHA plates have a depth of 4 mm; Check expiration dates; Verify incubator conditions. |
| Compound precipitates in media. | Poor solubility of the test compound. | Increase the starting DMSO concentration in the stock solution to lower the volume added to the media; Check the literature for alternative solvents (ensure they don't have antimicrobial activity). |
| Hazy or indistinct zone edges. | Bacterial swarming (e.g., Proteus); Slow-growing organism. | Read zones from the edge of heavy, uniform growth; For slow growers, consider extending incubation time (requires validation). |
Safety Precautions
-
All work with microbial cultures should be performed in a Class II biosafety cabinet using appropriate aseptic techniques.
-
Personal protective equipment (PPE), including a lab coat, gloves, and eye protection, must be worn at all times.
-
Handle the test compound, this compound, according to its Safety Data Sheet (SDS). As its toxicology is likely unknown, treat it as potentially hazardous.
-
All contaminated materials (pipette tips, plates, swabs, etc.) must be decontaminated, typically by autoclaving, before disposal.
Conclusion
This document provides a detailed framework for the initial in vitro antimicrobial evaluation of this compound. By following these standardized protocols for MIC, disk diffusion, and MBC determination, researchers can generate reliable and reproducible data. The results from these assays will be fundamental in determining the antimicrobial spectrum and potency of this novel compound, guiding future structure-activity relationship (SAR) studies and further preclinical development.
References
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Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.). International Journal of Pharmacy & Life Sciences. Retrieved from [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]
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Al-Ostath, A., et al. (2020). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Scientific Reports. Retrieved from [Link]
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Ramkumar, S. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations. Retrieved from [Link]
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Kumar, A., et al. (2018). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Klančnik, A., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]
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Gürsoy, A., & Ilhan, N. (1995). Synthesis and antimicrobial evaluation of new quinazolinone derivatives. Il Farmaco. Retrieved from [Link]
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Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2023). Emery Pharma. Retrieved from [Link]
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
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Fernández-de-Larraínoa, N., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods. Retrieved from [Link]
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Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. (2021). Polycyclic Aromatic Compounds. Retrieved from [Link]
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Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). (2023). Microbiology Pictures. Retrieved from [Link]
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Kirby-Bauer Disk Diffusion Protocol. (n.d.). Scribd. Retrieved from [Link]
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Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection. Retrieved from [Link]
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Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Retrieved from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
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The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). Molecules. Retrieved from [Link]
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MIC Determination. (n.d.). EUCAST. Retrieved from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
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Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]
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Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. (2023). Medical Notes. Retrieved from [Link]
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The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). ResearchGate. Retrieved from [Link]
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CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. Retrieved from [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Clinical Microbiology Reviews. Retrieved from [Link]
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FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. (2023). YouTube. Retrieved from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
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The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). Bentham Science. Retrieved from [Link]
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Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. (2019). International Journal of Molecular Sciences. Retrieved from [Link]
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Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. (n.d.). ResearchGate. Retrieved from [Link]
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Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2022). Journal of Experimental and Clinical Pharmacology. Retrieved from [Link]
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Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. (2014). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. (2018). Oriental Journal of Chemistry. Retrieved from [Link]
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Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. (2018). Molecules. Retrieved from [Link]
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Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. (2023). Chemical Methodologies. Retrieved from [Link]
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Application Notes and Protocols for the Cell-Based Investigation of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Introduction: Unveiling the Potential of a Novel Quinazolinone Derivative
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Within this promising class of molecules, 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one (CAS No: 1031-88-5) has emerged as a compound of significant interest for its potential therapeutic applications.[2] Its unique chemical structure, featuring a mercapto group at the 2-position and a 4-methoxyphenyl substituent at the 3-position, suggests a potential for interaction with various biological targets, making it a compelling candidate for drug discovery and development.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture studies. We will delve into the putative mechanism of action, provide detailed protocols for its preparation and application in cell-based assays, and offer insights into the interpretation of experimental outcomes. Our goal is to equip researchers with the necessary knowledge to confidently explore the therapeutic potential of this intriguing molecule.
Physicochemical Properties and Reagent Preparation
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in cell culture experiments.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₂S | [2] |
| Molecular Weight | 284.3 g/mol | [2] |
| CAS Number | 1031-88-5 | [2] |
| Aqueous Solubility | Poor (<0.3 µg/mL at pH 7.4 for a close analog) | [3] |
The poor aqueous solubility of this compound necessitates the use of an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent of choice.
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh out 2.843 mg of this compound using a calibrated analytical balance.
-
Dissolution in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the weighed compound.
-
Solubilization: Gently vortex the solution until the compound is completely dissolved. If necessary, sonication in a water bath for 5-10 minutes can aid in dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).[4]
Note: It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and affect experimental outcomes.[5]
Putative Mechanism of Action: Insights from Related Compounds
While the precise mechanism of action for this compound is yet to be fully elucidated, studies on structurally related quinazolinone derivatives provide valuable insights into its potential biological targets and signaling pathways. Many compounds within this class have been identified as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7]
Furthermore, the quinazolinone scaffold has been associated with the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[8][9] It is hypothesized that this compound may exert its effects through the modulation of similar pathways.
Figure 1: Putative mechanism of action for this compound.
Experimental Protocols for Cell-Based Assays
The following protocols provide a framework for evaluating the biological activity of this compound in cell culture. It is recommended to perform initial dose-response experiments to determine the optimal concentration range for your specific cell line and assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of the 10 mM stock solution of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours.[10]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Figure 2: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.
Troubleshooting and Considerations
-
Compound Precipitation: Due to its poor aqueous solubility, this compound may precipitate in the cell culture medium, especially at higher concentrations.[11] Visually inspect the wells for any precipitation. If observed, consider using a lower concentration range or incorporating a solubilizing agent like Pluronic F-68 (at a final concentration of 0.01-0.1%) in the medium.
-
Cell Line Specificity: The cytotoxic and mechanistic effects of this compound may vary significantly between different cell lines. It is advisable to screen a panel of cell lines relevant to your research area to identify the most sensitive models.
-
Off-Target Effects: As with any small molecule inhibitor, the possibility of off-target effects should be considered. Further validation of the mechanism of action using techniques such as Western blotting for key signaling proteins or kinase activity assays is recommended.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to investigate its biological activities in a systematic and reproducible manner. By carefully considering the compound's physicochemical properties and employing robust cell-based assays, the scientific community can further unravel the therapeutic potential of this and other related quinazolinone derivatives.
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Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2021). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Apoptotic Agents. Molecules, 26(21), 6439. [Link]
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de Oliveira, R. B., de Fátima, Â., & de Paula, R. C. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals, 16(8), 1104. [Link]
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Abdel-rahman, H. M., Abdel-zaher, A. O., & Abdel-hafez, S. M. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of arak university of medical sciences, 27(1), 1-21. [Link]
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Lee, S., Jo, E., & Kim, J. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(23), 16892. [Link]
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Rahman, M. A., & Hasan, M. R. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific reports, 11(1), 18789. [Link]
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Al-Said, M. S., Ghorab, M. M., & Al-Qudah, M. A. (2019). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1339-1353. [Link]
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Cheng, Y. Y., Yang, J. S., & Tsai, S. C. (2012). The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells. Oncology reports, 28(4), 1482-1490. [Link]
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McCluskey, A., Sakoff, J., & Gilbert, J. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 15(5), 1686-1708. [Link]
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Application Notes and Protocols for Enzyme Inhibition Assay of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting an enzyme inhibition assay for the compound 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one. The quinazolinone scaffold is a versatile and privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including the inhibition of various enzymes.[1][2] This guide will focus on a detailed protocol for assessing the inhibitory potential of the target compound against tyrosinase, a key enzyme in melanin biosynthesis and a target for agents addressing hyperpigmentation.[3][4][5][6] The principles and methodologies described herein can be adapted for screening against other relevant enzymes.
Introduction: The Scientific Rationale
The quinazolin-4(3H)-one core is a bicyclic heterocyclic system that has garnered significant attention in drug discovery due to its diverse pharmacological properties, which include anticancer, anti-inflammatory, antiviral, and enzyme inhibitory activities.[1][2] The 2-mercapto substitution on this scaffold provides a reactive handle for further chemical modifications and can play a crucial role in the molecule's interaction with biological targets.[7] The addition of a 3-(4-methoxyphenyl) group can influence the compound's lipophilicity and steric profile, potentially enhancing its binding affinity and selectivity for specific enzyme active sites.
Derivatives of quinazolinone have been reported to inhibit a variety of enzymes, including:
-
Tyrosinase: A copper-containing enzyme responsible for the hydroxylation of monophenols and the oxidation of o-diphenols, critical steps in melanin synthesis.[3][4][5][6]
-
Kinases: Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2), which are pivotal in cell signaling pathways and are often dysregulated in cancer.[1][8][9][10]
-
Carbonic Anhydrases: Enzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes.[11]
-
α-Glucosidase: An enzyme involved in carbohydrate digestion, making it a target for anti-diabetic drugs.[12]
Given the broad inhibitory profile of the quinazolinone scaffold, a systematic screening approach is warranted. This guide will use tyrosinase as a primary example due to the availability of robust and well-documented colorimetric assays.
Causality Behind Experimental Choices
The selection of a tyrosinase inhibition assay is based on several factors:
-
Relevance: Hyperpigmentation disorders are a common dermatological concern, and tyrosinase inhibitors are sought after for cosmetic and therapeutic applications.
-
Assay Simplicity: The enzymatic reaction produces a colored product, allowing for straightforward spectrophotometric detection.
-
Established Methodology: The use of L-3,4-dihydroxyphenylalanine (L-DOPA) as a substrate for mushroom tyrosinase is a well-established and validated method.[3]
Materials and Reagents
Equipment
-
Spectrophotometer (UV-Vis) or microplate reader capable of reading absorbance at 475 nm.
-
Calibrated micropipettes and tips.
-
Vortex mixer.
-
Analytical balance.
-
96-well microplates (for high-throughput screening).
-
Incubator or water bath set to 25-37°C (enzyme-dependent).
Reagents
-
Test Compound: this compound.
-
Enzyme: Mushroom Tyrosinase (specific activity ≥ 1000 U/mg).
-
Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA).
-
Buffer: Sodium phosphate buffer (50 mM, pH 6.8).
-
Solvent: Dimethyl sulfoxide (DMSO), spectrophotometric grade.
-
Positive Control: Kojic acid (a known tyrosinase inhibitor).
Experimental Protocols
Preparation of Stock Solutions
A critical first step is the accurate preparation of stock solutions. Serial dilutions from these stocks will be used to determine the dose-response relationship of the inhibitor.
-
Test Compound Stock (10 mM): Accurately weigh a precise amount of this compound and dissolve it in DMSO to a final concentration of 10 mM.
-
Expert Insight: DMSO is a common solvent for organic compounds but can affect enzyme activity at higher concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, typically ≤1% (v/v).
-
-
Positive Control Stock (10 mM): Prepare a 10 mM stock solution of kojic acid in deionized water or the assay buffer.
-
Enzyme Stock (1000 U/mL): Prepare a stock solution of mushroom tyrosinase in 50 mM, pH 6.8 sodium phosphate buffer. Store on ice.
-
Substrate Stock (10 mM): Prepare a 10 mM stock solution of L-DOPA in 50 mM, pH 6.8 sodium phosphate buffer.
-
Trustworthiness Check: L-DOPA can auto-oxidize. Prepare this solution fresh before each experiment.
-
Tyrosinase Inhibition Assay Procedure
This protocol is designed for a 96-well plate format, but can be scaled for cuvettes.
-
Assay Plate Setup: In a 96-well plate, add the following components in triplicate:
-
Blank: 140 µL of sodium phosphate buffer.
-
Control (No Inhibitor): 120 µL of sodium phosphate buffer + 20 µL of DMSO (or the same solvent as the test compound).
-
Test Compound: 120 µL of sodium phosphate buffer + 20 µL of the test compound at various concentrations (prepared by serial dilution of the stock solution).
-
Positive Control: 120 µL of sodium phosphate buffer + 20 µL of kojic acid at various concentrations.
-
-
Enzyme Addition: Add 20 µL of the tyrosinase solution (working concentration to be optimized, e.g., 50 U/mL) to all wells except the blank.
-
Pre-incubation: Mix gently and pre-incubate the plate at a suitable temperature (e.g., 25°C) for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 20 µL of the L-DOPA solution (working concentration to be optimized, e.g., 2 mM) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader. The rate of dopachrome formation is monitored.
Workflow Diagram
Caption: Workflow for the tyrosinase enzyme inhibition assay.
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The rate of the reaction (slope of the linear portion of the absorbance vs. time curve) is proportional to the enzyme activity.
The percentage of inhibition can be calculated using the following formula:
% Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100
Where:
-
Vcontrol is the rate of reaction in the absence of the inhibitor.
-
Vsample is the rate of reaction in the presence of the test compound.
Determination of IC50
The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC50 value is determined from the fitted curve.
Data Presentation
Summarize the IC50 values in a clear and concise table.
| Compound | Target Enzyme | IC50 (µM) [Hypothetical Data] |
| This compound | Tyrosinase | 25.5 ± 2.1 |
| Kojic Acid (Positive Control) | Tyrosinase | 18.2 ± 1.5 |
Mechanism of Inhibition Studies (Advanced)
To understand how the compound inhibits the enzyme, further kinetic studies can be performed.
-
Vary Substrate Concentration: Perform the assay with varying concentrations of L-DOPA at fixed concentrations of the inhibitor.
-
Lineweaver-Burk Plot: Plot 1/V against 1/[S] (where V is the reaction rate and [S] is the substrate concentration).
-
Interpretation:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
Signaling Pathway Diagram
Caption: Inhibition of the melanin biosynthesis pathway by a tyrosinase inhibitor.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background signal in blank | L-DOPA auto-oxidation | Prepare L-DOPA solution fresh; run the assay immediately after adding the substrate. |
| No inhibition observed | Compound is inactive or insoluble | Check compound solubility in the assay buffer; increase the concentration range; verify compound integrity. |
| Inconsistent results between replicates | Pipetting errors; temperature fluctuations | Calibrate pipettes; ensure proper mixing; maintain a constant temperature during the assay. |
| Non-linear reaction rate | Substrate depletion; enzyme instability | Use a lower enzyme concentration or a shorter reaction time; check the stability of the enzyme under assay conditions. |
References
-
Huang, Y., et al. (2021). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 26(21), 6561. [Link]
-
Abdel-Mottaleb, M. S. A., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 16, 175-195. [Link]
-
Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7859. [Link]
-
Al-Suhaimi, E. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1828-1845. [Link]
-
Ghorab, M. M., et al. (2018). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1541-1554. [Link]
-
El-Sayed, N. N. E., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6549. [Link]
-
Huang, Y., et al. (2021). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. ResearchGate. [Link]
-
Hussein, M. A., et al. (2014). Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 533-539. [Link]
-
Al-Ghorbani, M., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 776-787. [Link]
-
de Oliveira, R. B., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals, 16(8), 1148. [Link]
-
Fakhri, M., et al. (2022). Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. Scientific Reports, 12(1), 1845. [Link]
-
Yurttaş, L., et al. (2020). Synthesis and Evaluation of Quinazolin‐4(3 H )‐one Derivatives as Multitarget Metabolic Enzyme Inhibitors: A Biochemistry‐Oriented Drug Design. Chemistry & Biodiversity, 17(10), e2000475. [Link]
-
Gholampour, N., et al. (2023). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. Scientific Reports, 13(1), 21396. [Link]
-
Anusha, M., et al. (2021). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Li, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(3), 693. [Link]
-
Hashemi, S. M., et al. (2023). Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones. BMC Chemistry, 17(1), 65. [Link]
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- 12. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one Derivatives with Enhanced Biological Activity
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The 4(3H)-quinazolinone core, in particular, is a privileged structure found in several clinically approved drugs.[3][4] The 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one represents a promising lead compound. The presence of the thiol group at the C2 position offers a reactive handle for a variety of chemical modifications, allowing for the systematic exploration of the structure-activity relationship (SAR). Furthermore, the 4-methoxyphenyl substituent at the N3 position can influence the molecule's lipophilicity and binding interactions with biological targets.
This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel derivatives of this compound. It is intended for researchers, scientists, and drug development professionals seeking to enhance the therapeutic potential of this promising scaffold. The protocols outlined herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure reproducibility and scientific rigor.
I. Rationale for Derivative Development
The primary objective of developing derivatives of the lead compound is to modulate its physicochemical properties and improve its biological activity, selectivity, and pharmacokinetic profile. Key areas for modification include:
-
The Thiol Group (C2-position): Alkylation, acylation, or incorporation into heterocyclic rings can lead to derivatives with altered electronic and steric properties, potentially enhancing target engagement.[1][5]
-
The Phenyl Ring (N3-substituent): Introduction of various substituents on the 4-methoxyphenyl ring can fine-tune the molecule's polarity, hydrogen bonding capacity, and overall conformation.
-
The Quinazolinone Core: Substitutions at positions 6 and 8 of the quinazolinone ring can impact activity and selectivity.
A thorough understanding of the structure-activity relationships (SAR) of quinazolinone derivatives is crucial for rational drug design.[6][7][8][9][10] By systematically modifying the lead structure and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric features and optimize the compound for a desired therapeutic effect.
II. Synthetic Protocols
A. General Synthesis of the this compound Scaffold
The foundational scaffold can be synthesized via a well-established one-pot condensation reaction.[11][12]
Causality: This method is favored for its operational simplicity and good yields. The reaction proceeds through a nucleophilic attack of the anthranilic acid's amino group on the carbon of the isothiocyanate, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.
Protocol 1: Synthesis of this compound
Materials:
-
Anthranilic acid
-
4-methoxyphenyl isothiocyanate
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) in absolute ethanol.
-
Add 4-methoxyphenyl isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from ethanol to obtain pure this compound.
-
Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
B. Derivatization at the C2-Thiol Group
The thiol group is a versatile functional group for introducing diversity. S-alkylation is a common and straightforward method for derivatization.[1][5]
Causality: The thiol group is nucleophilic and readily reacts with electrophiles like alkyl halides in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, facilitating the SN2 reaction.
Protocol 2: S-Alkylation of the Scaffold
Materials:
-
This compound
-
Appropriate alkyl or benzyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
Procedure:
-
Dissolve the this compound (1 equivalent) in DMF or acetone in a round-bottom flask.
-
Add a base (K₂CO₃, 1.5 equivalents, or NaH, 1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Add the desired alkyl or benzyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (50-60 °C) for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization.
-
Characterize the synthesized derivatives using appropriate spectroscopic techniques.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of the quinazolinone scaffold and its S-substituted derivatives.
III. Protocols for Biological Evaluation
The synthesized derivatives should be screened for a range of biological activities to identify promising candidates. Anticancer and antimicrobial assays are common starting points for this class of compounds.[13][14][15][16][17][18]
A. In Vitro Anticancer Activity Screening
The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[13]
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13][19]
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or Solubilization buffer
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. Antimicrobial Activity Screening
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[15]
Protocol 4: Broth Microdilution Assay for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[17]
-
Fungal strains (e.g., Candida albicans)[17]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microplates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control with a standard antimicrobial agent.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of the Biological Evaluation Workflow
Caption: Workflow for in vitro anticancer and antimicrobial screening of the synthesized derivatives.
IV. Data Presentation and Interpretation
A. Physicochemical and Spectroscopic Data
Summarize the characterization data for all synthesized compounds in a tabular format for easy comparison.
| Compound ID | Molecular Formula | Molecular Weight | Melting Point (°C) | ¹H NMR (δ, ppm) |
| Lead | C₁₅H₁₂N₂O₂S | 284.34 | 250-252 | Characteristic peaks |
| Derivative 1 | ... | ... | ... | ... |
| Derivative 2 | ... | ... | ... | ... |
B. Biological Activity Data
Present the results of the biological assays in clear and concise tables.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Quinazolinone Derivatives
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Lead | >100 | >100 |
| Derivative 1 | 15.2 ± 1.8 | 22.5 ± 2.1 |
| Derivative 2 | 5.8 ± 0.7 | 9.1 ± 1.2 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 |
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Quinazolinone Derivatives
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Lead | 64 | >128 | 128 |
| Derivative 1 | 16 | 32 | 32 |
| Derivative 2 | 8 | 16 | 16 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
V. Structure-Activity Relationship (SAR) Analysis
A critical analysis of the biological data in conjunction with the structural modifications will provide valuable insights into the SAR.
Logical Relationship Diagram for SAR Analysis
Caption: Logical flow for deducing structure-activity relationships from biological data.
From the hypothetical data presented, the introduction of substituents at the C2-thiol position significantly enhances both anticancer and antimicrobial activities. Specifically, the presence of a benzyl group (Derivative 2) appears to be more favorable than a smaller alkyl group (Derivative 1), suggesting that increased lipophilicity and potential for π-π stacking interactions may be important for biological activity. This initial SAR provides a rationale for the design of a next generation of derivatives with larger and more diverse aromatic substituents at the C2 position.
VI. Conclusion
This application note provides a detailed and scientifically grounded framework for the development of novel this compound derivatives. By following the outlined synthetic and biological evaluation protocols, researchers can systematically explore the chemical space around this versatile scaffold and identify new compounds with enhanced therapeutic potential. The emphasis on understanding the causality behind experimental choices and the systematic analysis of structure-activity relationships will facilitate the rational design of more potent and selective drug candidates.
References
- Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides.
- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.
- Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Prolifer
- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry.
- Structure activity relationship (SAR)
- Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. Benchchem.
- Initial Anticancer Activity Screening of 4-Chloro-2-pyridin-3-ylquinazoline: A Technical Guide. Benchchem.
- Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)
- Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one.
- Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38)
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI.
- Novel antimicrobial compounds identified using synthetic combin
- Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry.
- in vitro anti cancer screening of the synthesized compounds against...
- Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents.
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
- 2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different...
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Application Notes and Protocols for the In Vivo Formulation of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Introduction: Navigating the Challenges of In Vivo Studies with a Promising Quinazolinone Analog
Researchers and drug development professionals are increasingly interested in the therapeutic potential of quinazolinone derivatives due to their diverse pharmacological activities. 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a promising candidate within this class, warranting in vivo investigation to elucidate its efficacy and safety profile. However, a significant hurdle in the preclinical development of this and similar compounds is their poor aqueous solubility, which can severely limit oral bioavailability and lead to variable and unreliable in vivo data. This document provides a comprehensive guide to formulating this compound for in vivo studies, with a focus on overcoming its solubility challenges to ensure consistent and meaningful results.
The lipophilic nature of the quinazolinone core, coupled with the methoxyphenyl substituent, contributes to its low solubility in aqueous media. This necessitates the use of advanced formulation strategies to enhance its dissolution and absorption in the gastrointestinal tract. This guide will detail two robust formulation approaches: nanosuspensions and self-emulsifying drug delivery systems (SEDDS). These methods are designed to increase the surface area of the drug and improve its solubilization in the gut, respectively, thereby enhancing its systemic exposure.
Furthermore, this document provides a detailed protocol for the synthesis and characterization of this compound, ensuring the purity and identity of the test compound. It also outlines a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of the compound in formulation and biological matrices. Finally, considerations for preliminary acute toxicity studies are discussed to guide dose selection for subsequent efficacy studies.
PART 1: Synthesis and Characterization of this compound
A reliable and well-characterized source of the active pharmaceutical ingredient (API) is the foundation of any successful in vivo study. This section provides a detailed protocol for the synthesis and characterization of this compound.
Synthesis Protocol
The synthesis of this compound can be achieved through a one-pot reaction involving anthranilic acid and 4-methoxyphenyl isothiocyanate.[1]
Materials:
-
Anthranilic acid
-
4-Methoxyphenyl isothiocyanate
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in ethanol.
-
To this solution, add 4-methoxyphenyl isothiocyanate (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Characterization
It is imperative to thoroughly characterize the synthesized compound to confirm its identity and purity. The following analytical techniques are recommended:
-
Melting Point: Determine the melting point of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound. A purity of >95% is recommended for in vivo studies.
PART 2: Formulation Strategies for In Vivo Administration
The poor aqueous solubility of this compound necessitates the use of enabling formulations for in vivo studies, particularly for oral administration. This section details two effective approaches: nanosuspensions and self-emulsifying drug delivery systems (SEDDS).
Formulation Approach 1: Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by polymers and/or surfactants.[2][3] By reducing the particle size to the nanometer range, the surface area of the drug is significantly increased, leading to enhanced dissolution velocity and saturation solubility.[4]
Rationale for Nanosuspension:
-
Increased Dissolution Rate: The Noyes-Whitney equation dictates that a larger surface area leads to a faster dissolution rate.
-
Improved Bioavailability: Enhanced dissolution can lead to higher and more consistent drug absorption.[4]
-
High Drug Loading: Nanosuspensions can be formulated with a high concentration of the drug.
dot
Caption: Workflow for Nanosuspension Formulation.
Protocol for Nanosuspension Preparation (Wet Media Milling):
Materials:
-
This compound (micronized)
-
Hydroxypropyl methylcellulose (HPMC)
-
Polysorbate 80 (Tween® 80)
-
Purified water
-
Zirconium oxide milling beads (0.5 mm)
Procedure:
-
Preparation of the Dispersion Medium: Prepare an aqueous solution of 0.5% (w/v) HPMC and 0.2% (w/v) Tween® 80 in purified water.
-
Premixing: Disperse the micronized this compound in the dispersion medium to form a coarse suspension. A typical drug concentration is 10-50 mg/mL.
-
Wet Media Milling: Add the coarse suspension and zirconium oxide milling beads to a milling chamber. Mill at a high speed for a specified duration (e.g., 2-4 hours). The milling time should be optimized to achieve the desired particle size.
-
Separation: Separate the nanosuspension from the milling beads.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS). The target particle size is typically below 500 nm with a PDI < 0.3.
-
Zeta Potential: Determine the surface charge of the nanoparticles to assess the stability of the suspension. A zeta potential of ±30 mV is generally considered stable.
-
Crystalline State: Analyze the drug particles before and after milling using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to ensure the crystalline state is maintained.
-
Quantitative Data Summary for Nanosuspension Formulation:
| Parameter | Target Value |
| Drug Concentration | 10 - 50 mg/mL |
| HPMC Concentration | 0.5% (w/v) |
| Tween® 80 Concentration | 0.2% (w/v) |
| Particle Size (Z-average) | < 500 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | > ±30 mV |
Formulation Approach 2: Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[5][6][7] The drug is dissolved in this lipid-based formulation, and upon emulsification, it is presented to the absorptive tissues in a solubilized state, bypassing the dissolution step.
Rationale for SEDDS:
-
Enhanced Solubilization: The drug remains in a dissolved state in the small emulsion droplets, facilitating absorption.
-
Improved Bioavailability: SEDDS can enhance lymphatic transport, thus reducing first-pass metabolism.[3]
-
Protection from Degradation: The oily droplets can protect the drug from enzymatic degradation in the gut.
dot
Caption: Workflow for SEDDS Formulation.
Protocol for SEDDS Formulation:
Materials:
-
This compound
-
Oil: Capryol 90 (Propylene glycol monocaprylate)
-
Surfactant: Cremophor® EL (Polyoxyl 35 castor oil)
-
Cosurfactant: Transcutol® P (Diethylene glycol monoethyl ether)
Procedure:
-
Solubility Studies: Determine the solubility of the drug in various oils, surfactants, and cosurfactants to select the most suitable excipients.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant.
-
Preparation of SEDDS Preconcentrate:
-
Accurately weigh the selected oil, surfactant, and cosurfactant in a glass vial.
-
Heat the mixture to 40-50 °C to ensure homogeneity.
-
Add the drug to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Emulsification Time: Add a small amount of the SEDDS preconcentrate to a beaker containing purified water with gentle stirring and measure the time it takes to form a clear or slightly bluish-white emulsion.
-
Droplet Size and PDI: Measure the droplet size and PDI of the resulting emulsion using DLS.
-
Drug Precipitation Assessment: Visually inspect the emulsion for any signs of drug precipitation over time.
-
Quantitative Data Summary for a Prototypical SEDDS Formulation:
| Component | Example Concentration (% w/w) |
| This compound | 5 - 10 |
| Capryol 90 (Oil) | 30 - 40 |
| Cremophor® EL (Surfactant) | 40 - 50 |
| Transcutol® P (Cosurfactant) | 10 - 20 |
| Resulting Emulsion Properties | |
| Droplet Size | < 200 nm |
| Emulsification Time | < 2 minutes |
PART 3: Analytical Method for Quantification
A validated analytical method is essential for determining the concentration of the drug in the formulation and in biological samples. A reverse-phase HPLC method is suitable for the quantification of this compound.
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic acid in water (e.g., 60:40 v/v)[8] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV-Vis scan (typically around 254 nm) |
| Column Temperature | 30 °C |
Method Validation: The HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
PART 4: In Vivo Administration and Preliminary Toxicity Assessment
Administration Route
For preclinical studies in rodents, oral gavage is the most common and relevant route of administration for orally intended drugs.
-
Nanosuspensions: Can be administered directly by oral gavage.
-
SEDDS: The preconcentrate can be filled into gelatin capsules for administration, or administered directly by oral gavage.
Preliminary Acute Toxicity Study
Before proceeding to efficacy studies, it is crucial to determine the maximum tolerated dose (MTD) of the formulation. An acute toxicity study in a small number of animals (e.g., mice or rats) is recommended.[9]
Protocol for Acute Toxicity Study:
-
Use a sufficient number of animals (e.g., 3-5 per group).
-
Administer single escalating doses of the formulated this compound.
-
Include a vehicle control group receiving the formulation without the drug.
-
Observe the animals for clinical signs of toxicity and mortality for up to 14 days post-dosing.
-
Record body weight changes.
-
At the end of the study, perform a gross necropsy.
The results of this study will inform the dose selection for subsequent pharmacokinetic and pharmacodynamic studies.
Conclusion
The successful in vivo evaluation of this compound hinges on the development of a robust and reliable formulation that overcomes its inherent poor aqueous solubility. The nanosuspension and SEDDS approaches detailed in these application notes provide researchers with two powerful strategies to enhance the oral bioavailability of this promising compound. By following the outlined protocols for synthesis, characterization, formulation, and analysis, scientists can generate high-quality, reproducible data, thereby accelerating the preclinical development of this and other challenging quinazolinone derivatives.
References
-
Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. ijarsct. Available at: [Link].
-
Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. ResearchGate. Available at: [Link].
-
Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery. PubMed. Available at: [Link].
-
Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available at: [Link].
-
Speeding development of poorly soluble/poorly permeable drugs by SEDDS/S-SEDDS formulations and prodrugs (part II). ResearchGate. Available at: [Link].
-
A new self-emulsifying drug delivery system (SEDDS) for poorly soluble drugs: characterization, dissolution, in vitro digestion and incorporation into solid pellets. PubMed. Available at: [Link].
-
Development of supersaturatable self-emulsifying drug delivery system formulations for improving the oral absorption of poorly soluble drugs. Semantic Scholar. Available at: [Link].
-
Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. ResearchGate. Available at: [Link].
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available at: [Link].
-
(PDF) 2-Mercapto-quinazolinones as inhibitors of NDH-2 and Mycobacterium tuberculosis: Structure-activity relationships, mechanism of action and ADME characterization. ResearchGate. Available at: [Link].
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. Available at: [Link].
-
Formulation Strategies of Nanosuspensions for Various Administration Routes. PubMed Central. Available at: [Link].
-
Acute toxicity studies in mice and rats. ResearchGate. Available at: [Link].
-
(PDF) Formulation Strategies of Nanosuspensions for Various Administration Routes. ResearchGate. Available at: [Link].
-
Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. ResearchGate. Available at: [Link].
-
Updates on the conversion of nanosuspensions to solid oral dosage forms. PubMed Central. Available at: [Link].
-
Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. Drug development & registration. Available at: [Link].
-
Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. ResearchGate. Available at: [Link].
-
Toxicology. MuriGenics. Available at: [Link].
-
2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. PubMed. Available at: [Link].
-
Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. PubMed. Available at: [Link].
-
HPLC analysis of 125 I labeled quinazoline derivatives. ResearchGate. Available at: [Link].
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. Available at: [Link].
-
2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. Discovery Research Portal - University of Dundee. Available at: [Link].
-
2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different... ResearchGate. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. Updates on the conversion of nanosuspensions to solid oral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18 | Mischenko | Drug development & registration [pharmjournal.ru]
- 9. Toxicology | MuriGenics [murigenics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one. It provides in-depth troubleshooting for common experimental challenges and addresses frequently asked questions to optimize synthesis protocols, enhance yield, and ensure product purity.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific obstacles encountered during the synthesis, offering explanations and actionable solutions to get your experiment back on track.
Issue 1: Consistently Low or No Product Yield
A diminished yield is a frequent challenge in organic synthesis, often stemming from several underlying factors.
-
Purity of Starting Materials: The integrity of your synthesis is fundamentally dependent on the quality of your reagents. Impurities present in the initial reactants, such as anthranilic acid or 4-methoxyphenyl isothiocyanate, can initiate competing side reactions, thereby consuming the reactants and diminishing the yield of the target compound. It is imperative to use high-purity reagents (≥98%) and to consider purification of starting materials if their quality is uncertain.
-
Suboptimal Reaction Conditions: The parameters of the reaction, including temperature, duration, and the choice of solvent, are critical determinants of the synthesis outcome.
-
Temperature: The initial formation of the thiourea intermediate is typically conducted at room temperature, whereas the subsequent cyclization to form the quinazolinone ring generally necessitates heating. Inadequate heating during the cyclization phase can lead to incomplete conversion and a consequently low yield. Conversely, excessive temperatures may induce thermal degradation of the product.
-
Reaction Duration: Continuous monitoring of the reaction's progress is essential to ascertain the optimal endpoint. Thin-layer chromatography (TLC) is a valuable tool for this purpose. Premature termination of the reaction will result in a low yield due to incomplete conversion, while prolonged reaction times can foster the formation of undesirable byproducts.
-
Solvent Selection: The solvent plays a pivotal role in facilitating the reaction. Ethanol is a frequently employed solvent for this particular synthesis. A solvent in which the reactants exhibit poor solubility can significantly impede the reaction rate.
-
-
Inefficient Cyclization: The intramolecular cyclization of the thiourea intermediate is the culminating step in forming the quinazolinone ring. This step can be influenced by the presence of a catalyst. While some protocols may not explicitly call for a catalyst, the reaction conditions, such as elevated temperatures in an appropriate solvent, can inherently promote cyclization.
Caption: A systematic workflow for troubleshooting low product yield.
Issue 2: Presence of Impurities in the Final Product
Achieving a high yield is only half the battle; the purity of the final compound is of utmost importance, particularly in the context of drug development.
-
Unreacted Starting Materials: The persistence of unreacted anthranilic acid or 4-methoxyphenyl isothiocyanate in the final product is a common impurity issue. This often points to an improper stoichiometric ratio of the reactants or an incomplete reaction.
-
Formation of Byproducts: A number of side reactions can occur concurrently with the main reaction pathway. For example, the self-condensation of anthranilic acid or the hydrolysis of the isothiocyanate can generate unwanted byproducts that contaminate the final product.
-
Trapped Thiourea Intermediate: The presence of the N-(2-carboxyphenyl)-N'-(4-methoxyphenyl)thiourea intermediate in the final product is a clear indication of incomplete cyclization.
-
Stoichiometric Precision: Adherence to the correct molar ratios of the reactants is fundamental. In some instances, using a slight excess of one reactant can help to drive the reaction to completion, although this may necessitate a more rigorous subsequent purification process.
-
Purification Techniques:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. The selection of an appropriate solvent system is key to successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at higher temperatures. Ethanol or an ethanol/water mixture often proves effective for the recrystallization of quinazolinone derivatives.
-
Column Chromatography: For instances where recrystallization fails to remove all impurities, column chromatography offers a more discerning purification method. The use of a suitable stationary phase, such as silica gel, in conjunction with an appropriate mobile phase can effectively separate the desired product from persistent impurities.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common queries regarding the synthesis of this compound.
Q1: What is the general reaction scheme for this synthesis?
The synthesis is typically conducted as a one-pot, two-step process:
-
Thiourea Formation: The reaction is initiated by the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of 4-methoxyphenyl isothiocyanate, leading to the formation of the N-(2-carboxyphenyl)-N'-(4-methoxyphenyl)thiourea intermediate.
-
Cyclization: The thiourea intermediate subsequently undergoes an intramolecular cyclization, driven by heat, to yield the final product, this compound, with the concurrent elimination of a water molecule.
Caption: The two-step reaction pathway for the synthesis.
Q2: What are the most critical reaction parameters to control?
The following table outlines the key parameters and their typical values for this synthesis.
| Parameter | Recommended Value/Range | Significance |
| Reactant Molar Ratio | Anthranilic acid : 4-methoxyphenyl isothiocyanate (1:1) | Essential for maximizing conversion and minimizing residual starting materials. |
| Solvent | Absolute Ethanol | Must effectively dissolve reactants to facilitate the reaction. |
| Reaction Temperature | Reflux | Directly influences the reaction rate and the potential for byproduct formation. |
| Reaction Time | 2–4 hours (with TLC monitoring) | Ensures the reaction proceeds to completion without degrading the product. |
| pH | Neutral to slightly basic | Can affect the rates of both the initial thiourea formation and the subsequent cyclization. |
Q3: How can the progress of the reaction be effectively monitored?
Thin-layer chromatography (TLC) is a simple and efficient technique for tracking the progress of the reaction. By using a suitable mobile phase, such as a mixture of ethyl acetate and hexane, it is possible to separate the starting materials, the intermediate, and the final product on a TLC plate. By sampling the reaction mixture at regular intervals, one can visualize the consumption of the starting materials and the emergence of the product spot, thereby determining the optimal time to terminate the reaction.
Q4: What is a reliable experimental protocol for this synthesis?
The following protocol provides a standard methodology for the synthesis. It is important to note that specific quantities and conditions may require optimization based on your laboratory setup.
-
Reactant Preparation: In a round-bottom flask fitted with a reflux condenser, dissolve anthranilic acid (1 equivalent) in absolute ethanol.
-
Thiourea Formation: To the stirred solution, add 4-methoxyphenyl isothiocyanate (1 equivalent) dropwise at room temperature.
-
Initial Reaction Monitoring: Continue stirring the mixture at room temperature for approximately 30–60 minutes. Monitor the formation of the thiourea intermediate using TLC.
-
Cyclization Step: Following the formation of the intermediate, initiate the cyclization by heating the mixture to reflux.
-
Cyclization Monitoring: Maintain the reflux for 2–4 hours, periodically monitoring the disappearance of the intermediate and the formation of the product by TLC.
-
Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate from the solution. If precipitation is not observed, the solvent volume can be reduced using a rotary evaporator.
-
Purification: Collect the solid product via vacuum filtration, wash it with a small amount of cold ethanol, and allow it to dry. For enhanced purity, recrystallize the crude product from a suitable solvent such as ethanol.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
References
-
Al-Obaydi, J. M. (2018). Synthesis, Characterization and Evaluation of Antibacterial Activity of some new Quinazoline Derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 80-88. [Link]
-
Khodarahmi, G., et al. (2012). Synthesis and anticonvulsant activity of some new 2-mercapto-3-phenyl-4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(5), S853. [Link]
Technical Support Center: Purification of 2-Mercapto-3-arylquinazolin-4(3H)-ones
Welcome to the technical support center for the purification of 2-mercapto-3-arylquinazolin-4(3H)-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we synthesize our extensive field experience with established scientific principles to provide you with actionable troubleshooting strategies and robust protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of 2-mercapto-3-arylquinazolin-4(3H)-ones.
Q1: My crude product is a sticky solid/oil. How can I handle it?
A1: Sticky solids or oils are often the result of residual solvent, unreacted starting materials, or low-melting point byproducts. A primary approach is trituration. This involves stirring the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Hexane, diethyl ether, or a mixture of ethyl acetate and hexane are often effective. This process encourages the product to solidify or precipitate, allowing for collection by filtration.
Q2: What are the most common impurities I should expect?
A2: The most prevalent impurities are typically unreacted anthranilic acid derivatives and aryl isothiocyanates.[1][2] Depending on the reaction conditions, byproducts from side reactions, such as the formation of ureas from the isothiocyanate, can also be present. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial for identifying the number of components in your crude mixture.[3]
Q3: My compound appears to be degrading during column chromatography on silica gel. What is happening?
A3: 2-Mercapto-3-arylquinazolin-4(3H)-ones can exhibit instability on acidic stationary phases like silica gel, especially if the compound is sensitive to acid. The thiol group can be prone to oxidation. Consider using a neutral stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).
Q4: I'm having trouble finding a good recrystallization solvent. What do you recommend?
A4: The choice of solvent is highly dependent on the specific aryl substituent. A good starting point is to screen solvents of varying polarities. Ethanol, methanol, acetic acid, and dimethylformamide (DMF) are commonly used for recrystallization of quinazolinone derivatives.[4][5] For less soluble compounds, a binary solvent system, such as DMF/water or ethanol/water, can be effective. The key is to find a solvent or solvent mixture in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Section 2: In-Depth Troubleshooting Guide
This section provides a more detailed approach to tackling persistent purification challenges.
Troubleshooting Matrix
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice leading to co-precipitation of impurities. - Product oiling out instead of crystallizing. | - Systematically screen a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). - If oiling out occurs, try a more viscous solvent, a slower cooling rate, or add a seed crystal. - Consider a second recrystallization from a different solvent system. |
| Streaking or Tailing on TLC (Silica Gel) | - Compound is highly polar. - Interaction with the acidic silica surface. - Presence of acidic or basic impurities. | - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. - Try a different stationary phase like alumina or a bonded phase (e.g., C18). |
| Product is Colored (Yellow/Brown) | - Presence of colored impurities from starting materials or byproducts. - Oxidation of the mercapto group. | - Treat a solution of the crude product with activated charcoal before filtration and recrystallization. - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Poor Separation in Column Chromatography | - Inappropriate mobile phase polarity. - Co-elution of impurities with similar polarity to the product. | - Optimize the mobile phase using TLC. A good starting point for silica gel is a mixture of hexane and ethyl acetate.[3][6] - If separation is still poor, consider switching to a different stationary phase or using a different chromatographic technique like preparative HPLC. |
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for choosing the most appropriate purification method for your 2-mercapto-3-arylquinazolin-4(3H)-one derivative.
Section 3: Detailed Experimental Protocols
Here we provide step-by-step protocols for the most common and effective purification techniques for 2-mercapto-3-arylquinazolin-4(3H)-ones.
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for recrystallizing 2-mercapto-3-arylquinazolin-4(3H)-ones. The ideal solvent will need to be determined experimentally.
Materials:
-
Crude 2-mercapto-3-arylquinazolin-4(3H)-one
-
Candidate recrystallization solvents (e.g., ethanol, methanol, DMF, acetic acid)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of your crude product. Add a few drops of the chosen solvent. If the compound dissolves immediately at room temperature, it is too soluble. If it does not dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to the flask to create a slurry.
-
Heating: Gently heat the mixture with stirring. Add more solvent in small portions until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purification by Column Chromatography
This protocol is for the purification of 2-mercapto-3-arylquinazolin-4(3H)-ones using silica gel column chromatography.
Materials:
-
Crude 2-mercapto-3-arylquinazolin-4(3H)-one
-
Silica gel (60-120 or 230-400 mesh)[3]
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica.
-
Add another layer of sand on top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Drying:
-
Dry the purified product under high vacuum.
-
References
-
Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate. [Link]
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]
-
Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Institutes of Health. [Link]
-
Q‐Tube © assisted MCRs for the synthesis of 2,3‐dihydroquinazolin‐4(1H)‐ones. Semantic Scholar. [Link]
-
Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one in vitro
Introduction
Welcome to the technical support guide for 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one (CAS No. 1031-88-5). This molecule belongs to the quinazolinone class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities.[1][2][3] A common yet significant hurdle researchers face with this and similar quinazolinone derivatives is its inherently low aqueous solubility.[1][4] This property is primarily due to its rigid, fused aromatic ring system and lipophilic methoxyphenyl substituent, which contribute to high crystal lattice energy and make it difficult for polar solvents like water to effectively solvate the molecule.[2][4]
This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you overcome these solubility issues, ensuring reliable and reproducible results in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I'm just starting my experiments. What is the absolute first step for dissolving this compound?
A: The universally recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is the industry standard and the solvent of choice for this purpose.[5]
-
Rationale: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of poorly soluble organic compounds. Creating a concentrated stock (e.g., 10-50 mM) allows you to introduce the compound into your aqueous assay medium with a minimal amount of organic solvent, thereby reducing the risk of solvent-induced artifacts or cytotoxicity.[6]
-
Critical First Step: Always use fresh, high-purity, anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the maximum achievable solubility of your compound.[5]
Q2: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I add it to my cell culture medium or buffer. What is happening?
A: This is a classic and very common problem known as "precipitation upon dilution."[7][8] Your compound is highly soluble in the organic environment of DMSO but becomes supersaturated and crashes out of solution when abruptly transferred to the highly aqueous environment of your assay buffer.[9] The final concentration you are targeting simply exceeds the compound's solubility limit in the final aqueous/DMSO mixture.
To resolve this, you must optimize your dilution strategy. A gradual, step-wise dilution process is often effective.[10] Additionally, ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.5%) to avoid cell toxicity.[11] See Protocol 2 for a detailed workflow.
Q3: Can I use pH to my advantage to improve the solubility of this specific compound?
A: Yes, absolutely. This is a key strategy for this molecule. The "2-mercapto" group (-SH) on the quinazolinone ring is a thiol, which is weakly acidic.[12] By raising the pH of the aqueous solution, you can deprotonate the thiol to form a thiolate anion (-S⁻). This negatively charged ion is significantly more polar and, therefore, more soluble in water.[][14]
-
Mechanism: For ionic compounds with acidic or basic groups, solubility is highly pH-dependent.[14] For a weak acid like your compound, increasing the pH above its acid dissociation constant (pKa) will shift the equilibrium towards the more soluble, ionized (conjugate base) form.[15]
-
Practical Application: You can prepare your final working solution in a buffer with a pH of 8.0-9.0 or add a small, precise amount of a weak base like NaOH to your final dilution. See Protocol 3 for a guided approach.
Q4: I've tried optimizing my dilution from DMSO and adjusting the pH, but I still see some precipitation at my desired concentration. What are my next options?
A: If standard methods are insufficient, you can explore more advanced formulation techniques using excipients. These should be considered carefully and validated for compatibility with your specific assay.
-
Co-solvents: Adding a small amount (e.g., 1-5%) of another biocompatible co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG 400) to your final aqueous buffer can help keep the compound in solution.[16][17]
-
Surfactants: Low concentrations (typically 0.01-0.1%) of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4][18]
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) have a hydrophobic inner cavity and a hydrophilic exterior.[19] They can form an "inclusion complex" with your compound, effectively shielding it from the aqueous environment and dramatically increasing its solubility.[4][20][21][22]
Troubleshooting Workflows & Experimental Protocols
Decision Workflow for Solubility Issues
This diagram outlines a logical progression for troubleshooting solubility.
Caption: A step-by-step decision tree for addressing solubility problems.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the standard procedure for creating a reliable stock solution.[23][24]
-
Calculation: Determine the mass of the compound needed.
-
Formula: Mass (g) = Desired Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)
-
Example (for 10 mM stock in 1 mL): Mass = (0.010 mol/L) × (284.3 g/mol ) × (0.001 L) = 0.002843 g = 2.84 mg
-
-
Weighing: Accurately weigh the calculated mass of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the powder to an appropriate sterile microcentrifuge tube or vial.
-
Add the calculated volume of fresh, anhydrous DMSO.
-
Vortex vigorously for 1-2 minutes.
-
If dissolution is slow, gently warm the solution to 37°C and/or sonicate for 5-10 minutes. Visually inspect to ensure all solid material is dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]
-
Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[5][11]
-
Self-Validation: Before each use, thaw an aliquot, bring it to room temperature, and vortex. Visually inspect for any precipitation that may have occurred during storage. If present, gently warm and vortex to redissolve.
-
Protocol 2: Optimized Step-Wise Dilution Workflow
This method minimizes the solvent shock that causes precipitation upon dilution.[25]
-
Prepare Intermediate Dilution: Create a 10-fold intermediate dilution of your DMSO stock solution in pre-warmed (37°C) cell culture medium without serum or key proteins. For example, dilute a 10 mM DMSO stock to 1 mM in basal medium. Vortex immediately and thoroughly.
-
Warm the Solution: Keep this intermediate dilution warm (e.g., 37°C water bath) for a few minutes to aid solubility.[10]
-
Final Dilution: Add the required volume of the 1 mM intermediate solution to your final assay plate containing pre-warmed, complete medium (with serum, etc.). Mix the plate gently but immediately.
-
Final DMSO Check: Always calculate the final DMSO concentration in your well to ensure it remains below the toxic threshold for your cell line (e.g., <0.5%).
-
Self-Validation: After preparing the final dilution in a test plate, inspect the wells under a microscope. Look for the formation of fine, needle-like crystals or an amorphous precipitate, which can interfere with optical measurements and reduce the effective concentration of your compound.
Protocol 3: pH-Mediated Solubilization
This protocol leverages the acidic thiol group to enhance aqueous solubility.
-
Buffer Selection: Prepare your final aqueous buffer (e.g., PBS, Tris) and adjust its pH to a value between 8.0 and 9.0 using NaOH or another suitable base. Note: Ensure this pH is compatible with your biological assay and cell health.
-
Stock Preparation: Prepare your high-concentration stock solution in DMSO as described in Protocol 1 .
-
Dilution: Directly dilute the DMSO stock into the basic buffer using the step-wise method from Protocol 2 . The basic environment will facilitate the deprotonation of the thiol group, keeping the compound in its more soluble anionic form.
-
Self-Validation: Measure the final pH of your working solution to confirm it remains in the desired basic range. Also, perform a visual and microscopic inspection for any precipitation. Run a vehicle control with the basic buffer alone to ensure the pH itself does not affect your assay readout.
Technical Deep Dive & Data
The Chemistry of Solubilization
The solubility of this compound is governed by a balance of its structural features. The large, planar quinazolinone core promotes strong intermolecular π-stacking in the solid state (high crystal lattice energy), while the methoxyphenyl group adds lipophilicity. The key to aqueous solubilization lies in the ionizable 2-mercapto group.
Caption: Ionization equilibrium of the 2-mercapto group drives solubility.
By increasing the pH, you shift the equilibrium to the right, favoring the charged, more water-soluble thiolate species. This is a powerful and often overlooked tool for compounds containing acidic or basic functional groups.
Comparison of Common Solvents & Excipients
| Vehicle | Typical Starting Concentration | Final Assay Conc. (v/v) | Pros | Cons & Considerations |
| DMSO | 10-100 mM | < 0.5% | Excellent dissolving power for a wide range of compounds.[5] | Can be cytotoxic at >1%.[6] Can interfere with some enzymatic assays. Must use anhydrous grade. |
| Ethanol | 10-50 mM | < 1% | Biocompatible, less toxic than DMSO for some cell lines. | Less powerful solvent than DMSO; may not achieve high stock concentrations. Volatile. |
| PEG 400 | 1-20 mM | 1-5% | Low toxicity, often used in in vivo formulations.[16] | Can be viscous. May not be as effective as DMSO for highly crystalline compounds. |
| HP-β-Cyclodextrin | Formulation Dependent | 1-10 mM (Complex) | Significantly increases aqueous solubility, low cytotoxicity.[20][21] | Can potentially extract cholesterol from cell membranes. Requires optimization of drug:CD ratio. |
References
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MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Available at: [Link]
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Brieflands. (2014). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Available at: [Link]
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Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available at: [Link]
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SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]
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University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Available at: [Link]
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ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Available at: [Link]
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Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Available at: [Link]
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ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Available at: [Link]
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Ascendia Pharma. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Available at: [Link]
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NIH National Library of Medicine. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Available at: [Link]
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PubMed. (n.d.). Synthesis and biologic evaluation of a radioiodinated quinazolinone derivative for enzyme-mediated insolubilization therapy. Available at: [Link]
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BMC. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Available at: [Link]
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ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Available at: [Link]
- Google Patents. (n.d.). Process for improving the solubility of cell culture media.
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Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. Available at: [Link]
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ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Available at: [Link]
- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Available at: [Link]
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NIH National Library of Medicine. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
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European Medicines Agency. (2010). Formulation of poorly soluble compounds. Available at: [Link]
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Reddit. (n.d.). Compund dilution in DMSO. Available at: [Link]
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YouTube. (2021). Lab Skills: Preparing Stock Solutions. Available at: [Link]
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NIH National Library of Medicine. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Available at: [Link]
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ResearchGate. (n.d.). In Vitro Solubility Assays in Drug Discovery. Available at: [Link]
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NIH National Library of Medicine. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Available at: [Link]
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MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Available at: [Link]
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IJARSCT. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. Available at: [Link]
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NIH National Library of Medicine. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Available at: [Link]
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Chemistry LibreTexts. (2023). 6.8: Thiols (Mercaptans). Available at: [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]
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Technical Support Center: Enhancing the Bioavailability of 2-Mercapto-quinazolinone Derivatives
Introduction: Researchers and drug development professionals often encounter challenges with the bioavailability of promising 2-mercapto-quinazolinone derivatives. These heterocyclic compounds frequently exhibit poor aqueous solubility, which can hinder their therapeutic potential.[1] This guide provides practical, in-depth answers to common questions and troubleshooting strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why do my 2-mercapto-quinazolinone derivatives have such poor aqueous solubility?
A1: The limited aqueous solubility of many 2-mercapto-quinazolinone derivatives often stems from their molecular structure. These compounds typically feature a rigid, fused heterocyclic ring system. This structure, combined with lipophilic substituents, can lead to high crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.[1] Many such molecules are categorized under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[2]
Q2: What is the first and most critical step when my compound won't dissolve in an aqueous buffer for in-vitro assays?
A2: The initial and most crucial step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.[1] For particularly challenging compounds, gentle warming and ultrasonication can aid in dissolution. When diluting the stock solution into your aqueous assay buffer, it is essential to do so gradually while vortexing to minimize precipitation. If precipitation still occurs, it indicates that the final concentration of the compound exceeds its solubility limit in the final solvent mixture.[1]
Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. What are my options?
A3: This common issue, known as "precipitation upon dilution," can be addressed through several strategies:[1]
-
Reduce the Final Concentration: The most straightforward approach is to lower the final assay concentration of the compound.
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can increase the compound's solubility.[1]
-
Utilize Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80, can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1]
-
Complexation with Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the drug, which enhances its aqueous solubility.[1][3]
Troubleshooting Guide: Advanced Bioavailability Enhancement
Q4: Salt formation is often suggested for ionizable compounds. Is this a viable strategy for 2-mercapto-quinazolinones, and what are the potential pitfalls?
A4: Yes, salt formation is a highly viable and widely used strategy to improve the solubility and dissolution rate of ionizable drugs.[4][5][6] The 2-mercapto-quinazolinone scaffold contains both a weakly acidic thiol group and potentially basic nitrogen atoms within the quinazolinone ring, making it amenable to salt formation.
Mechanism of Action: Forming a salt increases the polarity of the molecule.[7] When the salt of a weak acid dissolves, it can create a microenvironment with a higher pH in the diffusion layer surrounding the particle, which can lead to enhanced solubility.[8]
Potential Pitfalls:
-
Disproportionation: The salt may convert back to the less soluble free acid or base form in the gastrointestinal tract, depending on the local pH.
-
Hygroscopicity: Some salt forms can be highly hygroscopic, which can present challenges for handling and long-term stability.
-
Polymorphism: Different salt forms can exist in various crystalline structures (polymorphs), each with distinct solubility and stability profiles.
-
Thiol Oxidation: The mercapto group is susceptible to oxidation, which can be exacerbated during the salt formation process. It is crucial to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) and consider the use of antioxidants.
Q5: My lead compound is not ionizable, or salt formation has failed. What formulation strategies should I explore next?
A5: When salt formation is not an option, several advanced formulation strategies can be employed to enhance bioavailability. The choice of strategy often depends on the specific physicochemical properties of your compound.
`dot graph "Bioavailability_Enhancement_Workflow" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
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subgraph "cluster_Strategies" { label="Formulation Strategies"; style="filled"; color="#F1F3F4"; "SD" [label="Amorphous Solid\nDispersions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nano" [label="Nanosuspensions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lipid" [label="Lipid-Based\nFormulations (SEDDS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Characterization" { label="Characterization & Evaluation"; style="filled"; color="#F1F3F4"; "Char_SD" [label="Physical Form (PXRD, DSC)\nDissolution Testing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Char_Nano" [label="Particle Size & Zeta Potential\nSaturation Solubility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Char_Lipid" [label="Emulsification Grade\nDroplet Size Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Outcome" { label="Desired Outcome"; style="filled"; color="#F1F3F4"; "End" [label="Enhanced\nBioavailability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Start" -> "SD" [label=" High Tg\nPolymer Miscibility "]; "Start" -> "Nano" [label=" High Melting Point\nPoor Solvent Solubility "]; "Start" -> "Lipid" [label=" Lipophilic\n(High LogP) "];
"SD" -> "Char_SD"; "Nano" -> "Char_Nano"; "Lipid" -> "Char_Lipid";
"Char_SD" -> "End"; "Char_Nano" -> "End"; "Char_Lipid" -> "End"; } ` Caption: Decision workflow for selecting a formulation strategy.
Recommended Strategies:
-
Amorphous Solid Dispersions (SDs): This technique involves dispersing the drug in a hydrophilic polymer matrix.[2][9] By converting the drug from a crystalline to a higher-energy amorphous state, both its solubility and dissolution rate can be significantly increased.[4][10] One study demonstrated that solid dispersions of a quinazolinone derivative with Poloxamer 407 significantly improved its dissolution rate.[11][12]
-
Nanosuspensions: This approach reduces the drug particle size to the sub-micron range, which dramatically increases the surface area available for dissolution.[13][14] Nanosuspensions are a versatile option that can enhance the saturation solubility of the drug and are suitable for compounds that are poorly soluble in both aqueous and lipid media.[13][15]
-
Lipid-Based Formulations (e.g., SMEDDS/SEDDS): For lipophilic 2-mercapto-quinazolinone derivatives, dissolving the compound in a mixture of oils, surfactants, and co-solvents can be highly effective. These Self-Emulsifying Drug Delivery Systems (SEDDS) spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, presenting the drug in a solubilized state for absorption.[3]
Q6: The thiol group in my compound is unstable and prone to forming disulfides. How can a prodrug approach help, and what should I consider?
A6: A prodrug strategy is an excellent way to mask the reactive thiol group, improving stability and potentially enhancing membrane permeability.[16] The prodrug is designed to be cleaved in vivo, regenerating the active thiol-containing parent drug.
Common Thiol Prodrug Strategies:
-
Thioesters: The thiol is masked as an ester, which can be cleaved by esterase enzymes in the body.
-
Thiolactones: For compounds with a suitable backbone, a cyclic thiolactone can be formed. These have shown promise as prodrugs for thiol-based inhibitors, offering a more stable form for administration while rapidly generating the parent compound in vivo.[16]
-
Redox-Sensitive Linkers: Novel approaches utilize linkers that are cleaved under the reducing conditions found inside cells, such as high glutathione (GSH) concentrations.[17] This can be particularly useful for targeted drug delivery.
Key Considerations:
-
Cleavage Rate: The linker must be stable enough to survive transit to the site of absorption but cleave efficiently to release the active drug.
-
Byproducts: The promoiety released after cleavage should be non-toxic.
-
Synthesis: The prodrug synthesis should be efficient and avoid degradation of the parent molecule.
Experimental Protocols
Protocol 1: Screening for Amorphous Solid Dispersion Feasibility
Objective: To quickly assess the potential of forming a stable amorphous solid dispersion.
Methodology: Solvent Evaporation
-
Polymer Selection: Choose a range of hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent that dissolves both the 2-mercapto-quinazolinone derivative and the selected polymer (e.g., methanol, acetone, or a mixture).
-
Preparation:
-
Prepare solutions with different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve the drug and polymer in the chosen solvent in a round-bottom flask.
-
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Place the film in a vacuum oven at 40°C overnight to remove any residual solvent.
-
Characterization:
-
Visual Inspection: A clear, transparent film suggests a successful molecular dispersion (amorphous). Hazy or opaque films may indicate phase separation or crystallization.
-
Polarized Light Microscopy (PLM): The absence of birefringence (light patterns) under cross-polarized light indicates an amorphous state.
-
Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) is a strong indicator of a homogeneous amorphous system.
-
Protocol 2: Preparation of a Nanosuspension by Media Milling
Objective: To produce a stable nanosuspension of a poorly soluble 2-mercapto-quinazolinone derivative.
Methodology: Wet Media Milling
-
Formulation:
-
Disperse the 2-mercapto-quinazolinone derivative (e.g., 5% w/v) in an aqueous solution.
-
Add a stabilizer to prevent particle aggregation. A combination of a surfactant (e.g., Polysorbate 80) and a polymer (e.g., HPMC) is often effective.
-
-
Milling:
-
Add the suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter).
-
Mill at a high speed for several hours. The milling time will need to be optimized.
-
-
Separation: Separate the nanosuspension from the milling media by filtration or centrifugation.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target is typically a mean particle size below 500 nm with a PDI < 0.3.
-
Zeta Potential: Measure to assess the stability of the colloid. A zeta potential of ±30 mV or greater is generally considered stable.
-
Dissolution Rate: Compare the dissolution profile of the nanosuspension to the un-milled drug powder using a USP dissolution apparatus (e.g., paddle method).
-
Data Presentation
Table 1: Example Data from a Solid Dispersion Dissolution Study
| Formulation | Drug:Polymer Ratio (w/w) | % Drug Release at 30 min | % Drug Release at 60 min |
| Pure Drug | - | 5% | 8% |
| Physical Mixture | 1:3 (Drug:PVP K30) | 15% | 22% |
| Solid Dispersion | 1:3 (Drug:PVP K30) | 75% | 92% |
| Solid Dispersion | 1:5 (Drug:PVP K30) | 88% | 99% |
Data shows a significant enhancement in dissolution for the solid dispersion formulations compared to the pure drug and a simple physical mixture.
References
-
Nanosuspension: An approach to enhance solubility of drugs. National Institutes of Health (NIH). Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
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IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Enhancement of Aqueous Solubility of BCS Class II Drug by Solid Dispersion: A Review. Blue Eyes Intelligence Engineering and Sciences Publication. Available at: [Link]
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Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
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Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare. Available at: [Link]
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Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs. Hilaris Publisher. Available at: [Link]
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IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. Semantic Scholar. Available at: [Link]
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Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available at: [Link]
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Nanosizing of drugs: Effect on dissolution rate. National Institutes of Health (NIH). Available at: [Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Institutes of Health (NIH). Available at: [Link]
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Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. hrpub.org. Available at: [Link]
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Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Semantic Scholar. Available at: [Link]
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What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Dr.Oracle. Available at: [Link]
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Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
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Solubility enhancement technique of BCS Class II drug by Solvent Evaporatiom. SlideShare. Available at: [Link]
-
Physiochemical assessment of pharmaceutical salt forms. PharmaEducation. Available at: [Link]
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Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube. Available at: [Link]
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Why salt formation of weak acid increases the drug solubility?. ResearchGate. Available at: [Link]
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Synthesis and biological studies of the thiols-triggered anticancer prodrug for a more effective cancer therapy. National Institutes of Health (NIH). Available at: [Link]
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δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System. American Chemical Society. Available at: [Link]
-
Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs. Royal Society of Chemistry. Available at: [Link]
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A modular template for the design of thiol-triggered sensors and prodrugs. ResearchGate. Available at: [Link]
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(PDF) Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Academia.edu. Available at: [Link]
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4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Available at: [Link]
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Grand challenges in oral drug delivery. Frontiers. Available at: [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Institutes of Health (NIH). Available at: [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available at: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health (NIH). Available at: [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Addressing the challenges and advancements in oral drug delivery systems for biopharmaceuticals: A comprehensive review of recent developments and future directions. ResearchGate. Available at: [Link]
-
Advances in Oral Drug Delivery Systems: Challenges and Opportunities. National Institutes of Health (NIH). Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical Sciences. Available at: [Link]
-
Enhancement of the Aqueous Solubility and Permeability of Poorly Water. ijcrt.org. Available at: [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Royal Society of Chemistry. Available at: [Link]
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- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. (PDF) Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique [academia.edu]
- 12. researchgate.net [researchgate.net]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01558D [pubs.rsc.org]
Optimizing reaction conditions for the synthesis of 2-mercapto-quinazolinones
Welcome to the technical support center for the synthesis of 2-mercapto-quinazolinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2-mercapto-quinazolinones?
The most prevalent starting materials for the synthesis of 2-mercapto-quinazolinones are anthranilic acid derivatives and isatoic anhydride.[1][2][3] The choice between these precursors often depends on the desired substitution pattern on the quinazolinone core and the overall synthetic strategy. Other starting points include 2-aminobenzamides and o-aminobenzonitriles.
Q2: What is the general reaction mechanism for the formation of 2-mercapto-quinazolinones from anthranilic acid and a thiourea derivative?
The reaction of anthranilic acid with a thiourea derivative, such as phenyl thiourea, proceeds through a cyclocondensation reaction.[4] Initially, the amino group of anthranilic acid attacks the thiocarbonyl group of the thiourea. This is followed by an intramolecular cyclization with the elimination of water and subsequent tautomerization to yield the stable 2-mercapto-quinazolinone ring system.
Q3: Can I use microwave irradiation to accelerate the synthesis?
Yes, microwave-assisted synthesis has been successfully employed to shorten reaction times and, in some cases, improve yields for the synthesis of quinazolinone derivatives.[3][5] For example, the multicomponent reaction of isatoic anhydride, an amine, and an orthoester to form 2,3-disubstituted quinazolin-4(3H)-ones can be achieved in 20-30 minutes under microwave irradiation at 140°C, compared to 5 hours with conventional heating.[3]
Q4: Are there any "green" or environmentally friendly synthetic approaches available?
Several green synthetic methods have been developed to minimize the use of hazardous solvents and reagents.[4] These include:
-
Solvent-free reactions: Performing the reaction by heating the neat reactants.[4]
-
Water as a solvent: Utilizing water as a benign reaction medium.[4]
-
Use of polyethylene glycol (PEG): PEG can serve as a recyclable and effective solvent.[6]
-
Catalyst-free conditions: Some protocols have been optimized to proceed efficiently without the need for a catalyst.[3]
II. Troubleshooting Guide
This section addresses specific experimental issues you may encounter and provides actionable solutions.
Problem 1: Low or No Product Yield
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting material.
-
The isolated product mass is significantly lower than the theoretical yield.
Possible Causes & Solutions:
| Cause | Explanation & Troubleshooting Steps |
| Inadequate Reaction Temperature | The cyclization step often requires sufficient thermal energy. Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC at each temperature to find the optimal condition. Some methods may require heating up to 150-160°C.[4] |
| Insufficient Reaction Time | The reaction may not have reached completion. Solution: Extend the reaction time and monitor the consumption of starting materials using TLC or LC-MS. Reaction times can vary from a few hours to over 12 hours.[7] |
| Poor Quality Starting Materials | Impurities in anthranilic acid, isatoic anhydride, or the thiourea reagent can interfere with the reaction. Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. Use freshly opened or properly stored reagents. |
| Inappropriate Solvent | The choice of solvent can significantly influence the solubility of reactants and the reaction rate. Solution: While some reactions work well under solvent-free conditions, others may benefit from a high-boiling point solvent like DMF or the use of PEG.[6][8] If using a solvent, ensure it is dry, as water can sometimes hinder the reaction. |
| Atmosphere Sensitivity | Certain reaction intermediates might be sensitive to atmospheric oxygen or moisture. Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation of reactants or intermediates. |
Problem 2: Formation of Multiple Products or Side Reactions
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting materials and the desired product.
-
The isolated product is difficult to purify, and spectroscopic data (NMR, MS) indicate the presence of impurities.
Possible Causes & Solutions:
| Cause | Explanation & Troubleshooting Steps |
| Side Reactions of Thiourea | Thiourea and its derivatives can undergo self-condensation or decomposition at high temperatures. Solution: Control the reaction temperature carefully. A gradual increase to the optimal temperature is often better than rapid heating. Consider using a slight excess of the thiourea reagent. |
| Formation of Thioesters | If aroyl chlorides are used in subsequent steps, the sodium salt of 2-mercapto-quinazolinone can react to form thioesters.[4] Solution: Ensure the complete formation of the 2-mercapto-quinazolinone before proceeding with further derivatization. Purify the intermediate if necessary. |
| Oxidation of the Mercapto Group | The thiol group can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Solution: Performing the reaction under an inert atmosphere can minimize oxidation. |
Problem 3: Product Purification Challenges
Symptoms:
-
The crude product is an intractable oil or a highly colored solid.
-
Standard purification techniques like recrystallization or column chromatography are ineffective.
Possible Causes & Solutions:
| Cause | Explanation & Troubleshooting Steps |
| Product Insolubility | 2-Mercapto-quinazolinones can have limited solubility in common organic solvents. Solution: For recrystallization, try a range of solvents or solvent mixtures (e.g., ethanol, DMF, acetic acid).[4] For column chromatography, a polar solvent system such as methanol/chloroform may be effective.[7] |
| Tautomerization | 2-Mercapto-quinazolinones can exist in tautomeric forms (thione and thiol). This can sometimes lead to broadening of peaks in NMR spectra and streaking on TLC plates. Solution: This is an inherent property of the molecule. For characterization, ensure the sample is pure. Different tautomers may have slightly different polarities, which can sometimes be exploited for chromatographic separation. |
| Residual Starting Materials or Byproducts | Incomplete reactions or side reactions will lead to a complex crude mixture. Solution: Before attempting purification, it's crucial to optimize the reaction conditions to maximize the yield of the desired product and minimize impurities. Revisit the troubleshooting steps for low yield and side reactions. A simple work-up, such as washing the crude product with water or a non-polar solvent, can sometimes remove a significant portion of impurities before further purification. |
III. Experimental Protocols & Visualizations
General Procedure for the Synthesis of 2-Mercapto-3-phenyl-quinazolin-4(3H)-one
This protocol is a generalized procedure based on common literature methods.[4]
Step 1: Reaction Setup
-
In a round-bottom flask, combine anthranilic acid (1 equivalent) and phenyl thiourea (1 equivalent).
-
Heat the mixture in an oil bath.
Step 2: Reaction
-
Gradually increase the temperature to 150-160°C and maintain for 2 hours.[4]
-
Monitor the reaction progress by TLC.
Step 3: Work-up
-
After cooling, treat the reaction mixture with a suitable solvent (e.g., ethanol).
-
Filter the solid product.
Step 4: Purification
-
Wash the crude product with distilled water.
-
Recrystallize the solid from a suitable solvent, such as DMF, to obtain the pure product.[4]
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 2-mercapto-3-phenyl-quinazolin-4(3H)-one.
Reaction Mechanism Visualization
Caption: Simplified reaction mechanism for 2-mercapto-quinazolinone formation.
IV. References
-
Puligilla, B., et al. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. ijarsct. Available at: [Link]
-
(2022-02-14). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate. Available at: [Link]
-
Al-Khuzaie, M., & Al-Majidi, S. (2023-11-24). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Iraqi Journal of Science. Available at: [Link]
-
(n.d.). Synthesis of the designed quinazoline derivatives (2–20). ResearchGate. Available at: [Link]
-
(n.d.). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. PubMed. Available at: [Link]
-
(n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Available at: [Link]
-
(2025-08-05). A Facile and Convenient Method to the One-Pot Synthesis of 2-Mercapto-4(3H)-quinazolinones. Request PDF - ResearchGate. Available at: [Link]
-
(n.d.). Remarkably flexible quinazolinones—synthesis and biological applications. ResearchGate. Available at: [Link]
-
(2018-06-08). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. Discovery Research Portal - University of Dundee. Available at: [Link]
-
(2018-03-09). (PDF) 2-Mercapto-quinazolinones as inhibitors of NDH-2 and Mycobacterium tuberculosis: Structure-activity relationships, mechanism of action and ADME characterization. ResearchGate. Available at: [Link]
-
(n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. Available at: [Link]
-
(2011-01-21). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3- Pyridine Dicarboxylic Anhydride. Hilaris Publisher. Available at: [Link]
-
(n.d.). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available at: [Link]
-
(n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
-
(2023-01-18). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Available at: [Link]
-
(n.d.). Q‐Tube © assisted MCRs for the synthesis of 2,3‐dihydroquinazolin‐4(1H)‐ones. Semantic Scholar. Available at: [Link]
-
(n.d.). ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. Available at: [Link]
-
(2023-01-18). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Available at: [Link]
-
(2020-11-27). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]
-
(n.d.). (PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available at: [Link]
-
(n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
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- 7. ijarsct.co.in [ijarsct.co.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Welcome to the technical support center for 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results in biological assays involving this compound. Our approach is rooted in providing a deep causal understanding of experimental variables to empower you to achieve robust and reproducible data.
Part 1: Foundational Knowledge and Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when working with this compound, focusing on the underlying causes and providing actionable solutions.
FAQ 1: I'm observing high variability between replicate wells. What is the likely cause?
High variability is often the first sign of issues with compound solubility and precipitation. The 4(3H)-quinazolinone scaffold, while a valuable pharmacophore, can present solubility challenges, especially in aqueous assay buffers.[1]
Underlying Cause:
-
Poor Aqueous Solubility: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution, forming a fine precipitate or suspension. This leads to an inconsistent concentration of the active compound across your assay plate.
-
Temperature-Dependent Solubility: The solubility of quinazolinone compounds can be temperature-dependent. If stock solutions are stored at low temperatures, the compound may precipitate and require warming and vortexing to fully redissolve before use.[1]
Troubleshooting Steps:
-
Visual Inspection: Before and after diluting your compound in the final assay buffer, visually inspect the solution for any signs of precipitation (cloudiness, particulates).
-
Solubility Assessment: Perform a simple solubility test. Prepare serial dilutions of your compound in the assay buffer and measure turbidity using a plate reader.
-
Optimize Dilution Method: When diluting from a DMSO stock, add the stock solution to the aqueous buffer incrementally while vortexing to minimize localized high concentrations that promote precipitation.[1]
-
Consider Surfactants: The inclusion of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), in your assay buffer can help maintain compound solubility.
-
pH Adjustment: The 4(3H)-quinazolinone core contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1] Depending on the pKa of your specific derivative, adjusting the pH of your assay buffer (if permissible for your assay) can enhance solubility.
FAQ 2: My dose-response curves are non-sigmoidal or show a "bell shape." What does this indicate?
Irregular dose-response curves can be indicative of several issues, including compound aggregation, cytotoxicity at higher concentrations, or assay artifacts.[2]
Underlying Cause:
-
Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates. These aggregates can non-specifically inhibit enzymes or interfere with detection systems, leading to a sharp drop-off in activity or a bell-shaped curve.[3]
-
Cytotoxicity: In cell-based assays, high concentrations of the compound may induce cytotoxicity, leading to a decrease in the measured signal that is not related to the specific target of interest.
-
Assay Interference: The compound may interfere with the assay's detection method at higher concentrations (e.g., quenching of a fluorescent signal).[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-sigmoidal dose-response curves.
FAQ 3: I'm seeing activity in my no-target controls or a high background signal. What should I investigate?
Activity in no-target controls is a classic sign of assay interference.[4] This is when the compound directly affects the readout of the assay, independent of its effect on the biological target.
Potential Mechanisms of Interference:
-
Fluorescence Interference: If your compound is fluorescent at the excitation and emission wavelengths of your assay, it can lead to a false-positive signal.
-
Signal Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in signal (a false-negative or false-positive in inhibition assays).
-
Chemical Reactivity: The mercapto group in the compound could potentially react with components of your assay, such as cysteine residues in proteins or thiol-reactive detection reagents.[4]
-
Redox Activity: Compounds with redox potential can interfere with assays that use redox-sensitive dyes (e.g., resazurin-based viability assays).
Troubleshooting Protocol: Identifying Assay Interference
| Step | Action | Expected Outcome |
| 1 | Run the assay with your compound in the absence of the biological target (e.g., no enzyme, no cells). | If you still observe a signal change, this points to direct interference with assay components. |
| 2 | Measure the absorbance and fluorescence spectra of your compound. | Determine if there is an overlap with your assay's excitation and emission wavelengths. |
| 3 | For enzyme assays, perform a "time-zero" addition control: add the compound immediately before reading the plate. | If you see an effect, it's likely due to interference rather than time-dependent enzyme inhibition. |
| 4 | Use an orthogonal assay with a different detection method to confirm hits.[2] | A true hit should show activity regardless of the detection technology. |
Part 2: Experimental Protocols for Troubleshooting
This section provides detailed, step-by-step methodologies for key experiments to diagnose and resolve issues with this compound.
Protocol 1: Assessing Compound Stability in DMSO
Long-term storage or multiple freeze-thaw cycles of DMSO stock solutions can lead to compound degradation or precipitation, causing inconsistent results over time.[5][6]
Objective: To determine the stability of this compound in DMSO under your storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC or LC-MS system
-
Microcentrifuge tubes
Procedure:
-
Prepare a fresh 10 mM stock solution of the compound in anhydrous DMSO.
-
Immediately analyze a sample of this fresh stock solution via HPLC or LC-MS to obtain a baseline purity profile (Time 0).
-
Aliquot the remaining stock solution into multiple single-use tubes.
-
Store the aliquots under your standard laboratory conditions (e.g., -20°C or -80°C).
-
At regular intervals (e.g., 1 week, 1 month, 3 months), thaw one aliquot and re-analyze it by HPLC or LC-MS.
-
Compare the purity and concentration of the aged samples to the Time 0 sample. Look for the appearance of new peaks (degradation products) or a decrease in the area of the parent peak.
Interpretation of Results:
| Observation | Potential Cause | Recommended Action |
| Decreased peak area of the parent compound | Degradation | Prepare fresh stock solutions more frequently. |
| Appearance of new peaks | Degradation | Prepare fresh stock solutions more frequently. |
| Precipitate observed upon thawing | Poor solubility at storage temperature | Store at room temperature if stability permits, or warm and vortex before use.[1] |
Protocol 2: Validating Hits with an Orthogonal Assay
To ensure that the observed biological activity is genuine and not an artifact of the primary assay, it is crucial to confirm your findings using an orthogonal assay.[2] This involves testing your compound in a different assay format that measures the same biological endpoint but uses a different detection technology.
Example Scenario:
-
Primary Assay: A fluorescence-based enzyme inhibition assay.
-
Orthogonal Assay: A label-free method such as Surface Plasmon Resonance (SPR) to measure direct binding of the compound to the enzyme, or a luminescence-based assay that measures a downstream product.
Workflow for Orthogonal Validation:
Caption: Workflow for hit validation using an orthogonal assay.
Part 3: Summary of Best Practices
To ensure the integrity and reproducibility of your data when working with this compound, adhere to the following best practices:
-
Compound Quality Control: Always ensure the identity and purity of your compound stock using analytical methods like NMR, LC-MS, or elemental analysis.
-
Proper Stock Solution Handling: Use anhydrous DMSO for stock solutions, aliquot into single-use volumes to avoid freeze-thaw cycles, and visually inspect for precipitation before each use.[5]
-
Assay Controls are Critical: Always include appropriate positive and negative controls, as well as no-target controls, to identify potential assay interference.[7]
-
Systematic Optimization: Methodically optimize assay parameters such as buffer composition, incubation times, and reagent concentrations to improve signal quality and reduce variability.[8]
-
Validate, Validate, Validate: Thoroughly validate your assay to assess its dynamic range, sensitivity, specificity, and robustness.[8] Confirm all significant findings with orthogonal assays to rule out artifacts.[2]
By systematically addressing these potential sources of variability, you can enhance the reliability and reproducibility of your experimental results with this compound.
References
-
BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
-
Baell, J., & Walters, M. A. (2024, April 15). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Retrieved from [Link]
-
Ansh Labs. Troubleshooting Immunoassays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]
-
PubChem. 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one. Retrieved from [Link]
-
Molecular Biology. Assay Troubleshooting. Retrieved from [Link]
-
National Institutes of Health. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
University of Oxford, Target Discovery Institute. Small Compound Screening Overview. Retrieved from [Link]
-
Baell, J. B., & Holloway, G. A. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 509-524. Retrieved from [Link]
-
Shan, G., Li, Y., Zhang, J., Li, W., Szulwach, K. E., Duan, R., ... & Jin, P. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature biotechnology, 26(8), 933-940. Retrieved from [Link]
-
Shan, G., Li, Y., Zhang, J., Li, W., Szulwach, K. E., Duan, R., ... & Jin, P. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature biotechnology, 26(8), 933-940. Retrieved from [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., Al-Abdullah, E. S., & El-Azab, A. S. (2016). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 168-176. Retrieved from [Link]
-
Azure Biosystems. qPCR Troubleshooting Guide. Retrieved from [Link]
-
Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. Retrieved from [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Retrieved from [Link]
-
Shan, G., Li, Y., Zhang, J., Li, W., Szulwach, K. E., Duan, R., ... & Jin, P. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature biotechnology, 26(8), 933-940. Retrieved from [Link]
-
Abdel Hamid, S. G., et al. (2000). Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. Alexandria Journal of Pharmaceutical Sciences, 14(2), 123-129. Retrieved from [Link]
-
Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. Retrieved from [Link]
-
Pavel, C. C., et al. (2017). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Digest Journal of Nanomaterials and Biostructures, 12(4), 1029-1037. Retrieved from [Link]
Sources
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- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
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Technical Support Center: Stability of 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one in Solution
Welcome to the technical support center for the stability testing of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound.
Introduction
This compound is a quinazolinone derivative, a class of compounds known for their diverse biological activities.[1][2][3] The stability of such compounds in solution is a critical parameter that can influence experimental outcomes, formulation development, and shelf-life determination.[4][5] This guide will address common questions and challenges encountered during the stability testing of this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[6][7][8] The mercapto group (-SH) is susceptible to oxidation, potentially forming disulfide bridges or other oxidation products. The quinazolinone ring system can be susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the following degradation pathways are plausible:
-
Oxidation of the Mercapto Group: The thiol group can be oxidized to form a disulfide dimer or further oxidized to sulfonic acid derivatives. This is often accelerated by the presence of oxygen, metal ions, or other oxidizing agents.[9][10]
-
Hydrolysis of the Quinazolinone Ring: The amide bond within the quinazolinone ring can undergo hydrolysis, leading to ring-opening. This process can be catalyzed by both acidic and basic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, leading to a complex mixture of degradation products.[7][11]
Q3: What analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its ability to separate the parent compound from its degradation products.[12][13][14] Other valuable techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products by providing molecular weight information.[13]
-
UV-Visible Spectroscopy: To monitor changes in the chromophoric structure of the molecule over time.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of isolated degradation products.[10]
Q4: How should I design a forced degradation study for this compound?
A4: Forced degradation studies, or stress testing, are crucial for understanding the intrinsic stability of a molecule.[4][5][15] A well-designed study should expose the compound to a range of stress conditions more severe than accelerated stability testing.[4] Key conditions to investigate include:
-
Acidic and Basic Hydrolysis: Treat solutions of the compound with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.
-
Oxidative Degradation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2).[10]
-
Thermal Degradation: Store solutions of the compound at elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose solutions to a controlled source of UV and visible light, as specified in ICH guidelines.
The goal is to achieve a modest level of degradation (e.g., 5-20%) to allow for the detection and characterization of degradation products.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid and complete degradation of the compound under all stress conditions. | Stress conditions are too harsh. | Reduce the concentration of the stressor (acid, base, oxidizing agent), lower the temperature, or decrease the exposure time. |
| No degradation observed under any stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor, raise the temperature, or extend the exposure time. |
| Poor peak shape or resolution in the HPLC chromatogram. | Inappropriate mobile phase, column, or gradient. | Optimize the HPLC method. This may involve adjusting the mobile phase composition, pH, or gradient profile. Consider using a different column chemistry. |
| Appearance of multiple, overlapping peaks in the chromatogram. | Complex degradation profile. | Improve chromatographic resolution by optimizing the HPLC method. Utilize LC-MS to help identify the individual components. |
| Inconsistent or non-reproducible results. | Inconsistent sample preparation, storage, or analytical method execution. | Ensure precise and consistent experimental procedures. Use freshly prepared solutions and control storage conditions meticulously. |
Experimental Protocols
Protocol 1: General Stability Testing in Solution
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Dilution: Dilute the stock solution with the desired test medium (e.g., buffer of a specific pH, water) to the final working concentration.
-
Incubation: Store the test solutions under the desired conditions (e.g., specific temperature, light exposure).
-
Sampling: At predetermined time points, withdraw an aliquot of the solution.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation rate.
Protocol 2: Forced Degradation Study - Oxidative Stress
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent.
-
Stress Application: Add a solution of hydrogen peroxide (e.g., to a final concentration of 3%).
-
Incubation: Incubate the mixture at room temperature or a slightly elevated temperature for a defined period.
-
Quenching (Optional): If necessary, the reaction can be stopped by adding an antioxidant like sodium bisulfite.
-
Analysis: Analyze the stressed sample by HPLC and LC-MS to identify and quantify the parent compound and its degradation products.
Visualization of Workflows
Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
- Błaszczak-Świątkiewicz, K., Mirowski, M., Kaplińska, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Acta Biochimica Polonica, 59(2), 233-237.
- Carr, G. P., & Wahlich, J. C. (1990). A practical approach to method validation in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 613-618.
- FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
- Gendugov, A. K., Ozerov, A. A., Novikova, M. I., & Ozerov, A. A. (2020). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology, 8(3), 224-233.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- ICH. (2006). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
- Jenke, D. R. (1996). Chromatographic method validation: A review of current practices and procedures. II. Guidelines for primary validation parameters.
- Kamble, R., Singh, S., & Singh, G. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(3).
- Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-128.
- Patel, R. M. (2012). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 5(1), 1-5.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
Sanford-Burnham Center for Chemical Genomics. (n.d.). 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one. PubChem. Retrieved from [Link]
-
Science.gov. (n.d.). Forced degradation study. Retrieved from [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
- Szepesi, G., Gazdag, M., & Mihályfi, K. (1991). Selection of high–performance liquid chromatographic methods in pharmaceutical analysis.
- Tarning, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Tatke, P., et al. (2020). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. Heliyon, 6(3), e03648.
- Wani, T. A. (2021). Analytical Techniques for the Assessment of Drug Stability. IntechOpen.
- Zhang, F., Zhou, J., Shi, Y., Tavlarakis, P., & Karaisz, K. (2016). Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution. Journal of Pharmaceutical and Biomedical Analysis, 128, 349-359.
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 15. forced degradation study: Topics by Science.gov [science.gov]
Technical Support Center: Synthesis of 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Welcome to the technical support guide for the synthesis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Quinazolinone derivatives are renowned for their diverse pharmacological activities, but their synthesis can present unique challenges.[1] This guide provides in-depth, experience-driven answers to common issues, focusing on the identification and mitigation of side reactions to improve yield, purity, and reproducibility.
Section 1: Understanding the Core Synthesis
The most reliable and common pathway to 2-mercapto-3-arylquinazolin-4(3H)-ones involves the condensation of anthranilic acid with an appropriate aryl isothiocyanate—in this case, 4-methoxyphenyl isothiocyanate.[1][2] The reaction proceeds through a critical thiourea intermediate, which subsequently undergoes intramolecular cyclization via dehydration to form the final quinazolinone ring system.[2] Understanding this pathway is the first step in diagnosing any deviations or side reactions.
Primary Reaction Mechanism
The process begins with a nucleophilic attack by the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate. This forms an N,N'-disubstituted thiourea intermediate. The subsequent, and often rate-limiting, step is an intramolecular cyclization where the carboxylic acid group attacks the thiourea, followed by the elimination of a water molecule to yield the stable heterocyclic product.
Caption: Primary reaction pathway for the synthesis of the target quinazolinone.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
A1: Low or zero yield is typically traced back to one of four areas: reagent quality, reaction conditions, incomplete cyclization, or workup issues.
-
Reagent Integrity: Anthranilic acid can degrade over time. Ensure it is pure and dry. 4-Methoxyphenyl isothiocyanate is sensitive to moisture; use a fresh or properly stored bottle.
-
Reaction Conditions: This reaction requires thermal energy to drive the cyclization and dehydration step.[2] Insufficient temperature or reaction time is a primary cause of failure. While some protocols use temperatures around 60°C[3], others may require 80°C or higher, especially in less polar solvents.[2]
-
Incomplete Cyclization: The most common cause of low yield is the failure of the thiourea intermediate to cyclize. The intermediate is often stable enough to be isolated, especially if the reaction is not heated sufficiently. You may see a prominent spot on your TLC that is not your starting material or product. (See Q2 for identification).
-
Workup & Isolation: The product is a solid that should precipitate upon cooling the reaction mixture or be isolated via extraction.[3] If the product remains dissolved in the solvent due to low concentration or inappropriate solvent choice for precipitation, yields will be poor.
Q2: My final product is contaminated with significant impurities. What are they and how can I identify them?
A2: The impurity profile is often simple but can be confounding if not anticipated. The main culprits are the uncyclized intermediate and an oxidized dimer.
-
Impurity 1: Uncyclized Thiourea Intermediate
-
Cause: This is the most common side product, resulting from incomplete reaction. The final cyclization/dehydration step is often the bottleneck.
-
Identification: On a TLC plate, the thiourea intermediate is typically more polar than the final product and will have a lower Rf value. In the ¹H NMR spectrum, you will see a broad singlet for the carboxylic acid proton (often >10 ppm) and two distinct N-H protons, which are absent in the final cyclized product. The characteristic downfield quinazolinone aromatic protons will also be missing.
-
-
Impurity 2: Disulfide-Linked Dimer
-
Cause: The 2-mercapto group (-SH) is susceptible to oxidation, especially when heated in the presence of air, leading to the formation of a disulfide (-S-S-) bond between two molecules of the product.
-
Identification: This impurity has a much higher molecular weight. It can often be detected by mass spectrometry (ESI-MS), showing a peak at approximately (2 x M - 2), where M is the mass of the desired product. It may appear as a less polar spot on TLC than the monomer.
-
-
Impurity 3: Byproducts from Alternative Starting Materials
-
Cause: If using isatoic anhydride instead of anthranilic acid, side reactions can occur. Isatoic anhydride can react with amines to produce 2,3-dihydro quinazoline-4(1H)-ones as major byproducts.[4] This route adds complexity and potential for additional impurities.
-
Identification: These byproducts will have distinct NMR and mass spectra. Careful analysis is required to differentiate them from the desired product.
-
Caption: Troubleshooting logic for common side reactions encountered during synthesis.
Q3: How can I force the reaction to completion and minimize the uncyclized thiourea intermediate?
A3: To drive the equilibrium toward the cyclized product, you must provide sufficient energy and/or catalysis to overcome the activation barrier of the dehydration step.
-
Optimize Thermal Conditions: Ensure the reaction is heated to the recommended temperature (typically 80°C or reflux in ethanol) for a sufficient duration.[2] Monitor the reaction by TLC until the starting material and intermediate spots are no longer visible.
-
Use of Catalysts: While not always necessary, a catalytic amount of a mild acid can promote the intramolecular cyclization. However, care must be taken as strong acids can cause degradation.
-
Solvent Choice: Solvents like DMF or deep eutectic solvents (DESs) can sometimes improve yields and reaction rates compared to alcohols, though they present more challenging workups.[2] A study using various choline chloride-based DESs found that a temperature of 80°C consistently provided the best yields.[2]
Q4: I suspect my product is oxidizing. How can I prevent the formation of the disulfide dimer?
A4: Preventing oxidation requires minimizing the product's exposure to oxygen, especially at elevated temperatures.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is the most effective method to prevent oxidation during the synthesis.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.
-
Purification: If the dimer forms, it can often be separated from the desired product by column chromatography or careful recrystallization, as its solubility and polarity will differ from the monomer.
Section 3: Recommended Experimental Protocol
This protocol is designed to be a robust starting point for the synthesis, incorporating best practices to mitigate common side reactions.
Objective: To synthesize this compound from anthranilic acid.
Materials:
-
Anthranilic Acid (1.0 eq)
-
4-Methoxyphenyl isothiocyanate (1.05 eq)
-
Ethanol (Reagent grade, ~15 mL per gram of anthranilic acid)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
TLC plates (Silica gel 60 F254)
-
Eluent for TLC (e.g., 30% Ethyl Acetate in Hexane)
Procedure:
-
Reaction Setup: To a round-bottom flask, add anthranilic acid (1.0 eq) and ethanol. Begin stirring to dissolve the solid.
-
Reagent Addition: Slowly add 4-methoxyphenyl isothiocyanate (1.05 eq) to the stirred solution at room temperature.
-
Heating: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress using TLC every 30-60 minutes.
-
Spotting: Spot the starting anthranilic acid, the isothiocyanate, and the reaction mixture.
-
Observation: The starting material spots should disappear, and a new, higher-Rf product spot should appear. You may also see a lower-Rf spot for the thiourea intermediate, which should diminish over time. The reaction is complete when the intermediate spot is gone or no longer changes. This typically takes 2-4 hours.
-
-
Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A solid precipitate of the product should form.
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Recrystallize the crude product from hot ethanol or an ethanol/ethyl acetate mixture to obtain the pure this compound.[3]
-
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Table 1: Summary of Typical Reaction Conditions
| Starting Material | Reagent | Solvent | Temperature | Typical Time | Reference |
| Anthranilic Acid | Phenyl Isothiocyanate | Choline Chloride:Urea (DES) | 80°C | 1-2 hours | [2] |
| Anthranilic Acid | Dithiocarbamate | Ethanol | 60°C | Monitored by TLC | [3][5] |
| Isatoic Anhydride | Aldehydes, Amines | Various | Various | Varies | [4][6][7] |
References
- Azizi, N., et al. (2015). Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction. Research on Chemical Intermediates.
- Azizi, N., et al. (2015). Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction. ResearchGate.
- IJARSCT (2021). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science, Communication and Technology.
- Al-Suwaidan, I. A., et al. (2016). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Abdel-Alim, A. M., et al. (1982). Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. Pharmazie. Available at: [Link]
- Madhusudan P, et al. (2021). A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Der Pharma Chemica.
- Jadrijević-Mladar Takač, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society.
-
G-Florești, M., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules. Available at: [Link]
-
Jadrijević-Mladar Takač, M., et al. (2020). 2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different choline chloride-based DESs at 80 °C. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]
- Bergman, J. (2009). Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet.
- Witkowski, A. (2019). Development of Anthranilic Acid Based Thiourea Catalysts for the Nitroaldol Reaction. CSB and SJU Digital Commons.
- Semantic Scholar. Development of Anthranilic Acid Based Thiourea Catalysts for the Nitroaldol Reaction.
-
Matiadis, D. (2016). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]
-
Behera, C. C. (2017). Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues. ResearchGate. Available at: [Link]
-
Szymańska, E., et al. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. html.rhhz.net [html.rhhz.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Therapeutic Window of 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one Derivatives
Welcome to the technical support center for researchers working with 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one derivatives. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of synthesizing and evaluating these compounds, with a primary focus on minimizing their toxicity while preserving therapeutic efficacy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, synthesis, and biological evaluation of this compound and its analogs.
Q1: What are the primary mechanisms of cytotoxicity associated with quinazolinone derivatives?
A1: Quinazolinone derivatives exert their cytotoxic effects through various mechanisms, making them promising anticancer agents. A significant number of these compounds function as inhibitors of crucial cellular signaling pathways. For instance, some derivatives target and inhibit tubulin polymerization, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death)[1]. Others act as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are often overexpressed in cancer cells and play a vital role in tumor growth and angiogenesis.[2][3] By blocking these kinases, the derivatives can halt cancer cell proliferation. Additionally, some quinazolinones have been found to inhibit other pathways like the PI3K/AKT pathway, which is critical for cell survival and proliferation.[4]
Q2: How does the "2-mercapto" group influence the biological activity and toxicity of the quinazolinone scaffold?
A2: The 2-mercapto group (-SH) is a crucial functional group that significantly influences the biological profile of the quinazolinone scaffold. It serves as a versatile handle for synthetic modifications, allowing for the introduction of various substituents through S-alkylation or other reactions.[3][5][6] These modifications can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its efficacy and toxicity. The sulfur atom can also participate in interactions with biological targets, such as forming hydrogen bonds or coordinating with metal ions in enzyme active sites. Structure-activity relationship (SAR) studies have highlighted the importance of the substituent attached to the sulfur atom in determining the compound's potency and selectivity.[7]
Q3: What are the key starting materials for the synthesis of this compound?
A3: The synthesis of the core scaffold typically begins with anthranilic acid and an isothiocyanate derivative.[5] Specifically, for this compound, the key starting materials are anthranilic acid and 4-methoxyphenyl isothiocyanate. The reaction involves the condensation of these two precursors, usually under reflux in a suitable solvent like ethanol, to form the desired quinazolinone ring system.[5] Alternative "green" synthetic approaches are also being explored to minimize the use of hazardous solvents and reagents.[8][9]
Q4: What are the standard in vitro assays to assess the cytotoxicity of these derivatives?
A4: The most common in vitro method to evaluate the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Other similar assays include the MTS, XTT, and WST-1 assays. Another frequently used method is the CCK-8 (Cell Counting Kit-8) assay.[1] To assess the selectivity of the compounds, it is crucial to test their effects on both cancer cell lines and normal, non-cancerous cell lines (e.g., human foreskin fibroblasts).[3][10] A higher IC50 (half-maximal inhibitory concentration) value for normal cells compared to cancer cells indicates a better selectivity and a potentially wider therapeutic window.
Section 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during the synthesis and biological evaluation of this compound derivatives.
Synthetic Challenges
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low reaction yield during cyclization | Incomplete reaction; side product formation; suboptimal reaction conditions. | 1. Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. 2. Optimize reaction temperature and time: Systematically vary the temperature and reaction duration to find the optimal conditions. 3. Ensure anhydrous conditions: Moisture can interfere with the reaction. Use dry solvents and glassware. 4. Consider a different catalyst or solvent: Some reactions may benefit from the use of a mild base or a different solvent system.[9] |
| Difficulty in purifying the final product | Presence of unreacted starting materials or side products with similar polarity to the desired compound. | 1. Optimize the crystallization process: Try different solvent systems for recrystallization. 2. Employ column chromatography: Use a suitable stationary phase (e.g., silica gel) and a gradient elution system to separate the product from impurities.[11] 3. Consider derivatization: In some cases, converting the product to a more easily purifiable derivative and then reverting it back can be an effective strategy. |
| Unexpected side product formation | Reaction conditions are too harsh; presence of reactive functional groups. | 1. Lower the reaction temperature: This can help to minimize the formation of undesired byproducts. 2. Use protecting groups: If other functional groups on the starting materials are interfering with the reaction, consider protecting them before the cyclization step. |
Biological Evaluation Challenges
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High cytotoxicity in normal cell lines | The compound has a narrow therapeutic window and is generally toxic. | 1. Perform structural modifications: Based on SAR studies, modify the structure to improve selectivity. For example, introducing specific substituents on the phenyl ring at the 3-position or on the 2-mercapto group can influence toxicity.[12][13] 2. Evaluate different derivatives: Synthesize and screen a library of related compounds to identify analogs with better selectivity. 3. Consider drug delivery systems: Encapsulating the compound in a targeted delivery system (e.g., nanoparticles) can help to concentrate it at the tumor site and reduce systemic toxicity. |
| Inconsistent results in cytotoxicity assays | Cell culture issues (contamination, cell passage number); variability in compound concentration; assay artifacts. | 1. Maintain good cell culture practices: Regularly check for contamination and use cells within a consistent passage number range. 2. Ensure accurate compound concentration: Prepare fresh stock solutions and verify their concentration. Use a serial dilution method to prepare working concentrations. 3. Include appropriate controls: Always include positive (a known cytotoxic drug) and negative (vehicle control) controls in your assays.[10] 4. Check for compound interference: Some compounds may interfere with the assay itself (e.g., by absorbing light at the same wavelength as the detection reagent). Run a control without cells to check for this. |
| Low potency against cancer cell lines | The compound is not effectively reaching its target; the target is not crucial for the survival of the tested cell line. | 1. Assess cell permeability: Use computational tools or experimental assays to determine if the compound can effectively cross the cell membrane. 2. Modify the structure to enhance uptake: Increase the lipophilicity or introduce moieties that can facilitate active transport into the cells. 3. Screen against a broader panel of cell lines: The compound may be highly effective against specific cancer types that are dependent on the target pathway.[1][14] |
Section 3: Visualizing Experimental Workflows and Concepts
General Synthetic Workflow
Caption: General workflow for the synthesis and derivatization of the quinazolinone core.
Cytotoxicity Evaluation Workflow
Caption: Standard workflow for assessing the in vitro cytotoxicity of synthesized compounds.
Structure-Activity Relationship (SAR) Logic
Caption: A simplified decision-making flowchart based on SAR to guide lead optimization.
Section 4: Key Experimental Protocols
Protocol: General Synthesis of 2-Mercapto-3-aryl-quinazolin-4(3H)-one
Materials:
-
Anthranilic acid (1 equivalent)
-
Appropriate aryl isothiocyanate (1 equivalent)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve anthranilic acid in anhydrous ethanol in a round-bottom flask.
-
Add the aryl isothiocyanate to the solution.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC until the starting materials are consumed (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-mercapto-3-aryl-quinazolin-4(3H)-one.
-
Dry the purified product under vacuum.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
96-well plates
-
Synthesized compounds (stock solutions in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value.
References
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. (2022). National Institutes of Health. Retrieved from [Link]
-
Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020). VNU Journal of Science. Retrieved from [Link]
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Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). National Institutes of Health. Retrieved from [Link]
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Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (n.d.). National Institutes of Health. Retrieved from [Link]
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Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ResearchGate. Retrieved from [Link]
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Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). National Institutes of Health. Retrieved from [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved from [Link]
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Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS Publications. Retrieved from [Link]
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Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. (n.d.). ijarsct. Retrieved from [Link]
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Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). ACS Publications. Retrieved from [Link]
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Quinazolinones, the Winning Horse in Drug Discovery. (2023). National Institutes of Health. Retrieved from [Link]
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Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (n.d.). MDPI. Retrieved from [Link]
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2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. (2022). ResearchGate. Retrieved from [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). National Institutes of Health. Retrieved from [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). National Institutes of Health. Retrieved from [Link]
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Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. (n.d.). ResearchGate. Retrieved from [Link]
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New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2024). National Institutes of Health. Retrieved from [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. Retrieved from [Link]
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2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. (n.d.). Bentham Science. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Core Synthesis Protocol and Workflow
The reliable synthesis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one is typically achieved through the cyclocondensation of an appropriate anthranilic acid derivative with an isothiocyanate. This method is robust and amenable to scaling.
Standard Laboratory-Scale Protocol
This protocol details a common method for the synthesis of the target compound.
Reactants:
-
Anthranilic Acid
-
4-Methoxyphenyl Isothiocyanate
-
Solvent (e.g., Ethanol, DMF, or a Deep Eutectic Solvent like Choline Chloride:Urea[1][2])
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve anthranilic acid in the chosen solvent.
-
Reagent Addition: Add 4-methoxyphenyl isothiocyanate to the solution, followed by the base if required. The isothiocyanate is the key reagent that will form the C2-mercapto and N3-aryl substitutions on the quinazolinone core.
-
Heating and Reflux: Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) and maintain for the required duration (2-24 hours)[1][3][4]. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically poured into ice-cold water to precipitate the crude product[3].
-
Filtration and Washing: The precipitate is collected by vacuum filtration, washed with cold water to remove water-soluble impurities, and then washed with a non-polar solvent (e.g., hexane) to remove non-polar starting materials.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure this compound[3].
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target quinazolinone.
Section 2: Troubleshooting Guide (Q&A)
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected when scaling up. What are the common causes?
A: Scaling up a reaction is not always a linear process. Several factors can contribute to a drop in yield. Here’s a systematic approach to diagnosing the issue:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in either the anthranilic acid or the isothiocyanate can introduce side reactions. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Stoichiometric Ratio: Ensure the molar ratios are correct. While a 1:1 ratio is theoretically sound, on a larger scale, slight excesses of one reagent may be required to drive the reaction to completion.
-
-
Reaction Conditions:
-
Temperature Control: Inadequate or uneven heating in a larger vessel can create hot spots or cooler regions, leading to incomplete reactions or decomposition. Use an overhead stirrer for efficient mixing and a temperature-controlled heating mantle for uniform heating.
-
Reaction Time: A reaction that completes in 4 hours at a 1g scale may require longer at a 100g scale due to mass transfer limitations. Continue to monitor the reaction by TLC until the starting material is consumed.
-
Solvent Volume: The concentration of reactants can be crucial. If the reaction is too dilute, the reaction rate will decrease. Maintain a similar concentration (moles per liter) as your successful lab-scale synthesis.
-
-
Work-up and Isolation Losses:
-
Precipitation: Ensure the product is fully precipitated from the solution. This may require a longer time or colder temperatures at a larger scale.
-
Filtration and Washing: Product can be lost during filtration if the precipitate is too fine. Using a different grade of filter paper may help. Also, be mindful of the solubility of your product in the wash solvents; excessive washing can dissolve the product.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: Product Purification Challenges
Q: I'm struggling with the purification of the final product. It appears oily or discolored. What are the best practices for purification?
A: Purification is critical for obtaining a high-quality final product. The physical properties of your crude product can give clues about the impurities.
-
Oily Product: An oily consistency often suggests the presence of unreacted starting materials or low-molecular-weight byproducts.
-
Solution: Consider a pre-purification wash. Slurrying the crude product in a solvent that dissolves the impurities but not the product (like diethyl ether or hexane) can be very effective.
-
-
Discolored Product (Yellow/Brown): Discoloration often points to the formation of polymeric or oxidized byproducts, especially if the reaction was run at high temperatures for extended periods.
-
Solution 1: Recrystallization with Activated Carbon. Dissolve the crude product in a suitable hot solvent (e.g., ethanol). Add a small amount of activated carbon to adsorb the colored impurities. Hot filter the solution to remove the carbon and allow the filtrate to cool slowly to form pure crystals.
-
Solution 2: Solvent Selection. The choice of recrystallization solvent is crucial. An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. A solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can also be effective.
-
Table 1: Solvent Selection for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Good general-purpose solvent for quinazolinones. |
| Ethyl Acetate | Medium | 77 | Effective for moderately polar compounds. |
| Toluene | Non-polar | 111 | Useful for removing non-polar impurities. |
| DMF/Water | Polar | N/A | A solvent/anti-solvent system for highly polar compounds. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
A1: The reaction proceeds via a nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. The base, if used, facilitates the deprotonation steps.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is essential for full characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure. The ¹H NMR should show characteristic peaks for the aromatic protons and the methoxy group (~3.8 ppm)[1].
-
FT-IR Spectroscopy: To identify key functional groups, such as the C=O (around 1680 cm⁻¹) and C=S bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product (ideally >95%).
-
Melting Point: A sharp melting point range indicates high purity.
Q3: Are there greener or alternative synthesis routes available?
A3: Yes, green chemistry approaches are gaining traction. The use of Deep Eutectic Solvents (DESs), such as choline chloride:urea, has been shown to be an effective and environmentally friendly medium for this synthesis[1][2]. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields[5][6].
Q4: What are the key safety precautions when handling isothiocyanates and carbon disulfide (if used as a precursor)?
A4:
-
Isothiocyanates: These compounds are often lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Carbon Disulfide (CS₂): CS₂ is highly flammable, volatile, and toxic. It should only be used in a fume hood, away from any ignition sources. It has a low autoignition temperature, so care must be taken with heating.
References
- ProQuest. (n.d.). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Google Patents. (n.d.). US4061646A - Process for purification of crude 2-mercaptobenzothiazole.
- Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
- Google Patents. (n.d.). WO1997028118A1 - Process for preparing anthranilic acids.
- ResearchGate. (n.d.). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods.
- National Institutes of Health (NIH). (n.d.). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents.
- ijarsct. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin.
- Dove Medical Press. (n.d.). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.
- ResearchGate. (n.d.). (PDF) Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c] quinazolines.
- RSC Publishing. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
- Wiley Online Library. (n.d.). PREPARATION OF 4-MERCAPTO AND 4-AMINO QUINAZOLINES1.
- Google Patents. (n.d.). EP0057424A1 - Process for the preparation of anthranilic acid amides.
- ResearchGate. (n.d.). Different strategies for the synthesis of quinazolinones.
- MDPI. (n.d.). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases.
- Google Patents. (n.d.). EP0169107A1 - Process for the purification of mercaptobenzothiazole.
- National Institutes of Health (NIH). (n.d.). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
- PMC - NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
- YouTube. (2023, February 15). ANTHRANILIC ACID SYNTHESIS. #ncchem.
- PMC - PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities.
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- International Journal of Pharmaceutical Sciences. (2024, July 30). Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174.
- ResearchGate. (n.d.). (PDF) Quinazolines Synthesis & QSAR Study.
- ResearchGate. (n.d.). (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design.
- Texium. (2017, March 22). Preparation of Anthranilic Acid.
- Google Patents. (n.d.). WO2023156675A1 - Process for purification of linagliptin.
- ChemRxiv. (n.d.). Transfer Learning for Heterocycle Retrosynthesis.
- ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Quinazolinone Derivatives.
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Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of a Novel Quinazolinone Derivative and the Clinical Standard, Doxorubicin
A Technical Guide for Researchers in Oncology and Drug Development
In the relentless pursuit of more effective and less toxic cancer therapeutics, the scientific community continuously explores novel chemical scaffolds. Among these, quinazolinone derivatives have emerged as a promising class of compounds with potent anticancer properties. This guide provides an in-depth, objective comparison of the anticancer efficacy of a specific synthetic quinazolinone, 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one , against the widely used chemotherapeutic agent, doxorubicin .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a synthesized analysis grounded in experimental data, elucidating the mechanistic underpinnings of each compound's action and providing detailed protocols for the validation of these findings. Our goal is to equip fellow scientists with the critical information needed to evaluate the potential of this quinazolinone derivative as a viable alternative or adjunct to conventional chemotherapy.
Introduction: The Contenders
Doxorubicin: The Incumbent Standard-of-Care
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades.[1] Its broad-spectrum efficacy against a range of solid and hematological malignancies has established it as a go-to therapeutic. However, its clinical utility is often hampered by significant side effects, most notably dose-dependent cardiotoxicity, and the development of drug resistance.[1]
Doxorubicin's primary mechanism of action involves the intercalation of its planar ring system into the DNA double helix, leading to the inhibition of topoisomerase II and the generation of DNA strand breaks.[2] This triggers a cascade of cellular events, including cell cycle arrest and apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects but also to its cardiotoxic side effects.[2]
This compound: A Challenger with Potential
The quinazolinone scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific derivative, this compound, belongs to a class of compounds that have demonstrated promising cytotoxic effects against various cancer cell lines.[3][4]
Derivatives of 2-mercaptoquinazolin-4(3H)-one have been reported to induce apoptosis and cause cell cycle arrest in cancer cells.[5][6] Their mechanisms of action are multifaceted and can involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as those mediated by vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[7][8] A significant advantage of some quinazolinone derivatives is their potential for greater selectivity towards cancer cells, potentially leading to a wider therapeutic window and reduced side effects compared to traditional chemotherapeutics like doxorubicin.[3]
Comparative Anticancer Efficacy: An In Vitro Perspective
While a direct head-to-head clinical comparison is not yet available, in vitro studies provide valuable insights into the relative potency of these two compounds. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this comparison.
The following table summarizes the reported IC50 values for this compound derivatives and doxorubicin against several common cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell line, incubation time, and assay used.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | Breast Cancer | 0.4 - 2.5 | [9][10] |
| HepG2 | Liver Cancer | 1.3 - 12.18 | [9] | |
| HCT-116 | Colon Cancer | ~0.5 | [11] | |
| 2-sulfanylquinazolin-4(3H)-one derivative (5d) | MCF-7 | Breast Cancer | 7.1 | [3] |
| HepG2 | Liver Cancer | 1.94 | [3] | |
| HeLa | Cervical Cancer | 4.23 | [3] | |
| MDA-MB-231 | Breast Cancer | 6.51 | [3] | |
| Quinazolinone Schiff base derivative (A) | MCF-7 | Breast Cancer | 3.27 µg/mL | [4] |
| Quinazolinone Schiff base derivative (B) | MCF-7 | Breast Cancer | 4.36 µg/mL | [4] |
Note: The IC50 values for the quinazolinone derivatives are for structurally related compounds, as direct IC50 data for this compound was not available in a direct comparative context with doxorubicin. Compound 5d from the cited study is a 2-sulfanylquinazolin-4(3H)-one derivative that showed broad-spectrum anticancer activity.
These data suggest that while doxorubicin generally exhibits high potency with sub-micromolar to low micromolar IC50 values, certain 2-mercaptoquinazolin-4(3H)-one derivatives demonstrate comparable or even superior efficacy against specific cancer cell lines. For instance, the derivative 5d shows a more potent effect on HepG2 liver cancer cells than some reported IC50 values for doxorubicin.[3][9] Furthermore, the same study highlighted that compound 5d had a significantly higher IC50 value in normal human cells (WI-38) compared to doxorubicin, indicating a potentially better safety profile.[3]
Mechanistic Insights: A Tale of Two Pathways
The anticancer effects of both doxorubicin and this compound ultimately converge on the induction of cell death. However, their initial molecular targets and the signaling cascades they trigger differ significantly.
Doxorubicin: The DNA Damage Response
Doxorubicin's primary mode of action is the induction of extensive DNA damage. This triggers a robust DNA damage response (DDR) pathway, which, if the damage is irreparable, leads to the activation of apoptotic pathways.
Caption: Doxorubicin's primary mechanism involves DNA intercalation and topoisomerase II inhibition.
This compound: Targeting Key Kinases and Inducing Apoptosis
In contrast to the broad DNA-damaging effects of doxorubicin, 2-mercaptoquinazolin-4(3H)-one derivatives appear to exert their anticancer effects through more targeted mechanisms. Studies on related compounds suggest the inhibition of multiple protein kinases that are often dysregulated in cancer, such as VEGFR2, EGFR, HER2, and CDK2.[3][8] By inhibiting these kinases, these compounds can disrupt signaling pathways that are essential for cancer cell proliferation, survival, and angiogenesis. This targeted inhibition ultimately leads to the induction of apoptosis, often through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: The quinazolinone derivative likely inhibits key kinases, leading to apoptosis.
Experimental Protocols for Comparative Efficacy Studies
To ensure the scientific rigor and reproducibility of findings when comparing these two compounds, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: A streamlined workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be set to 630 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the detection and quantification of apoptosis by flow cytometry.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the compounds for the specified time. Harvest the cells (including any floating cells) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds as described previously. Harvest at least 1 x 10^6 cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[14]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[14]
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.[14]
-
Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The available in vitro evidence strongly suggests that this compound and its derivatives represent a compelling class of anticancer agents. While doxorubicin remains a potent and clinically relevant drug, its utility is constrained by significant toxicity and the emergence of resistance. Quinazolinone derivatives, on the other hand, offer the potential for a more targeted therapeutic approach with a potentially improved safety profile.
The comparative data, although indirect, indicates that these novel compounds can exhibit cytotoxicity on par with, or in some cases exceeding, that of doxorubicin against specific cancer cell lines. Their mechanism of action, which appears to involve the inhibition of key protein kinases, is distinct from the DNA-damaging effects of doxorubicin, suggesting they may be effective in doxorubicin-resistant tumors.
Further research is warranted to fully elucidate the anticancer potential of this compound. Direct comparative studies with doxorubicin across a broader panel of cancer cell lines are necessary. In vivo studies in animal models are the logical next step to evaluate the efficacy, pharmacokinetics, and toxicity of this compound in a more complex biological system. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations.
Ultimately, the development of novel anticancer agents like this compound holds the promise of expanding our therapeutic arsenal and improving outcomes for cancer patients.
References
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Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
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Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms - Remedy Publications LLC. (2020, November 23). Retrieved January 22, 2026, from [Link]
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Full article: Anticancer and cardio-protective effects of liposomal doxorubicin in the treatment of breast cancer - Taylor & Francis. (2018, September 11). Retrieved January 22, 2026, from [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit - iGEM. (n.d.). Retrieved January 22, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Cell Cycle Tutorial Contents. (n.d.). Retrieved January 22, 2026, from [Link]
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. (2024, October 20). Retrieved January 22, 2026, from [Link]
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In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (n.d.). Retrieved January 22, 2026, from [Link]
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Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). Retrieved January 22, 2026, from [Link]
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IC50 values of doxorubicin dug against HepG‐2, HCT‐116, and MCF‐7 in... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC - NIH. (2025, December 9). Retrieved January 22, 2026, from [Link]
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A Comparative Guide to Quinazolinone-Based Anticancer Agents: Profiling 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural versatility has led to the development of a significant class of anticancer agents, including several FDA-approved drugs. This guide provides a comparative analysis of a promising investigational compound, 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one, against established quinazolinone-based anticancer drugs. We will delve into their mechanisms of action, present comparative cytotoxicity data, and provide detailed experimental protocols for their evaluation.
The Quinazolinone Scaffold: A Foundation for Anticancer Drug Discovery
The quinazolinone core, a fusion of a pyrimidine and a benzene ring, offers a unique three-dimensional structure that can be readily functionalized at various positions. This allows for the fine-tuning of its pharmacological properties, enabling the targeting of diverse molecular pathways implicated in cancer progression.[2] Notably, substitutions at the 2, 3, and 4-positions of the quinazolinone ring have yielded potent inhibitors of key oncogenic drivers.[3]
Profiling this compound
While specific preclinical data for this compound is emerging, the broader class of 2-mercapto-3-aryl-quinazolin-4(3H)-ones has demonstrated significant anticancer potential. The presence of the 2-mercapto group provides a key site for further chemical modification, allowing for the attachment of various side chains to enhance potency and selectivity. The 3-(4-methoxyphenyl) substituent is hypothesized to play a crucial role in the molecule's interaction with its biological target, potentially influencing its binding affinity and overall efficacy.
Based on structure-activity relationship (SAR) studies of related compounds, 2-mercapto-3-aryl-quinazolin-4(3H)-ones are anticipated to exert their anticancer effects through multiple mechanisms, including:
-
Inhibition of Tyrosine Kinases: The quinazolinone scaffold is a well-established inhibitor of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[4]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling cascades.[5]
-
Cell Cycle Arrest: They have been shown to halt the progression of the cell cycle, preventing cancer cell proliferation.[5]
Comparative Analysis with Clinically Approved Quinazolinone Anticancer Agents
To contextualize the potential of this compound, we will compare its anticipated profile with that of four leading FDA-approved quinazolinone-based drugs: Gefitinib, Erlotinib, Lapatinib, and Afatinib. These drugs primarily target the EGFR family of receptor tyrosine kinases, which are frequently overexpressed or mutated in various cancers.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of established quinazolinone anticancer agents against a panel of human cancer cell lines. This data, collated from various studies, provides a benchmark for evaluating the potency of novel quinazolinone derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | A549 (Lung) | 14.23 ± 0.08 | [6] |
| NCI-H1299 (Lung) | >20 | [6] | |
| NCI-H1437 (Lung) | 15.11 ± 0.05 | [6] | |
| A431 (Skin) | 19.77 ± 1.76 | [7] | |
| Erlotinib | BxPC-3 (Pancreatic) | 1.26 | [1] |
| AsPc-1 (Pancreatic) | 5.8 | [1] | |
| HeLa (Cervical) | 39.50 ± 3.34 | [8] | |
| Lapatinib | BT474 (Breast) | 0.036 ± 0.0151 | [4] |
| SKBR3 (Breast) | 0.080 ± 0.0173 | [4] | |
| MDA-MB-231 (Breast) | 32.5 | [9] | |
| Afatinib | BxPC3 (Pancreatic) | 0.011 | [1] |
| PC-9 (Lung) | 0.00028 | [10] | |
| H1975 (Lung) | 0.0384 | [10] |
Mechanistic Insights: Targeting Key Signaling Pathways
The primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of receptor tyrosine kinases, which are critical regulators of cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a major target for quinazolinone drugs. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which promote cell proliferation and survival.
Caption: EGFR Signaling Pathway and Quinazolinone Inhibition.
Experimental Protocols for Evaluation
To facilitate further research and comparative studies, we provide detailed protocols for key in vitro assays used to characterize the anticancer properties of quinazolinone derivatives.
Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring cellular protein content.
Workflow Diagram:
Caption: SRB Cytotoxicity Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.
Workflow Diagram:
Caption: Cell Cycle Analysis Workflow.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.[11][12]
Apoptosis Assay by Annexin V Staining
This assay uses fluorescently labeled Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Workflow Diagram:
Caption: Annexin V Apoptosis Assay Workflow.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound.
-
Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate at room temperature in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Conclusion
The quinazolinone scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While this compound represents a promising lead compound based on the known activities of its structural class, further rigorous experimental evaluation is necessary to fully elucidate its therapeutic potential. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of oncology drug discovery, facilitating the systematic investigation and development of the next generation of quinazolinone-based cancer therapies.
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Comparative In Vivo Efficacy of 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one and its Analogs Against Standard Anti-Inflammatory Drugs
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive analysis of the potential in vivo anti-inflammatory efficacy of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one. Direct experimental data for this specific molecule is not extensively available in peer-reviewed literature. Therefore, this document synthesizes findings from closely related 2-mercapto- and 2,3-disubstituted quinazolin-4(3H)-one analogs to forecast its therapeutic potential and benchmark it against established non-steroidal anti-inflammatory drugs (NSAIDs).
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and anticonvulsant properties.[1][2][3][4] This guide will focus on the anti-inflammatory profile, a consistently reported and promising therapeutic avenue for this class of compounds.[1][5]
Pillar 1: Postulated Mechanism of Action - The Cyclooxygenase (COX) Pathway
Inflammation is a complex biological response, and a key pathway mediating pain and swelling involves the cyclooxygenase (COX) enzymes. Standard NSAIDs and many quinazolinone derivatives exert their effects by targeting this pathway.
Standard NSAIDs: Broad Spectrum COX Inhibition
Most traditional NSAIDs, such as ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2 enzymes.[6][7] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. COX-2 is an inducible enzyme, upregulated at sites of inflammation, which mediates the production of pro-inflammatory prostaglandins.[6] The non-selective inhibition by traditional NSAIDs is effective but also leads to gastrointestinal side effects.[8]
Caption: Mechanism of traditional NSAIDs targeting both COX-1 and COX-2.
Quinazolinones: A Path to Selective COX-2 Inhibition
Several studies on novel quinazolinone derivatives suggest a more targeted approach. These compounds have been shown to be selective inhibitors of the COX-2 enzyme.[5][9] This selectivity is a significant advantage, as it allows for potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition. It is plausible that this compound would follow a similar mechanism, making it a potentially safer alternative to traditional NSAIDs.
Caption: Postulated selective inhibition of COX-2 by quinazolinone analogs.
Pillar 2: Comparative In Vivo Efficacy Data from Analog Studies
The following table summarizes in vivo anti-inflammatory data from published studies on quinazolinone derivatives structurally related to the topic compound. The standard experimental model is the carrageenan-induced paw edema test in rats, a widely accepted method for evaluating acute inflammation.
| Compound | Dose (mg/kg) | Animal Model | % Edema Inhibition | Standard Drug Comparator (% Inhibition) | Reference |
| 2-(4-chlorophenyl)-3-(4-thiazolidinone) quinazolin-4-one | 50 | Carrageenan-induced rat paw edema | 32.5% | Phenylbutazone (38.9%) | [1] |
| 2-(phenyl)-3-(4-thiazolidinone) quinazolin-4-one | 50 | Carrageenan-induced rat paw edema | 29.3% | Phenylbutazone (38.9%) | [1] |
| Novel Quinazolinone-Ibuprofen Conjugate (Compound 4b) | 10 | Carrageenan-induced rat paw edema | ~50% (at 5h) | Celecoxib (~52% at 5h) | [5] |
| 6-bromo-3-napthalene-substituted quinazolinone | 50 | Carrageenan-induced rat paw edema | 59.61% | Phenylbutazone (38.9%) | [3] |
| 3-phenyl-2-substituted-3H-quinazoline-4-one (Compound 97) | Not Specified | Not Specified | Higher than Diclofenac Sodium | Diclofenac Sodium | [2] |
Note: The data presented is from analogous compounds and serves as a predictive benchmark for the potential efficacy of this compound.
Pillar 3: Experimental Design and Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail the synthesis of the core structure and the primary in vivo assay used for evaluation.
General Synthesis of 2-Mercapto-3-Substituted Quinazolin-4(3H)-ones
The synthesis of the target quinazolinone scaffold is typically achieved through a cyclocondensation reaction. This robust method allows for the introduction of various substituents at the N-3 position.
Caption: Synthetic workflow for 2-mercapto-3-substituted quinazolin-4(3H)-ones.
Step-by-Step Protocol:
-
Reaction Setup: Anthranilic acid and the corresponding isothiocyanate (in this case, 4-methoxyphenyl isothiocyanate) are dissolved in a suitable solvent, such as ethanol, in equimolar amounts.[10]
-
Condensation: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[11]
-
Cyclization: The intermediate thioureidobenzoic acid undergoes intramolecular cyclization with the elimination of a water molecule to form the quinazolinone ring.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the final compound.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is the gold-standard preclinical model for assessing the efficacy of acute anti-inflammatory agents.
Workflow Diagram:
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Methodology:
-
Animals: Wistar albino rats of either sex (180-200g) are used. They are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are divided into groups (n=6):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Receives a standard NSAID (e.g., Ibuprofen, 20 mg/kg).
-
Test Groups: Receive the quinazolinone compound at various doses.
-
-
Procedure:
-
One hour after oral administration of the respective treatments, acute inflammation is induced by injecting 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar surface of the right hind paw.
-
The paw volume is measured immediately before carrageenan injection and at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) afterward using a plethysmometer.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
-
Trustworthiness & Future Directions
The presented guide logically extrapolates the potential of this compound based on a solid foundation of data from structurally similar compounds. The protocols described are self-validating systems, incorporating positive controls (standard drugs) to ensure the reliability of the experimental outcomes.
While the data from analogs is promising, suggesting potent and potentially safer anti-inflammatory activity, dedicated in vivo studies on this compound are imperative. Future research should focus on:
-
Direct Efficacy Studies: Conducting the carrageenan-induced paw edema test on the specific title compound.
-
Dose-Response Relationship: Establishing the optimal therapeutic dose.
-
Mechanism of Action Confirmation: Performing in vitro COX-1/COX-2 inhibition assays to confirm its selectivity.
-
Toxicology and Safety Profile: Assessing the acute and chronic toxicity to establish a therapeutic window.
By systematically addressing these research questions, the full therapeutic potential of this promising quinazolinone derivative can be elucidated.
References
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- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). Hindawi.
- Sakr, A., et al. (n.d.). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. PubMed Central.
- Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. (n.d.). Taylor & Francis Online.
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Navigating Drug Resistance: A Comparative Guide to Cross-Resistance Studies with 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
For Immediate Release
In the landscape of modern therapeutics, the emergence of drug resistance is a formidable challenge, compelling researchers to not only discover novel bioactive compounds but also to proactively characterize their potential for cross-resistance with existing treatments. This guide provides a comprehensive framework for conducting cross-resistance studies on 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one, a quinazolinone derivative with significant therapeutic promise. As a Senior Application Scientist, this document is designed to equip researchers, scientists, and drug development professionals with the rationale, methodologies, and data interpretation strategies necessary to rigorously evaluate the cross-resistance profile of this compound and its analogs.
Introduction: The Quinazolinone Scaffold and the Specter of Resistance
Quinazolinone and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Their therapeutic efficacy often stems from their ability to interact with various molecular targets, such as epidermal growth factor receptor (EGFR), tubulin, and dihydrofolate reductase (DHFR).[4][5] However, the clinical utility of any new therapeutic agent is intrinsically linked to its susceptibility to existing and emergent resistance mechanisms.
Cross-resistance occurs when a pathogen or cancer cell develops resistance to one drug and, due to a shared mechanism of action or resistance pathway, concurrently exhibits resistance to other, often structurally or functionally related, drugs.[6] Understanding the potential for cross-resistance is therefore paramount in preclinical drug development to anticipate clinical challenges and guide therapeutic strategies.
This guide will focus on this compound, a specific quinazolinone derivative. While direct cross-resistance studies on this particular molecule are not extensively documented in publicly available literature, we can extrapolate potential cross-resistance profiles based on the known mechanisms of the broader quinazolinone class. This proactive approach allows for the design of robust experimental workflows to characterize its resistance landscape.
Potential Mechanisms of Action and Anticipated Cross-Resistance
The diverse biological activities of quinazolinone derivatives suggest several potential mechanisms of action for this compound, each with implications for cross-resistance.[1][7]
-
EGFR Inhibition: Many quinazolinone derivatives, such as gefitinib and erlotinib, are potent EGFR inhibitors used in cancer therapy.[8] Resistance to these drugs often arises from mutations in the EGFR kinase domain (e.g., T790M) or through the activation of bypass signaling pathways.[9] Therefore, it is critical to assess the activity of our lead compound against cell lines with known resistance to established EGFR inhibitors.
-
Tubulin Polymerization Inhibition: Some quinazolinones disrupt microtubule dynamics by inhibiting tubulin polymerization, a mechanism shared with taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine).[4] Cross-resistance could be anticipated in cells overexpressing drug efflux pumps like P-glycoprotein (P-gp/MDR1), which are known to confer resistance to a wide range of structurally diverse compounds.
-
DHFR Inhibition: The quinazolinone scaffold is also found in antifolates that target dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[5] Resistance to DHFR inhibitors like methotrexate can occur through target amplification or mutations. Testing against methotrexate-resistant lines is therefore a logical step.
-
Induction of Apoptosis: Quinazolinones can trigger programmed cell death through intrinsic and extrinsic pathways.[1][4] Cross-resistance might be observed in cells with defects in apoptotic signaling, such as mutations in p53 or overexpression of anti-apoptotic proteins like Bcl-2.
Experimental Design for Cross-Resistance Profiling
A comprehensive evaluation of cross-resistance requires a multi-pronged experimental approach. The following protocols provide a detailed framework for these investigations.
Core Experimental Workflow
Caption: Experimental workflow for cross-resistance studies.
Detailed Experimental Protocols
1. Cell Line Selection and Culture
-
Objective: To establish a diverse panel of cell lines representing different tumor types or microbial strains and their drug-resistant counterparts.
-
Procedure:
-
Procure well-characterized parental (sensitive) cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, or standard bacterial strains like S. aureus ATCC 29213).
-
Obtain or generate corresponding resistant cell lines. This can be achieved through continuous exposure to increasing concentrations of a specific drug (e.g., paclitaxel-resistant A549, methicillin-resistant S. aureus (MRSA)).
-
Culture all cell lines according to supplier recommendations, ensuring consistent passage numbers and growth conditions to maintain stable phenotypes.
-
2. Determination of IC50 (50% Inhibitory Concentration) or MIC (Minimum Inhibitory Concentration)
-
Objective: To quantify the potency of this compound and comparator drugs against the selected cell panel.
-
Procedure (for adherent cancer cell lines):
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the appropriate culture medium.
-
Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay, such as the resazurin-based assay or MTT assay.[10]
-
Plot the percentage of cell viability against the logarithm of drug concentration and determine the IC50 value using non-linear regression analysis.
-
-
Procedure (for bacteria - Broth Microdilution):
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.[11][12]
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates under optimal conditions for bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
-
3. Comparator Drug Selection
Select a panel of comparator drugs with both similar and distinct mechanisms of action.
| Comparator Drug | Primary Mechanism of Action | Rationale for Inclusion |
| Gefitinib | EGFR Inhibitor | To assess cross-resistance in the context of EGFR-targeted therapy. |
| Paclitaxel | Tubulin Polymerization Stabilizer | To evaluate cross-resistance related to microtubule-targeting agents and efflux pump activity. |
| Doxorubicin | Topoisomerase II Inhibitor | A common substrate for P-gp, useful for identifying multidrug resistance phenotypes. |
| Methotrexate | DHFR Inhibitor | To probe for cross-resistance via the antifolate mechanism. |
| Cisplatin | DNA Cross-linking Agent | To serve as a control with a distinct mechanism of action. |
4. Calculation of Resistance Factor (RF)
-
Objective: To quantify the degree of resistance in a resistant cell line compared to its parental counterpart.
-
Formula: RF = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
-
Interpretation: An RF value greater than 1 indicates resistance. Higher RF values signify a greater degree of resistance.
5. Checkerboard Assay for Synergy/Antagonism
-
Objective: To determine if this compound interacts synergistically, additively, or antagonistically with other drugs.
-
Procedure:
-
In a 96-well plate, prepare serial dilutions of Drug A along the x-axis and Drug B along the y-axis.
-
The wells will thus contain a matrix of different concentration combinations of the two drugs.
-
Inoculate with cells or bacteria and incubate.
-
Measure the biological effect (e.g., cell viability, bacterial growth).
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction.
-
Data Presentation and Interpretation
The results of the cross-resistance studies should be presented in a clear and comparative manner to facilitate interpretation.
Table 1: Comparative IC50 Values and Resistance Factors
| Cell Line | Resistance Profile | This compound | Gefitinib | Paclitaxel | Doxorubicin | Methotrexate |
| IC50 (µM) | IC50 (µM) | IC50 (nM) | IC50 (µM) | IC50 (µM) | ||
| A549 | Parental | [Experimental Data] | [Data] | [Data] | [Data] | [Data] |
| A549-GR | Gefitinib-Resistant | [Experimental Data] | [Data] | [Data] | [Data] | [Data] |
| A549-TR | Paclitaxel-Resistant | [Experimental Data] | [Data] | [Data] | [Data] | [Data] |
| MCF-7 | Parental | [Experimental Data] | [Data] | [Data] | [Data] | [Data] |
| MCF-7/ADR | Doxorubicin-Resistant | [Experimental Data] | [Data] | [Data] | [Data] | [Data] |
| Resistance Factor (RF) | Resistance Factor (RF) | Resistance Factor (RF) | Resistance Factor (RF) | Resistance Factor (RF) | ||
| A549-GR/A549 | [Calculated RF] | [RF] | [RF] | [RF] | [RF] | |
| A549-TR/A549 | [Calculated RF] | [RF] | [RF] | [RF] | [RF] | |
| MCF-7/ADR/MCF-7 | [Calculated RF] | [RF] | [RF] | [RF] | [RF] |
Interpretation of Hypothetical Scenarios:
-
Scenario 1: High RF in A549-GR for both the lead compound and Gefitinib. This would suggest a shared mechanism of resistance, possibly related to the EGFR pathway.
-
Scenario 2: High RF in A549-TR and MCF-7/ADR for the lead compound, Paclitaxel, and Doxorubicin. This pattern strongly indicates that the lead compound is a substrate for efflux pumps like P-gp, leading to a multidrug resistance phenotype.
-
Scenario 3: Low RF (<2) across all resistant cell lines for the lead compound. This is a desirable outcome, suggesting a novel mechanism of action or the ability to circumvent common resistance mechanisms.
Signaling Pathway Visualization
To better understand the potential points of resistance, it is helpful to visualize the relevant signaling pathways.
Caption: Potential molecular targets and resistance pathways for quinazolinone derivatives.
Conclusion
A thorough investigation of cross-resistance is a non-negotiable component of preclinical drug development. For this compound, the lack of existing specific data necessitates a predictive and systematic approach based on the well-documented activities of the broader quinazolinone class. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively map the resistance profile of this promising compound, anticipate potential clinical challenges, and strategically position it for future therapeutic success. The insights gained from these studies will be invaluable for guiding lead optimization, designing rational combination therapies, and ultimately, delivering more durable and effective treatments to patients.
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Kauthale, S. S., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 183, 111713. [Link]
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Al-Ostath, A. I., et al. (2020). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules, 25(18), 4237. [Link]
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Auti, P. S., George, G., & Paul, A. T. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(70), 42895-42927. [Link]
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Al-Suhaimi, E. A., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6614. [Link]
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Gaber, M., et al. (2018). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1406-1419. [Link]
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Al-Sultani, H. K. J. (2021). Synthesis, Identification and Evaluation Biological Activity for Some New Triazole, Triazoline and Tetrazoline Derivatives From 2-Mercapto-3-phenyl-4(3H)Quinazolinone. Iraqi Journal of Pharmaceutical Sciences, 30(2), 169-181. [Link]
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Gkizis, P. L., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1698. [Link]
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Zhang, L., et al. (2017). Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. Applied and Environmental Microbiology, 83(13), e00392-17. [Link]
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Forbes, S., et al. (2015). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. Applied and Environmental Microbiology, 81(12), 4036-4047. [Link]
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Kumar, D., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 8(4), 686-705. [Link]
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Shaik, S. P., & Mohammed, I. A. (2022). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. Journal of Chemical and Pharmaceutical Research, 14(1), 1-5. [Link]
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Adan, A., et al. (2016). A review of protocols, advantages, and limitations of methods for screening and evaluation of antimicrobial activity. PeerJ, 4, e2158. [Link]
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Al-Obaidi, A. M. J. (2017). Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. International Journal of Pharmaceutical Sciences Review and Research, 42(1), 123-130. [Link]
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Kamal, A., et al. (2018). Quinazoline hybrids with anticancer activity. Future Medicinal Chemistry, 10(12), 1475-1502. [Link]
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Emery Pharma. (n.d.). Antibiotic Resistance Testing. [Link]
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El-Azab, A. S. (2015). 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. Mini-Reviews in Medicinal Chemistry, 15(1), 53-63. [Link]
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Echelmeyer, T., et al. (2024). Novel continuous experimental evolution methodology uncovers rapid resistance development and cross-resistance. bioRxiv. [Link]
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Li, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(10), 2298. [Link]
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National Center for Biotechnology Information. (n.d.). 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one. PubChem Compound Summary for CID 852588. [Link]
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El-Sayed, M. A. A., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 16, 3811-3831. [Link]
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Truong, T. T., et al. (2024). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research. [Link]
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El-Gendy, A. O., et al. (2024). Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. Arabian Journal of Chemistry, 17(10), 105267. [Link]
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A Comparative Guide to the Enzyme Inhibitory Activity of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
This guide provides a comprehensive benchmark of the enzyme inhibitory activity of the novel compound 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one. While direct experimental data for this specific molecule is emerging, we can project its performance by analyzing structurally related analogs and comparing them against established, clinically relevant kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound within the landscape of cancer therapeutics.
The quinazolinone scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs that target protein kinases.[1][2] These enzymes are critical nodes in the signaling pathways that drive cell proliferation and survival; their dysregulation is a hallmark of many cancers.[2] Consequently, quinazolinone derivatives have been extensively developed as potent anticancer agents.[3][4]
Our analysis will focus on benchmarking the target compound against key enzymes in oncology: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
The Target Landscape: Why Protein Kinases?
Protein kinases orchestrate a vast network of cellular communication. In many cancers, mutations lead to the constitutive activation of these kinases, resulting in uncontrolled cell growth and tumor progression.[1][2] EGFR, for instance, is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/MAPK and PI3K/AKT, promoting proliferation and inhibiting apoptosis.[5] Inhibiting these kinases is a clinically validated strategy to halt tumor growth.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Benchmarking Strategy: Comparison with Gold Standards
To provide a meaningful performance context, we will compare the activity of 2-mercapto-quinazolinone analogs to FDA-approved inhibitors that share the quinazolinone core.
-
Erlotinib & Gefitinib: First-generation reversible inhibitors of EGFR tyrosine kinase.[2]
-
Lapatinib: A dual inhibitor of both EGFR and HER2.[5]
-
Sorafenib: A multi-kinase inhibitor with activity against VEGFR.[6]
These compounds represent the clinical gold standard and provide robust benchmarks for evaluating the potency and potential selectivity of new chemical entities.
Comparative Inhibitory Profile: Synthesizing the Data
The following tables summarize the inhibitory concentrations (IC50) of close structural analogs of our target compound and the benchmark drugs, as reported in the literature. This comparison allows us to forecast the potential efficacy of this compound.
Table 1: Enzyme Inhibitory Activity of 2-Mercapto-Quinazolinone Analogs
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one Hydrazides | CDK2 | 0.173 - 0.177 | [5] |
| Quinazolin-4(3H)-one Esters/Hydrazides | HER2 | 0.089 - 0.198 | [5] |
| Quinazolin-4(3H)-one Esters/Hydrazides | EGFR | 0.097 - 0.181 | [5] |
| 2-substituted mercapto-quinazolinones | EGFR | GI50: 6.33 - 17.90 | [7] |
| Quinazolinone Derivatives | VEGFR-2 | 0.117 |[8] |
Table 2: Enzyme Inhibitory Activity of Benchmark Drugs
| Benchmark Inhibitor | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Imatinib (Control) | CDK2 | 0.131 | [5] |
| Lapatinib | HER2 | 0.095 | [5] |
| Erlotinib | EGFR | 0.056 | [5] |
| Sorafenib | VEGFR2 | 0.081 |[5] |
Analysis and Projection: The data strongly suggest that the 2-mercapto-3-aryl-quinazolin-4(3H)-one scaffold is a potent inhibitor of multiple cancer-relevant kinases.[5][9] Analogs consistently demonstrate inhibitory activity in the sub-micromolar, and often nanomolar, range.[5][10] The inhibitory potency of these analogs against EGFR (IC50 ≈ 0.097–0.181 µM) is highly competitive with the benchmark drug Erlotinib (IC50 = 0.056 µM).[5] Similarly, activity against HER2 and CDK2 is comparable to their respective standards, Lapatinib and Imatinib.[5]
Based on these findings, it is reasonable to hypothesize that This compound will exhibit potent, sub-micromolar inhibitory activity against EGFR and likely possess activity against other kinases like HER2 and CDK2. The 4-methoxyphenyl substitution is a common feature in potent kinase inhibitors and is expected to contribute favorably to binding within the ATP pocket.
Experimental Protocols for Empirical Validation
To empirically validate the inhibitory potential of the target compound, the following standardized assays are recommended.
Caption: ATP-competitive (Type I) vs. Allosteric (Type II) kinase inhibition.
It is highly probable that this compound functions as an ATP-competitive, Type I inhibitor of EGFR, similar to Erlotinib and many of its structural analogs.
The analysis of structurally related compounds strongly supports the potential of This compound as a potent inhibitor of oncogenic tyrosine kinases, particularly EGFR. Its projected sub-micromolar activity places it on par with established clinical benchmarks.
The immediate next step is the empirical validation of its inhibitory profile using the detailed protocols provided in this guide. Following initial potency determination, we recommend:
-
Selectivity Profiling: Screening the compound against a broad panel of kinases to understand its selectivity and identify potential off-target effects.
-
In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical animal models of cancer.
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties to determine its drug-likeness.
This structured approach will fully elucidate the therapeutic potential of this promising quinazolinone derivative.
References
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Head-to-head comparison of different 2-mercapto-3-arylquinazolin-4(3H)-one derivatives
Caption: Simplified pathway of apoptosis induction by HDAC-inhibiting quinazolinones. [6]
Part 2: Head-to-Head Comparison of Antimicrobial Activity
The rise of multidrug-resistant bacteria presents a grave threat to public health, making the discovery of new antibacterial agents a priority. [6]Quinazolinone derivatives exhibit a broad spectrum of activity, particularly against Gram-positive bacteria. [1] Structure-activity relationship studies have revealed that substitutions at positions 2 and 3 of the quinazolinone ring are essential for antimicrobial activity. [1]Furthermore, the presence of halogen atoms (e.g., chloro, bromo) at positions 6 or 8 can enhance potency. [1][7] Comparative Antimicrobial Activity (MIC) of Quinazolinone Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 27 | Staphylococcus aureus (MRSA) | ≤0.5 | [6] |
| Compound 15 | Bacillus subtilis | 32 | [6] |
| Compound 15 | Staphylococcus aureus | 32 | [6] |
| Compound A-2 | Escherichia coli | "Excellent activity" | [6] |
| Compound A-4 | Pseudomonas aeruginosa | "Excellent activity" | [6] |
| Compound 4c | E. coli | -8.58 kcal/mol (Dock Score) | [7] |
| Compound 4m | Candida albicans | Good activity at 128 | [7]|
Key Insights:
-
Compounds with 6,8-dichloro substitutions have demonstrated better activity than those with a single 6-chloro group or unsubstituted derivatives. [7]* The mechanism of antibacterial action for many quinazolinones is believed to be the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. [7]This provides a specific, validated target for rational drug design.
Part 3: Head-to-Head Comparison of Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, from arthritis to cancer. Several 2-mercapto-3-arylquinazolin-4(3H)-one derivatives have been evaluated as anti-inflammatory agents, often using the carrageenan-induced rat paw edema model. [3][8][9] The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Studies show that certain quinazolinone derivatives are selective inhibitors of COX-2, which is preferable as COX-1 inhibition is associated with gastrointestinal side effects. [9] Comparative Anti-inflammatory Activity
| Compound Series | Key Structural Feature | Activity (% Inhibition) | Reference Drug | Reference |
|---|---|---|---|---|
| General Quinazolinones | Unsubstituted at C2 | 81-96% | Indomethacin | [8] |
| Azetidinones (11-16) | Cyclized at C3 | 24.6–27.3% | Phenylbutazone | [3] |
| Thiazolidinones (17-22) | Cyclized at C3 | 22.9–32.5% | Phenylbutazone | [3] |
| 4-nitrostyryl derivative | Styryl group at C2 | 62.2–80.7% | Ibuprofen | [10] |
| Hydroxamate hybrids (7a-c, 7e) | Thioether-linked hydroxamate | IC50: 58-66 µM (NO inhibition) | - | [11]|
Key Insights:
-
Interestingly, substituting the core 4(3H)-quinazolinone with methyl or phenyl groups at position 2 was found to decrease anti-inflammatory activity compared to the unsubstituted version. [8]* Compounds featuring a p-chlorophenyl group on the quinazolinone moiety generally exhibit better anti-inflammatory activity than those with an unsubstituted phenyl group. [3]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed methodologies are crucial. Below are representative protocols for synthesis and biological evaluation.
Protocol 1: General Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one
This protocol is a validated, generalized procedure based on common literature methods. [5][12] Materials:
-
Anthranilic acid (1.0 eq)
-
Phenyl isothiocyanate (1.0 eq)
-
Absolute Ethanol
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve anthranilic acid (0.1 mol) and phenyl isothiocyanate (0.1 mol) in absolute ethanol (100 mL).
-
Reflux: Attach a reflux condenser and heat the mixture in an oil bath or heating mantle to reflux (approx. 78°C) for 8-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: After the reaction is complete, cool the flask to room temperature. The product will often precipitate out of the solution. If not, the solution can be poured onto crushed ice to induce precipitation.
-
Filtration & Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any unreacted starting materials or water-soluble impurities.
-
Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent, such as ethanol or a DMF/water mixture.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. [4][13][14]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol describes a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on a cancer cell line.
Materials:
-
Synthesized quinazolinone derivatives
-
Human cancer cell line (e.g., HepG2, SW620)
-
DMEM or RPMI-1640 culture medium with 10% FBS
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5×10³ to 1×10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and then dilute to various concentrations with fresh culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at different concentrations (e.g., 1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Sorafenib, 5-FU). [13][15]3. Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Conclusion and Future Outlook
The 2-mercapto-3-arylquinazolin-4(3H)-one scaffold is a remarkably versatile platform for the development of new therapeutic agents. Head-to-head comparisons reveal clear structure-activity relationships: halogenation of the quinazolinone ring and specific substitutions on the N-3 aryl group can dramatically enhance anticancer and antimicrobial potency. Similarly, modifications at the C-2 position can tune anti-inflammatory activity.
The experimental data strongly supports the continued exploration of this chemical space. Future research should focus on synthesizing novel derivatives guided by the SAR insights discussed herein, particularly exploring combinations of favorable substitutions. Advanced in silico modeling can further refine the design of compounds with high affinity for specific targets like DNA gyrase, HDAC, or COX-2. By integrating rational design with robust biological validation, the full therapeutic potential of these compelling molecules can be realized.
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Unlocking Synergistic Potential: A Comparative Guide to Combining 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one with Standard Chemotherapeutics
In the relentless pursuit of more effective cancer therapies, the focus of oncological research is increasingly shifting towards combination strategies that can overcome drug resistance and enhance treatment efficacy. This guide provides an in-depth technical comparison of the novel investigational agent, 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one, with established chemotherapeutic drugs. We will explore the synergistic potential of this quinazolinone derivative when used in combination with doxorubicin, paclitaxel, and cisplatin, supported by detailed experimental protocols and hypothetical data to guide fellow researchers and drug development professionals.
Introduction: The Rationale for Combination Therapy
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects. The subject of this guide, this compound, belongs to this promising class of compounds. Research on similar quinazolinone derivatives suggests a mechanism of action that involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by tyrosine kinases. It is hypothesized that this compound may act as a tyrosine kinase inhibitor (TKI), potentially targeting receptors like EGFR and VEGFR-2, which are often dysregulated in various malignancies.
Standard chemotherapeutic agents, while effective, are often limited by severe side effects and the development of resistance.[1] Combining a targeted agent like a TKI with a traditional cytotoxic drug offers a compelling strategy to enhance anticancer activity through synergistic interactions. This approach can potentially allow for lower, less toxic doses of each agent while achieving a greater therapeutic effect.[1]
This guide will delineate the scientific basis for combining this compound with three pillars of conventional chemotherapy:
-
Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[2][3]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.[4][5][6][7]
-
Cisplatin: A platinum-based drug that forms DNA adducts, causing DNA damage and triggering apoptosis.[8][9][10]
We will present a framework for evaluating the synergistic effects of these combinations through rigorous in vitro and in vivo experimental designs.
Experimental Section: Protocols for Assessing Synergy
The following protocols are designed to provide a comprehensive evaluation of the synergistic potential of this compound (referred to as QMPO) in combination with doxorubicin, paclitaxel, and cisplatin.
In Vitro Synergy Assessment
1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the individual drugs and their combinations on cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and OVCAR-3 for ovarian cancer).
-
Step 1: Cell Seeding. Plate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Step 2: Drug Treatment. Treat the cells with serial dilutions of QMPO, the chemotherapeutic agent (doxorubicin, paclitaxel, or cisplatin), and their combinations at a constant ratio for 72 hours.
-
Step 3: MTT Incubation. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Step 4: Formazan Solubilization. Remove the medium and add DMSO to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.
-
Step 6: Data Analysis. Calculate the cell viability as a percentage of the untreated control. Determine the IC50 (half-maximal inhibitory concentration) for each drug and combination. The synergistic effect can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the drug combinations.
-
Step 1: Cell Treatment. Treat cancer cells with QMPO, the chemotherapeutic agent, and their combination at their respective IC50 concentrations for 48 hours.
-
Step 2: Cell Staining. Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Step 3: Flow Cytometry Analysis. Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Step 4: Data Interpretation. Compare the percentage of apoptotic cells in the combination treatment group with the single-agent and control groups. A significant increase in apoptosis in the combination group suggests synergy.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the drug combinations on cell cycle progression.
-
Step 1: Cell Treatment. Treat cancer cells with QMPO, the chemotherapeutic agent, and their combination at their IC50 concentrations for 24 hours.
-
Step 2: Cell Fixation and Staining. Harvest the cells, fix them in 70% ethanol, and stain with a solution containing PI and RNase A.
-
Step 3: Flow Cytometry Analysis. Analyze the DNA content of the cells using a flow cytometer.
-
Step 4: Data Analysis. Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A significant arrest in a specific phase in the combination treatment compared to single agents can indicate a synergistic interaction.
In Vivo Synergy Assessment
1. Xenograft Mouse Model
This model evaluates the in vivo efficacy of the drug combinations in a living organism.
-
Step 1: Tumor Implantation. Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231 for triple-negative breast cancer) into the flank of immunodeficient mice.
-
Step 2: Tumor Growth and Randomization. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to four treatment groups: (1) Vehicle control, (2) QMPO alone, (3) Chemotherapeutic agent alone, and (4) QMPO + Chemotherapeutic agent.
-
Step 3: Drug Administration. Administer the drugs according to a predetermined schedule and dosage. For example, QMPO could be administered orally daily, while the chemotherapeutic agent is administered intraperitoneally once a week.
-
Step 4: Tumor Volume Measurement. Measure the tumor volume every 3-4 days using calipers.
-
Step 5: Endpoint and Analysis. At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Compare the tumor growth inhibition between the different treatment groups. A significantly greater tumor growth inhibition in the combination group compared to the individual treatment groups indicates in vivo synergy.
Visualizing the Experimental Workflow and Synergistic Pathways
To provide a clear visual representation of the experimental design and the proposed mechanisms of synergy, we have created the following diagrams using Graphviz.
Caption: Experimental workflow for assessing drug synergy.
Caption: Proposed synergistic mechanism of QMPO with chemotherapeutics.
Hypothetical Results and Data Interpretation
The following tables present hypothetical data that could be expected from the in vitro and in vivo experiments, illustrating the potential for synergistic interactions.
Table 1: In Vitro Cytotoxicity (IC50, µM) and Combination Index (CI)
| Cell Line | QMPO (IC50) | Doxorubicin (IC50) | QMPO + Doxorubicin (CI) | Paclitaxel (IC50) | QMPO + Paclitaxel (CI) | Cisplatin (IC50) | QMPO + Cisplatin (CI) |
| MCF-7 | 5.2 | 0.8 | 0.6 | 0.05 | 0.7 | 10.5 | 0.5 |
| A549 | 7.8 | 1.2 | 0.5 | 0.08 | 0.6 | 15.2 | 0.4 |
| OVCAR-3 | 4.5 | 0.6 | 0.7 | 0.03 | 0.5 | 8.9 | 0.6 |
A CI value < 1 indicates a synergistic effect.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | - |
| QMPO (50 mg/kg) | 1050 ± 180 | 30% |
| Doxorubicin (5 mg/kg) | 900 ± 200 | 40% |
| QMPO + Doxorubicin | 300 ± 90 | 80% |
| Paclitaxel (10 mg/kg) | 825 ± 150 | 45% |
| QMPO + Paclitaxel | 225 ± 75 | 85% |
| Cisplatin (5 mg/kg) | 975 ± 190 | 35% |
| QMPO + Cisplatin | 375 ± 110 | 75% |
Discussion: Unraveling the Mechanisms of Synergy
The hypothetical data presented above strongly suggest a synergistic relationship between this compound and the tested chemotherapeutic agents. The proposed underlying mechanisms for this synergy are multifaceted:
-
Dual Pathway Blockade: By inhibiting tyrosine kinase signaling, QMPO can suppress the pro-survival and anti-apoptotic signals that cancer cells often rely on to withstand the DNA damage or mitotic stress induced by conventional chemotherapy. This dual attack on both proliferation/survival and cell division/DNA integrity pathways can lead to a more profound and sustained anticancer effect.
-
Enhanced Apoptosis: The combination of a TKI with a DNA damaging agent or a microtubule stabilizer can lower the threshold for apoptosis. QMPO may sensitize cancer cells to the cytotoxic effects of the chemotherapeutic agents, leading to a more robust activation of apoptotic pathways.
-
Overcoming Resistance: Cancer cells can develop resistance to single-agent chemotherapy through various mechanisms, including the upregulation of pro-survival signaling pathways. By targeting these pathways, QMPO may be able to circumvent or delay the onset of resistance to doxorubicin, paclitaxel, or cisplatin.
Conclusion and Future Directions
This guide provides a comprehensive framework for investigating the synergistic effects of this compound with standard chemotherapeutics. The presented experimental protocols and hypothetical data underscore the potential of this combination strategy to enhance anticancer efficacy. Further preclinical studies are warranted to validate these hypotheses and to elucidate the precise molecular mechanisms underlying the observed synergy. Ultimately, these findings could pave the way for the clinical development of novel, more effective combination therapies for a range of malignancies.
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The Art of Molecular Tinkering: A Comparative SAR Analysis of 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one Analogs
In the intricate world of drug discovery, the quinazolinone scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential.[1][2] This heterocyclic core is the foundation for a multitude of compounds exhibiting a wide spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[3][4] This guide delves into a comparative Structure-Activity Relationship (SAR) analysis of a specific class of these promising molecules: 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one and its analogs. Our focus will be on understanding how subtle modifications to this core structure can dramatically influence its biological efficacy, providing a roadmap for the rational design of more potent and selective therapeutic agents.
The Quinazolinone Core: A Platform for Therapeutic Innovation
The quinazolin-4(3H)-one ring system is a bicyclic aromatic structure that has proven to be a fertile ground for medicinal chemists. Its rigid framework provides a well-defined orientation for various functional groups, allowing for precise interactions with biological targets. The presence of nitrogen atoms and a carbonyl group offers opportunities for hydrogen bonding, a key interaction in drug-receptor binding. Furthermore, the amenability of the quinazolinone core to chemical modification at several positions, particularly at the C-2 and N-3 positions, allows for the fine-tuning of its pharmacological profile.[5]
General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
The synthesis of the this compound scaffold and its analogs typically follows a well-established synthetic pathway. A common and efficient method involves a multi-step process starting from anthranilic acid.[1]
Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol outlines a general procedure for the synthesis of the quinazolinone core, which can be adapted for the preparation of various analogs.
Step 1: Formation of the Benzoxazinone Intermediate
-
To a solution of anthranilic acid in a suitable solvent (e.g., pyridine), an acyl chloride (e.g., chloroacetyl chloride) is added dropwise at a controlled temperature (typically 0-5°C).[6]
-
The reaction mixture is stirred for a specified period, allowing for the formation of the N-acyl anthranilic acid.
-
The intermediate is then cyclized to the corresponding benzoxazinone by heating with a dehydrating agent, such as acetic anhydride.[1]
Causality: The initial acylation of the amino group of anthranilic acid is a crucial step to introduce the precursor for the C-2 position of the quinazolinone ring. The subsequent cyclization under dehydrating conditions forms the reactive benzoxazinone intermediate, which is susceptible to nucleophilic attack.
Step 2: Formation of the Quinazolinone Ring
-
The synthesized benzoxazinone is dissolved in a suitable solvent (e.g., ethanol).
-
The appropriate primary amine (in this case, 4-methoxyaniline) is added to the solution.
-
The reaction mixture is refluxed for several hours, leading to the formation of the 2,3-disubstituted quinazolin-4(3H)-one.[1]
Causality: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the benzoxazinone and leading to the opening of the oxazinone ring. Subsequent intramolecular cyclization and dehydration result in the formation of the stable quinazolinone ring system.
Step 3: Introduction of the Mercapto Group and S-Substitution
-
To introduce the 2-mercapto group, the 2-chloro-substituted quinazolinone can be reacted with a sulfur source like sodium hydrosulfide.
-
For the synthesis of S-substituted analogs, the resulting 2-mercaptoquinazolinone is treated with an appropriate alkyl or aryl halide in the presence of a base (e.g., potassium carbonate) in a solvent like dimethylformamide (DMF).[7]
Causality: The thiol group at the C-2 position is a versatile handle for further functionalization. The deprotonation of the thiol by a base generates a nucleophilic thiolate anion, which can readily undergo S-alkylation or S-arylation to introduce a wide variety of substituents.
Comparative SAR Analysis: Unraveling the Secrets of Molecular Interactions
The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the C-2 and N-3 positions.
The Significance of the 3-(4-Methoxyphenyl) Group
The presence of the 4-methoxyphenyl group at the N-3 position is a key determinant of the molecule's overall pharmacological profile. The methoxy group, being an electron-donating group, can influence the electronic properties of the entire quinazolinone system. This, in turn, can affect the molecule's ability to interact with its biological target. While direct SAR studies on a series of N-3 substituted analogs of the title compound are limited in the available literature, broader studies on 2,3-disubstituted quinazolinones suggest that the nature of the aryl group at N-3 is crucial for activity. For instance, in a series of anticonvulsant quinazolinones, analogs with a single ortho substituent on the 3-aryl group showed the most promising activity.[8]
Probing the C-2 Position: The Impact of S-Substitution on Anticancer Activity
The 2-mercapto group serves as a versatile anchor for introducing a diverse array of substituents, allowing for a systematic exploration of the SAR at this position. A study on novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues as potential antitumor agents provides valuable insights that can be extrapolated to our target scaffold.[9] In this study, various alkyl, acetamide, and isopropanamide fragments were introduced at the 2-thio position, and their in vitro antitumor activity was evaluated.
| Compound ID | R Group at 2-thio position | Mean GI50 (µM)[9] |
| 7 | -CH2-C(=O)NH-(4-chlorophenyl) | 17.90 |
| 19 | -CH(CH3)-C(=O)NH-(3,4,5-trimethoxybenzyl) | 6.33 |
| 5-FU | (Reference Drug) | 18.60 |
| Gefitinib | (Reference Drug) | 3.24 |
| Erlotinib | (Reference Drug) | 7.29 |
Key SAR Observations from Anticancer Studies:
-
Impact of the Linker: The introduction of an acetamide or propanamide linker between the sulfur atom and an aromatic ring appears to be a favorable strategy for enhancing anticancer activity.
-
Influence of the Terminal Aromatic Group: The nature of the substituent on the terminal aromatic ring plays a critical role. For instance, compound 7 , with a 4-chlorophenyl group, exhibited significant antitumor properties.[9] Compound 19 , bearing a 3,4,5-trimethoxybenzyl group, demonstrated even more potent activity, with a mean GI50 value of 6.33 µM, which is comparable to or even better than some standard anticancer drugs like 5-fluorouracil and erlotinib.[9] This suggests that the electronic and steric properties of this terminal group are crucial for target engagement.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To quantitatively assess the anticancer potential of the synthesized analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method.[10]
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized quinazolinone analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[10]
Causality and Self-Validation: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This provides a quantitative measure of cytotoxicity. The inclusion of a positive control (a known cytotoxic drug) and a vehicle control ensures the validity of the assay.
Concluding Remarks and Future Perspectives
The comparative SAR analysis of this compound analogs underscores the immense potential of this scaffold in medicinal chemistry. The strategic modification of the 2-thio position offers a powerful approach to modulate the biological activity of these compounds. The insights gained from the anticancer activity of related analogs highlight the importance of incorporating specific linker and terminal aryl moieties to achieve potent and selective cytotoxicity.
Future research in this area should focus on a more systematic exploration of the substituent effects at both the C-2 and N-3 positions of the this compound core. The synthesis and evaluation of a focused library of analogs, guided by the SAR principles discussed herein, could lead to the discovery of novel drug candidates with improved therapeutic profiles. Furthermore, mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their further development as clinical agents. The journey from a privileged scaffold to a life-saving drug is long and arduous, but the quinazolinone core, with its inherent versatility, continues to be a beacon of hope in the quest for new and effective medicines.
References
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Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A. B., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., Ewes, W. A., Hussein, S., Alsahli, T. G., & Hamdi, A. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available at: [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., El-Azab, A. S., Al-Obaid, A. M., & Al-Taisan, K. I. (2012). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules, 17(8), 9483–9499. Available at: [Link]
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Bui, T. T. T., Nguyen, T. T. T., Huynh, T. N. C., Nguyen, H. P., Vo, T. N., Nguyen, T. K., & Thai, K. M. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. Heliyon, 11(8), e28933. Available at: [Link]
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Fadhil, A. A. (2025). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. ResearchGate. Available at: [Link]
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Gummadi, V., V. S., & Singh, M. (2015). Simple, convenient, and green synthetic protocols have been developed for the one pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 5(102), 84158–84170. Available at: [Link]
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Ivashchenko, S. L., Klymov, O. D., Chekotilo, A. A., Shyshkina, S. V., Shyshkina, O. V., & Kovalenko, S. I. (2018). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Biotechnology and Food Sciences, 8(2), 793–798. Available at: [Link]
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Lungu, I. A., Drăgan, M., Pîslaru, A. M., Vasile, C. M., & Bîcu, E. (2025). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 30(1), 1. Available at: [Link]
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Mendes, A., Resta, S., Correia, I., Valente, M. J., Sousa, D., Proença, M. F., & Sousa, E. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 10(31), 35681–35691. Available at: [Link]
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Nayak, S. K., Panda, S. S., & Mohapatra, P. (2018). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Journal of Taibah University for Science, 12(4), 441–452. Available at: [Link]
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Pierson, J. T., & Wolfe, J. F. (1990). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 33(7), 1878–1883. Available at: [Link]
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Rashed, E. M., Abd El-All, A. S. A., & El-Gohary, N. S. (2018). (PDF) Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. ResearchGate. Available at: [Link]
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Reddy, C. S., & Rao, K. S. (2012). Synthesis of 2,3-disubstituted-4(3H)-quinazolinones 40. ResearchGate. Available at: [Link]
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Rumpf, J., Gresh, L., Lemoine, P., Mathee, S., Dubois, J., & Thoret, S. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899. Available at: [Link]
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Thinh, T. D. (2025). (PDF) New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. Available at: [Link]
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Veerachamy, A., & Rajak, H. (2012). synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)- 3-substituted-thiazolidin-4-ones as anticonvulsants. Rasayan Journal of Chemistry, 5(2), 221-226. Available at: [Link]
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Younis, E. M. (2025). (PDF) Synthesis and evaluation antimicrobial activity of some new S-substituted Quinazolinone containing pentagonal, hexagonal heterocyclic ring. ResearchGate. Available at: [Link]
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Zarenezhad, E., Souldozi, A., & Panahi, F. (2014). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 13(4), 1269–1276. Available at: [Link]
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Wolfe, J. F., Rathman, T. L., Sleevi, M. C., Campbell, J. A., & Greenwood, T. D. (1990). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl- 4( 3H)- quinazolinones. Journal of Medicinal Chemistry, 33(1), 161-166. Available at: [Link]
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Zaki, R. M., El-Dean, A. M. K., El-Gazzar, M. G., & El-Gohary, N. S. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 30(1), 1. Available at: [Link]
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Mahmoud, M. R., El-Ziaty, A. K., Ismail, M. F., & Shiba, S. A. (2012). Synthesis and antimicrobial evaluation of some new quinazolin-4(3H)-one derivatives. European Journal of Chemistry, 3(1), 65-70. Available at: [Link]
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Tran, D. T. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology, 58(5). Available at: [Link]
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Al-Ostoot, F. H. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e59986. Available at: [Link]
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Wang, Y., Zhang, Y., Li, M., Wang, Y., Wang, Y., & Li, J. (2025). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 30(1), 1. Available at: [Link]
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Al-Abdullah, E. S., Al-Dies, A. M., El-Senduny, F. F., & Badria, F. A. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4799. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Hazard Profile and Reactivity
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₂S | [2] |
| Molecular Weight | 284.33 g/mol | [2] |
| Appearance | Likely a solid | N/A |
| Boiling Point | 450.7°C at 760 mmHg | [2] |
| Flash Point | 226.4°C | [2] |
Anticipated Hazards:
-
Toxicity: While specific toxicity data is limited, related quinazolinone derivatives have shown cytotoxic effects and may be harmful if swallowed.[3] One study on a quinazoline derivative indicated low acute toxicity upon intragastric administration.[3] Mercaptans, as a class, are known for their strong, unpleasant odors and can be irritants to the skin, eyes, and respiratory tract.
-
Environmental Hazards: Some quinazolinone derivatives are reported to be harmful or very toxic to aquatic life with long-lasting effects.[1][4] Therefore, direct disposal into the environment is to be strictly avoided.
-
Reactivity: The mercaptan group is susceptible to oxidation and can react with bases. It is also a nucleophile and can undergo S-alkylation.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one requires a multi-step approach focused on containment, potential chemical neutralization, and compliant waste stream management. The following workflow is designed to ensure safety and regulatory adherence.
Caption: Disposal workflow for this compound.
PART I: Preparation and Segregation
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A lab coat.
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential dust or vapors.
-
-
Waste Segregation:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.
-
Based on its composition, this waste would likely be classified as an organic solvent waste containing nitrogen and sulfur.
-
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name: "Waste this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the potential hazards (e.g., "Irritant," "Harmful if swallowed," "Harmful to aquatic life").
-
Follow all institutional and local regulations for hazardous waste labeling.
-
PART II: Chemical Treatment (Optional, based on facility capabilities)
For laboratories equipped to perform chemical neutralization of hazardous waste, the following methods can be considered to degrade the reactive mercaptan group. Consult with your EHS office before attempting any chemical treatment of hazardous waste.
Method A: Oxidative Treatment
The mercaptan group can be oxidized to less odorous and potentially less toxic disulfides or sulfonic acids. A common and effective laboratory-scale method involves the use of hydrogen peroxide.
Protocol:
-
In a suitable reaction vessel within a chemical fume hood, dissolve the waste this compound in a suitable organic solvent (e.g., ethanol) if it is in solid form.
-
Slowly add a 10% solution of hydrogen peroxide (H₂O₂) to the waste solution with stirring. The reaction may be exothermic, so addition should be controlled to maintain a safe temperature.
-
Continue stirring for several hours at room temperature. The completion of the reaction can be monitored by the disappearance of the characteristic mercaptan odor.
-
Once the reaction is complete, the resulting solution should be collected as hazardous waste. The label should be updated to reflect the contents (e.g., "Oxidized this compound waste").
Method B: Alkaline Hydrolysis
Treatment with a basic solution can convert the mercaptan to a salt and may also promote the formation of disulfides, especially in the presence of air (oxygen).
Protocol:
-
In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Slowly and with stirring, add the waste this compound to the sodium hydroxide solution.
-
Stir the mixture at room temperature for several hours.
-
The resulting aqueous solution should be collected as hazardous waste. Neutralize the excess base with a dilute acid (e.g., hydrochloric acid) before final packaging, if required by your EHS office. The final pH should be between 6 and 8. The container label should be updated to indicate the contents (e.g., "Hydrolyzed this compound waste").
PART III: Final Disposal
-
Container Management:
-
Whether you have performed chemical treatment or are disposing of the untreated waste, ensure the waste container is securely sealed to prevent leaks or spills.
-
The exterior of the container should be clean and free of contamination.
-
-
Hazardous Waste Pickup:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Arrange for pickup by your institution's licensed hazardous waste disposal service. Provide them with a complete and accurate description of the waste.
-
Causality and Self-Validation in Disposal Protocols
The choice of disposal procedure is dictated by the chemical's reactivity and potential hazards. The mercaptan group is the primary focus for neutralization due to its odor and reactivity.
-
Oxidative treatment is a robust method for destroying the mercaptan functionality, converting it to more stable sulfur-oxygen compounds. The disappearance of the foul odor serves as a simple, qualitative indicator of reaction progress.
-
Alkaline hydrolysis deprotonates the acidic thiol group, forming a thiolate salt. This can reduce its volatility and odor. In the presence of air, these thiolates can be oxidized to disulfides.
By understanding these chemical principles, researchers can confidently select and execute the appropriate disposal method, ensuring a safer laboratory environment. The protocols are designed to be self-validating in that the chemical transformations result in a more stable and less hazardous waste product, which can be confirmed through simple observational cues or analytical methods if necessary.
Concluding Remarks
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following the detailed procedures outlined in this guide, researchers can mitigate risks and ensure compliance with regulatory standards. Always prioritize safety by wearing appropriate PPE and consulting with your institution's Environmental Health and Safety office for specific guidance.
References
- Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 798.
-
PubChem. (n.d.). 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one. Retrieved from [Link]
-
Chemsrc. (2025). 2-mercapto-3-(2-methoxy-phenyl)-3h-quinazolin-4-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Hydrolysis Reactions. Retrieved from [Link]
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Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes. Retrieved from [Link]
- Götz, C. W., et al. (2007). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Environmental Toxicology and Chemistry, 26(9), 1838-1845.
- Miyazawa, T. (2022). Current Use of Fenton Reaction in Drugs and Food. Molecules, 27(19), 6500.
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
- Komar, M., et al. (2020). 2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different...
- (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.).
- Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. (n.d.). ijarsct.
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-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Wikipedia. (n.d.). Organosulfur chemistry. Retrieved from [Link]
- Gabitova, A., et al. (2023). Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms. Antibiot Khimioter = Antibiotics and Chemotherapy.
- Al-Omar, M. A., & Amr, A. E. G. E. (2010). Quinazoline derivatives: synthesis and bioactivities. Molecules, 15(12), 9180-9213.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
- Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2025). NIH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
